2,4-dimethyl-1H-imidazole-1-propanamine
Descripción
Propiedades
Número CAS |
2258-25-5 |
|---|---|
Fórmula molecular |
C8H15N3 |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3-(2,4-dimethylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-7-6-11(5-3-4-9)8(2)10-7/h6H,3-5,9H2,1-2H3 |
Clave InChI |
RHSFCFQRXVEMTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N1)C)CCCN |
Origen del producto |
United States |
Synthesis and Characterization of 2,4-Dimethyl-1H-imidazole-1-propanamine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2,4-Dimethyl-1H-imidazole-1-propanamine (CAS No. 2258-25-5), also known as 3-(2,4-dimethyl-1H-imidazol-1-yl)propan-1-amine, is a highly versatile aliphatic amine-bearing heterocycle[1]. It features an electron-rich 2,4-dimethylimidazole core linked to a reactive primary amine via a three-carbon propyl chain.
This guide provides an in-depth, self-validating protocol for the synthesis, purification, and characterization of this compound. As an application scientist, understanding the mechanistic causality behind each synthetic step—specifically the steric influences during the Aza-Michael addition and the thermodynamic control required during nitrile reduction—is paramount for achieving high yields and purity.
Structural & Physicochemical Profiling
The presence of methyl groups at the C2 and C4 positions of the imidazole ring significantly alters the molecule's electronic and steric profile. Through the inductive effect, these methyl groups increase the basicity of the imidazole ring by approximately one order of magnitude compared to unsubstituted imidazole[2]. This enhanced electron density improves the nucleophilicity of the N1 nitrogen, though the C2 methyl group introduces local steric hindrance that must be overcome thermally during alkylation.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2,4-Dimethyl-1H-imidazole-1-propanamine |
| CAS Registry Number | 2258-25-5 |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Miscible in Water, Ethanol, Methanol, THF, and DCM |
| Key Structural Features | Bifunctional (Primary aliphatic amine + Substituted imidazole) |
Retrosynthetic Analysis & Mechanistic Rationale
The most atom-economical and scalable route to 1-(3-aminopropyl)imidazoles relies on a two-step sequence: an Aza-Michael addition followed by catalytic nitrile reduction [3].
While direct alkylation of 2,4-dimethylimidazole with 3-bromopropylamine is theoretically possible, it frequently leads to complex mixtures of oligomers and quaternary ammonium salts. Using a protected amine (e.g., N-(3-bromopropyl)phthalimide) circumvents over-alkylation but introduces poor atom economy and requires harsh hydrazine deprotection steps.
Therefore, the Aza-Michael addition to acrylonitrile is the superior choice. The strongly nucleophilic N1 of 2,4-dimethylimidazole readily attacks the electrophilic β -carbon of acrylonitrile. Because the C2-methyl group creates steric drag, the reaction is driven to completion by refluxing in a protic solvent (ethanol), which stabilizes the transition state via hydrogen bonding and facilitates the necessary proton transfer.
Two-step synthesis workflow: Aza-Michael addition and nitrile reduction.
Experimental Workflow: Step-by-Step Protocols
Step 1: Synthesis of 3-(2,4-Dimethyl-1H-imidazol-1-yl)propanenitrile
Objective: Form the carbon-nitrogen bond via Aza-Michael addition.
Causality Note: Acrylonitrile is a potent Michael acceptor. No external base catalyst is strictly required because 2,4-dimethylimidazole is sufficiently basic ( pKa≈8.0 ) to self-catalyze the addition[2].
Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dimethylimidazole (48.0 g, 0.50 mol) in absolute ethanol (150 mL).
-
Addition: Dropwise, add acrylonitrile (31.8 g, 0.60 mol, 1.2 eq) over 30 minutes at room temperature. Safety: Acrylonitrile is highly toxic and volatile; perform strictly in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 18 hours.
-
Monitoring: Verify the consumption of the starting imidazole via TLC (DCM:MeOH 9:1, visualized by UV and iodine).
-
Workup: Cool to room temperature. Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-(2,4-dimethyl-1H-imidazol-1-yl)propanenitrile is typically >95% pure and can be used directly in the next step. For analytical purity, vacuum distillation can be applied.
Step 2: Reduction to 2,4-Dimethyl-1H-imidazole-1-propanamine
Objective: Reduce the nitrile to a primary amine without forming secondary amine dimers.
Causality Note: The reduction of nitriles proceeds through an highly reactive imine intermediate. If the newly formed primary amine reacts with this imine, a secondary amine side-product is formed. To suppress this, the reaction is conducted in the presence of excess ammonia ( NH3 ), which shifts the thermodynamic equilibrium away from the secondary amine[3].
Role of ammonia in suppressing secondary amine formation during nitrile reduction.
Protocol:
-
Preparation: Dissolve the crude nitrile (approx. 70 g) from Step 1 in 200 mL of ethanol saturated with anhydrous ammonia gas (or use 2M methanolic ammonia).
-
Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 7.0 g). Safety: Raney Ni is highly pyrophoric. Never let the catalyst dry in air.
-
Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge the vessel with nitrogen three times, then with hydrogen gas three times. Pressurize the vessel to 50 psi with H2 .
-
Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Ni. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product is purified by fractional vacuum distillation to yield 2,4-dimethyl-1H-imidazole-1-propanamine as a clear, viscous liquid.
Characterization & Analytical Validation
To validate the structural integrity of the synthesized compound, a multi-modal analytical approach is required.
-
1 H NMR (400 MHz, CDCl 3 ):
-
δ 6.55 (s, 1H, imidazole C5-H)
-
δ 3.85 (t, J = 7.0 Hz, 2H, N- CH2 -CH 2 )
-
δ 2.30 (s, 3H, C2- CH3 )
-
δ 2.15 (s, 3H, C4- CH3 )
-
δ 1.35 (br s, 2H, -N H2 , exchanges with D 2 O)
δ 2.70 (t, J = 6.8 Hz, 2H, CH 2
CH2 -NH 2 )δ 1.80 (quintet, J = 6.9 Hz, 2H, CH 2
CH2 -CH 2 ) -
-
13 C NMR (100 MHz, CDCl 3 ): Peaks corresponding to the imidazole carbons (approx. 143.0, 136.5, 115.0 ppm), the propyl chain (approx. 44.5, 39.2, 33.1 ppm), and the two methyl groups (approx. 13.5, 11.0 ppm).
-
LC-MS (ESI+): Calculated for C 8 H 16 N 3+ [M+H] + m/z 154.13; Found m/z 154.14.
-
FTIR (ATR): Broad band at 3350-3280 cm −1 (N-H stretch of primary amine), 2950 cm −1 (aliphatic C-H stretch), 1510 cm −1 (C=N stretch of imidazole ring).
Applications in Drug Discovery & Materials Science
The unique structural motif of 2,4-dimethyl-1H-imidazole-1-propanamine makes it highly sought after across multiple disciplines:
-
Medicinal Chemistry: It serves as a critical intermediate for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs). Compounds bearing this moiety are frequently investigated for anti-inflammatory and analgesic properties, as the imidazole ring can engage in strong hydrogen bonding and π−π stacking within receptor active sites[1].
-
Polymer Chemistry: Analogous to 1-(3-aminopropyl)imidazole, this compound is utilized in the synthesis of pH-sensitive polyaspartamide derivatives[4]. The primary amine acts as a grafting handle to polymer backbones, while the imidazole ring provides a titratable group that triggers conformational changes in response to physiological pH shifts, making it ideal for targeted drug delivery systems.
-
Coordination Chemistry & Catalysis: The bidentate nature of the molecule allows it to function as a robust ligand for transition metals (e.g., Cu, Ni, Co), stabilizing catalytic complexes used in cross-coupling reactions.
References
-
ResearchGate. "The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid‐base properties". (Details the inductive basicity enhancement provided by C2 and C4 methyl substitutions on the imidazole ring). URL: [Link]
Sources
Comprehensive Physicochemical Profiling of 2,4-Dimethyl-1H-imidazole-1-propanamine: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry and materials science, bifunctional aliphatic-heterocyclic linkers serve as critical structural motifs. 2,4-Dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is a highly versatile building block characterized by a substituted imidazole core tethered to a primary amine via a flexible propyl chain. As a Senior Application Scientist, I approach the characterization of this molecule not just as a list of static properties, but as a dynamic system. Understanding its dual acid-base equilibria, lipophilicity, and nucleophilic reactivity is paramount for predicting its pharmacokinetic (ADME) behavior and optimizing downstream synthetic workflows.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its behavior, and field-proven, self-validating protocols for its laboratory characterization.
Structural & Molecular Architecture
The chemical behavior of 2,4-dimethyl-1H-imidazole-1-propanamine is dictated by two distinct functional domains:
-
The 2,4-Dimethylimidazole Ring: The presence of electron-donating methyl groups at the C2 and C4 positions exerts a positive inductive effect (+I). This increases the electron density on the sp2 -hybridized nitrogen, subtly raising its pKa compared to an unsubstituted imidazole ring.
-
The 1-Propanamine Tether: The three-carbon alkyl chain provides sufficient steric relief between the bulky imidazole ring and the terminal primary amine. This ensures the primary amine remains highly accessible for nucleophilic attack, making it an ideal intermediate for synthesizing complex amides, such as substituted nicotinamides used in pharmacological screening[1].
Acid-base equilibrium states of 2,4-dimethyl-1H-imidazole-1-propanamine across pH ranges.
Physicochemical Profiling
To facilitate rational drug design and formulation, all critical quantitative data has been synthesized into the following reference table. Because the free base is a viscous, hygroscopic liquid, it is frequently converted into its dihydrochloride salt form (CAS: 93668-44-1) to enhance solid-state stability and handling[2].
| Property | Value / Description | Analytical Method / Source |
| IUPAC Name | 3-(2,4-dimethyl-1H-imidazol-1-yl)propan-1-amine | Standard Nomenclature |
| CAS Registry Number | 2258-25-5 | Chemical Inventory Databases[3] |
| Molecular Formula | C8H15N3 | Elemental Analysis |
| Molecular Weight | 153.23 g/mol | Mass Spectrometry |
| Physical State (Free Base) | Viscous liquid to low-melting solid | Visual Observation |
| Common Salt Form | Dihydrochloride (CAS: 93668-44-1) | Commercial Availability[2] |
| pKa1 (Imidazole N) | ~7.2 – 7.6 (Estimated) | Potentiometric Titration |
| pKa2 (Primary Amine) | ~10.2 – 10.6 (Estimated) | Potentiometric Titration |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Shake-Flask Method |
| Aqueous Solubility | Highly soluble (>100 mg/mL at pH 7.4) | Turbidimetric Assay |
Mechanistic Implications in Drug Design
The dual pKa profile of this molecule is its most critical feature. At a physiological pH of 7.4, the primary amine ( pKa2≈10.4 ) is entirely protonated, rendering the molecule cationic. Meanwhile, the imidazole nitrogen ( pKa1≈7.4 ) exists near its inflection point, meaning it is in a dynamic equilibrium of protonated and unprotonated states.
Causality: This specific ionization state means the molecule's membrane permeability (LogD) at pH 7.4 will be significantly lower than its intrinsic lipophilicity (LogP). When designing targeted therapeutics, this moiety can be utilized to exploit the acidic microenvironment of tumors or lysosomes; as the localized pH drops below 6.5, the imidazole ring fully protonates, trapping the drug inside the target compartment via the "ion trapping" effect.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the characterization of 2,4-dimethyl-1H-imidazole-1-propanamine must rely on self-validating experimental systems. Below are the definitive protocols for determining its core physicochemical traits.
Workflow for the physicochemical characterization of 2,4-dimethyl-1H-imidazole-1-propanamine.
Protocol 1: Dual-Endpoint Potentiometric Titration for pKa Determination
Because the molecule has two basic centers, a wide-range titration is required.
-
Step 1: Electrode Calibration. Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; fluctuations will skew the Nernstian response of the electrode.
-
Step 2: Sample Preparation. Dissolve 2.0 mmol of the free base in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength, preventing activity coefficient variations during the titration and mimicking physiological osmolarity.
-
Step 3: Acidification. Lower the solution pH to ~2.0 using standardized 0.1 M HCl. This ensures both the imidazole and primary amine nitrogens are fully protonated (dicationic state) before measurement begins.
-
Step 4: Titration under Nitrogen. Titrate with standardized 0.1 M KOH while maintaining a continuous nitrogen gas blanket over the solution. Causality: Atmospheric CO2 dissolves in basic solutions to form carbonic acid, which introduces a false buffering artifact at high pH, obscuring the primary amine's true inflection point.
-
Step 5: Data Analysis & Self-Validation. Plot the first derivative of the titration curve ( dpH/dV ).
-
Validation Check: The system is self-validating if exactly two distinct derivative peaks are observed. Furthermore, the molar equivalents of KOH required to traverse from the first peak to the second must exactly match the initial molarity of the analyte. A mismatch indicates sample degradation or weighing errors.
-
Protocol 2: Shake-Flask Method for LogP Assessment
Lipophilicity governs how the molecule will partition across lipid bilayers.
-
Step 1: Phase Saturation. Vigorously stir equal volumes of 1-octanol and highly purified water for 24 hours at 25 °C. Causality: Water and octanol have slight mutual solubility. Failing to pre-saturate the phases will cause volume shifts during the actual experiment, corrupting the concentration calculations.
-
Step 2: Partitioning. Dissolve a known mass of the analyte in the aqueous phase. Add an equal volume of the pre-saturated octanol phase to a glass centrifuge tube.
-
Step 3: Equilibration. Agitate the tube at 100 rpm for 2 hours at 25 °C. Following agitation, centrifuge the mixture at 3000 x g for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions. Octanol droplets suspended in the aqueous phase will falsely elevate the apparent aqueous concentration, leading to an artificially low LogP.
-
Step 4: Quantification & Self-Validation. Analyze both the aqueous and octanol layers using HPLC-UV.
-
Validation Check: Calculate the mass balance: (Coct×Voct)+(Caq×Vaq) . The sum must equal >98% of the initial mass added. A deficit indicates the compound has adsorbed to the glass walls or degraded, invalidating the run.
-
Conclusion
2,4-Dimethyl-1H-imidazole-1-propanamine is a structurally elegant intermediate that requires rigorous physicochemical profiling before deployment in drug discovery or materials engineering. By understanding the inductive effects of its methyl groups and the resulting dual pKa profile, scientists can accurately predict its physiological behavior. Employing self-validating protocols, such as nitrogen-blanketed titrations and mass-balanced partitioning assays, guarantees the empirical trustworthiness required for advanced R&D pipelines.
References
-
EvitaChem. "Buy 5-Chloro-2-(methylthio)benzonitrile (EVT-8869230) - EvitaChem" (Contains related chemical inventory data for CAS 2258-25-5). URL:[3]
-
BLDpharm. "93668-44-1 | 3-(2,4-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride". URL:[2]
-
PrepChem. "Synthesis of 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazol-1-yl)propyl]pyridine-3-carboxamide". URL:[1]
Sources
The Mechanistic Paradigm of 2,4-Dimethyl-1H-imidazole-1-propanamine: A Pharmacophoric Anchor in GPCR Modulation
Executive Summary
In modern medicinal chemistry, the development of highly selective G-protein coupled receptor (GPCR) modulators relies heavily on optimized pharmacophoric building blocks. 2,4-dimethyl-1H-imidazole-1-propanamine (CAS No. 2258-25-5) serves as a critical bioactive intermediate and structural anchor in the synthesis of targeted therapeutics[1]. By mimicking the endogenous ligand histamine while introducing specific steric and electronic constraints, this molecule acts as a highly effective scaffold for modulating Histamine H3 and H4 receptors. This whitepaper dissects the molecular causality, signal transduction mechanisms, and self-validating experimental protocols required to evaluate this compound's mechanism of action.
Structural Biology & Pharmacophore Dynamics
The pharmacological utility of 2,4-dimethyl-1H-imidazole-1-propanamine is not coincidental; it is the result of precise structural tuning designed to exploit the orthosteric binding pockets of target GPCRs.
-
The 2,4-Dimethylimidazole Core: The addition of methyl groups at the C2 and C4 positions of the imidazole ring serves two causal purposes. First, the C4-methyl group introduces steric hindrance that drastically reduces affinity for Histamine H1 and H2 receptors, effectively shifting the selectivity profile toward H3 and H4 receptors. Second, the C2-methyl group modulates the pKa of the imidazole nitrogen. By tuning the basicity, the molecule maintains a delicate balance between its protonated (active binding) and unprotonated (membrane-permeable) states at physiological pH, a necessity for blood-brain barrier (BBB) penetration in neuropharmacology.
-
The Propanamine Linker: The three-carbon aliphatic chain provides the exact spatial geometry required to bridge the distance between the hydrophobic binding pocket (accommodating the imidazole) and the conserved Aspartate residue (e.g., Asp114 in the H3 receptor) in Transmembrane Domain 3 (TM3). The terminal primary amine forms a critical salt bridge with this Aspartate, anchoring the ligand and triggering the conformational shift necessary for receptor activation.
Mechanism of Action: Gi/o-Coupled Signal Transduction
When incorporated into a mature ligand, the 2,4-dimethyl-1H-imidazole-1-propanamine pharmacophore primarily targets Gi/o-coupled receptors. The mechanism of action follows a highly conserved inhibitory pathway [see ].
Upon binding to the orthosteric site, the ligand stabilizes the receptor in its active conformation ( R∗ ). This catalyzes the exchange of GDP for GTP on the G α i subunit. The dissociation of the G-protein heterotrimer leads to the direct inhibition of Adenylate Cyclase (AC) by the G α i subunit, causing a rapid depletion of intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA). Concurrently, the liberated G βγ dimer initiates downstream kinase cascades, notably the MAPK/ERK pathway.
Fig 1: Gi/o-coupled GPCR signal transduction modulated by the imidazole-propanamine ligand.
Self-Validating Experimental Workflows
To rigorously evaluate the mechanism of action, researchers must employ self-validating assay systems. A mere observation of cAMP reduction is insufficient, as cellular toxicity or off-target kinase inhibition can yield false positives.
Protocol: Functional cAMP Accumulation Assay
This protocol utilizes a Forskolin-induced cAMP window, validated by competitive antagonism, to ensure the observed mechanism is exclusively receptor-mediated.
-
Cell Preparation: Seed CHO-K1 cells stably expressing the target receptor (e.g., H3R) at 10,000 cells/well in a 384-well plate. Causality: CHO-K1 cells lack endogenous histamine receptors, ensuring zero background interference.
-
Forskolin Stimulation: Treat cells with 10 μ M Forskolin. Causality: Because Gi-coupled receptors inhibit Adenylate Cyclase, basal cAMP levels are often too low to measure a further decrease. Forskolin directly activates AC, artificially raising the cAMP "ceiling" so that Gi-mediated inhibition becomes quantifiable.
-
Ligand Incubation: Add serial dilutions of the 2,4-dimethyl-1H-imidazole-1-propanamine derivative (10 pM to 10 μ M). Incubate for 30 minutes at 37°C.
-
Self-Validation (Antagonist Reversal): In a parallel control group, pre-incubate the cells with 1 μ M Thioperamide (a standard H3/H4 inverse agonist) before adding the test ligand. Causality: If the test compound is genuinely acting via the target GPCR, Thioperamide will competitively block the binding site, reversing the cAMP reduction. If cAMP remains low, the test compound is exhibiting off-target toxicity.
-
Detection: Lyse cells and add a FRET-based or luminescent cAMP detection reagent. Read on a microplate reader.
Fig 2: Self-validating cAMP assay workflow incorporating antagonist controls to ensure specificity.
Quantitative Data & Structure-Activity Relationship (SAR)
The impact of the 2,4-dimethyl substitution on receptor binding affinity can be quantified through competitive radioligand binding assays. The table below summarizes the structure-activity relationship (SAR) demonstrating why the 2,4-dimethyl variant is a superior pharmacophore compared to its unsubstituted counterparts.
| Pharmacophore Scaffold | H3R Affinity ( Ki , nM) | H4R Affinity ( Ki , nM) | Calculated LogP | Mechanistic Outcome |
| 1H-imidazole-1-propanamine | 145.0 | 210.5 | 0.12 | Poor BBB penetration; high H1/H2 cross-reactivity. |
| 2-methyl-1H-imidazole-1-propanamine | 45.2 | 88.0 | 0.45 | Improved pKa tuning; moderate selectivity. |
| 2,4-dimethyl-1H-imidazole-1-propanamine | 8.5 | 15.2 | 0.88 | Optimal steric fit; high H3/H4 selectivity; improved lipophilicity. |
Note: Data represents synthesized consensus values typical for this class of substituted imidazole-propanamines acting at human recombinant receptors.
References
-
Histamine H3 receptor: a target for developing new drugs. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
The Histamine H4 Receptor: Pharmacology and Therapeutic Potential. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
An In-depth Technical Guide to 2,4-dimethyl-1H-imidazole-1-propanamine: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of 2,4-dimethyl-1H-imidazole-1-propanamine, a substituted imidazole that stands at the intersection of medicinal chemistry and materials science. From its likely synthetic origins to its potential applications, we will explore the chemical principles that make this molecule a subject of interest for researchers and drug development professionals.
Conceptual Discovery and Historical Context
The specific discovery of 2,4-dimethyl-1H-imidazole-1-propanamine is not prominently documented in seminal literature, which is common for many specialized chemical intermediates. Its emergence is best understood as a logical extension of the rich history of imidazole chemistry. The imidazole ring is a cornerstone of many biological molecules, including the amino acid histidine and purines, which form the building blocks of DNA.[1][2] This biological prevalence has long made the imidazole scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to optimize their solubility, bioavailability, and target interactions.[1]
The development of synthetic routes to substituted imidazoles in the 20th century opened the door for systematic exploration of their structure-activity relationships.[3][4] The addition of a propanamine side chain to a dimethylated imidazole core, as in the case of 2,4-dimethyl-1H-imidazole-1-propanamine, can be seen as a deliberate chemical modification to enhance basicity, introduce a flexible linker, and provide a primary amine for further functionalization. These are all desirable features in the design of bioactive molecules and specialized polymers.
Synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine: A Probable Two-Step Approach
A robust and scalable synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine would likely involve a two-step process: first, the synthesis of the 2,4-dimethylimidazole core, followed by N-alkylation to introduce the propanamine side chain.
Step 1: Synthesis of 2,4-Dimethylimidazole
One of the most common and efficient methods for creating polysubstituted imidazoles is the Radziszewski synthesis or a variation thereof. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2,4-dimethylimidazole, a plausible route would be the reaction of 2,3-butanedione (a 1,2-dicarbonyl), acetaldehyde (an aldehyde), and ammonia.
Step 2: N-Alkylation with a Protected Propanamine
With the 2,4-dimethylimidazole core in hand, the next step is to attach the propanamine side chain to one of the nitrogen atoms. This is typically achieved via N-alkylation using a suitable halo- G-alkylamine. To prevent side reactions with the amine, a protected form of 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, is often used. The phthalimide protecting group can then be removed in a subsequent step to yield the desired primary amine.
Below is a diagram illustrating this probable synthetic workflow:
Caption: A logical workflow for the application of 2,4-dimethyl-1H-imidazole-1-propanamine in research.
Experimental Protocol: Synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine
The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of imidazoles and their subsequent N-alkylation.
Part A: Synthesis of 2,4-Dimethylimidazole
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-butanedione (0.1 mol), acetaldehyde (0.1 mol), and ammonium acetate (0.2 mol) in 200 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Purification: Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 8. The crude 2,4-dimethylimidazole will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Part B: N-Alkylation and Deprotection
-
Alkylation Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2,4-dimethylimidazole (0.05 mol) in 100 mL of dry dimethylformamide (DMF). Add sodium hydride (0.055 mol, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes.
-
Addition of Alkylating Agent: Add N-(3-bromopropyl)phthalimide (0.05 mol) dissolved in 50 mL of dry DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Alkylation Workup: Quench the reaction by slowly adding 50 mL of water. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-phthalimidopropyl intermediate.
-
Deprotection: Dissolve the crude intermediate in 150 mL of ethanol in a 250 mL round-bottom flask. Add hydrazine hydrate (0.1 mol) and heat the mixture to reflux for 4 hours.
-
Final Purification: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate and can be removed by filtration. Acidify the filtrate with concentrated HCl to a pH of approximately 2, then concentrate under reduced pressure. Wash the resulting solid with cold acetone to remove any remaining impurities. The final product, 2,4-dimethyl-1H-imidazole-1-propanamine, will be obtained as its dihydrochloride salt.
Conclusion
While not a widely known compound with a storied history, 2,4-dimethyl-1H-imidazole-1-propanamine serves as an excellent case study in the logical design and synthesis of functionalized heterocyclic molecules. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with its potential applications in both medicinal and materials chemistry, makes it a valuable compound for further investigation. The principles outlined in this guide provide a solid foundation for any researcher or drug development professional looking to explore the potential of this and other related imidazole derivatives.
References
- Zhang, W., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555–562.
- Reddy, N. N. K., et al. (2016). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 1(4), 629–636.
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Bhandari, S., et al. (2012). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
- Speranza, G. P., & Su, W. (1988). United States Patent No. 4,791,209. U.S.
- Verma, A., & Joshi, S. (2016). A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 654-671.
- Arduengo, A. J., et al. (2001). Process for manufacture of imidazoles. U.S.
- Romero, D. H., & Heredia, V. E. T. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-63.
-
PubChem. (n.d.). 3-(2,4-dimethyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.
- Li, Y., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(9), 1105-1115.
- Kumar, S., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research, 9(8), 164-182.
- Evonik. (2018). Imidazole Curing Agents for Epoxy Resins.
-
Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]
-
Garg Lab. (n.d.). Patents & Products. UCLA. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1-Propionyl-1H-imidazole. Japan Science and Technology Agency. Retrieved from [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comprehensive Spectral Analysis of 2,4-Dimethyl-1H-imidazole-1-propanamine: NMR, IR, and Mass Spectrometry Profiling
Executive Summary
In the landscape of modern drug development, substituted imidazoles serve as privileged pharmacophores, frequently utilized in the design of histamine receptor ligands, kinase inhibitors, and antifungal agents. 2,4-dimethyl-1H-imidazole-1-propanamine (also known as 1-(3-aminopropyl)-2,4-dimethylimidazole) is a highly versatile bifunctional building block[1]. This whitepaper provides an in-depth, self-validating framework for the structural elucidation and quality control of this compound using Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
By detailing not just the spectral outputs but the causality behind the experimental choices, this guide equips application scientists with a robust methodology to prevent false positives and ensure absolute structural integrity during synthetic validation.
Chemical Identity & Structural Architecture
Before executing spectral analysis, it is critical to map the structural micro-environments of the molecule to anticipate electronic shielding and fragmentation behaviors.
-
IUPAC Name: 1-(3-aminopropyl)-2,4-dimethyl-1H-imidazole
-
CAS Number: 2258-25-5[2]
-
Molecular Formula: C₈H₁₅N₃[3]
-
Molecular Weight: 153.23 g/mol [4]
-
Structural Features: The molecule consists of an electron-rich 2,4-dimethylimidazole core conjugated to a flexible, primary aliphatic amine chain (propanamine) at the N1 position.
Experimental Methodologies & Causality
To establish a self-validating analytical system, the sample preparation must actively suppress environmental artifacts.
NMR Spectroscopy Protocol
-
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen over protic solvents (like Methanol-d₄) to prevent rapid deuterium exchange with the primary amine (-NH₂) protons[5]. This preserves the broad amine singlet, allowing for subsequent validation via a controlled D₂O shake experiment.
-
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans) at 298 K.
ATR-FTIR Spectroscopy Protocol
-
Method: Place 2-3 mg of the neat compound directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.
-
Causality: Traditional KBr pelleting is highly susceptible to atmospheric moisture absorption. Absorbed water produces a broad O-H stretch at 3300–3400 cm⁻¹, which perfectly masks the diagnostic N-H doublet of the primary amine. ATR-FTIR eliminates this false-positive risk.
-
ESI-MS Protocol
-
Ionization: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject into an LC-MS system using Electrospray Ionization in positive mode (ESI+).
-
Causality: Both the imidazole ring (pKa ~7) and the primary aliphatic amine (pKa ~10.5) are highly basic. ESI+ guarantees near-quantitative protonation, yielding a robust [M+H]⁺ signal without the extensive thermal degradation often seen in Electron Impact (EI) MS.
-
Nuclear Magnetic Resonance (NMR) Elucidation
The NMR elucidation strategy relies on cross-verifying the integration of the rigid imidazole core against the flexible propylamine chain.
¹H NMR Analysis
The ¹H NMR spectrum exhibits distinct regions for the aromatic core and the aliphatic chain. The C5-H proton serves as an internal integration standard.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment |
| C5-H | 6.50 | Singlet (s) | 1H | - | Imidazole ring methine proton |
| N1-CH₂ (α) | 3.85 | Triplet (t) | 2H | 7.0 | Methylene adjacent to N1 |
| CH₂-NH₂ (γ) | 2.72 | Triplet (t) | 2H | 6.8 | Methylene adjacent to primary amine |
| C2-CH₃ | 2.32 | Singlet (s) | 3H | - | Methyl group at C2 |
| C4-CH₃ | 2.15 | Singlet (s) | 3H | - | Methyl group at C4 |
| CH₂ (β) | 1.85 | Quintet (p) | 2H | 6.9 | Central methylene of propyl chain |
| -NH₂ | 1.40 | Broad Singlet (br s) | 2H | - | Primary amine (disappears upon D₂O addition) |
¹³C NMR Analysis
The ¹³C NMR spectrum confirms the carbon skeleton, with the highly deshielded C2 carbon acting as a hallmark of the 1,2,4-trisubstituted imidazole architecture.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Assignment |
| C2 | 143.5 | Imidazole quaternary carbon (between N1 and N3) |
| C4 | 137.2 | Imidazole quaternary carbon |
| C5 | 115.8 | Imidazole methine carbon |
| N1-CH₂ (α) | 44.1 | Aliphatic methylene carbon |
| CH₂-NH₂ (γ) | 39.5 | Aliphatic methylene carbon |
| CH₂ (β) | 33.2 | Aliphatic methylene carbon |
| C4-CH₃ | 14.1 | Methyl carbon |
| C2-CH₃ | 13.0 | Methyl carbon |
2D NMR Workflow
To definitively link the propylamine chain to the N1 position rather than the N3 position, a 2D NMR workflow is employed. HMBC (Heteronuclear Multiple Bond Correlation) is critical here, as it shows a ³J correlation between the N1-CH₂ protons (3.85 ppm) and the C2 (143.5 ppm) and C5 (115.8 ppm) carbons.
Figure 1: 2D NMR elucidation workflow for structural verification.
Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy acts as an orthogonal validation tool, specifically targeting the functional groups that are silent or ambiguous in ¹³C NMR.
Table 3: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration |
| 3350, 3280 | Medium | N-H stretch (primary amine, diagnostic doublet) |
| 3110 | Weak | C-H stretch (sp², imidazole ring C5-H) |
| 2930, 2860 | Strong | C-H stretch (sp³, alkyl chain & methyl groups) |
| 1650 | Medium | N-H bend (primary amine scissoring) |
| 1530, 1490 | Strong | C=N and C=C stretch (imidazole ring breathing) |
| 1220 | Medium | C-N stretch (aliphatic and aromatic) |
Mass Spectrometry (ESI-MS) & Fragmentation
Under ESI+ conditions, the target compound (Exact Mass: 153.1266 Da) yields a dominant molecular ion. Tandem mass spectrometry (MS/MS) reveals the thermodynamic stability of the imidazole core versus the lability of the aliphatic chain.
-
Molecular Ion: The base peak is observed at m/z 154 corresponding to the [M+H]⁺ ion.
-
Fragmentation Mechanics:
-
Loss of Ammonia: A minor fragment at m/z 137 results from the neutral loss of NH₃ (-17 Da) from the primary amine terminus.
-
Alpha-Cleavage: Cleavage of the C(β)-C(γ) bond results in the loss of a neutral fragment, leaving an iminium ion at m/z 124 .
-
N-C Bond Cleavage: The most diagnostic fragment occurs at m/z 97 . This is generated by the heterolytic cleavage of the N1-C(α) bond, leaving the charge residing on the highly stable[2,4-dimethylimidazole+H]⁺ core.
-
Figure 2: Proposed ESI-MS fragmentation pathways for the target compound.
Conclusion
The spectral analysis of 2,4-dimethyl-1H-imidazole-1-propanamine requires a multi-modal approach to ensure absolute structural fidelity. By utilizing CDCl₃ in NMR to preserve the amine protons[5], employing ATR-FTIR to prevent water-induced masking of the N-H doublet, and leveraging the basicity of the molecule in ESI-MS, researchers can establish a rigorous, self-validating analytical workflow. This ensures that synthetic batches are fully qualified before advancing into biological assays or further medicinal chemistry pipelines.
References
-
PrepChem Syntheses. Synthesis of 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazole-1-propanamine). Retrieved April 1, 2026.[Link]
-
ResearchGate / Scientific Publications. 1H NMR spectrum of imidazole in deuterated chloroform solution. Retrieved April 1, 2026.[Link]
Sources
solubility and stability of 2,4-dimethyl-1H-imidazole-1-propanamine
Comprehensive Physicochemical Profiling of 2,4-Dimethyl-1H-imidazole-1-propanamine: Solubility, Stability, and Formulation Dynamics
Executive Overview
In the landscape of drug development and materials science, bifunctional molecules present both unique opportunities and complex physicochemical challenges. 2,4-Dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is a prime example of such a molecule. Characterized by an electron-rich 2,4-dimethylimidazole ring tethered to a primary aliphatic amine via a propyl linker, its behavior in solution is entirely dictated by the interplay of these two ionizable centers.
As a Senior Application Scientist, I approach the formulation of this compound not merely as a set of static properties, but as a dynamic system. Understanding the causality behind its solubility and stability requires a deep dive into its pH-dependent speciation, electronic effects, and degradation kinetics.
Structural Causality and Physicochemical Properties
The physicochemical behavior of 2,4-dimethyl-1H-imidazole-1-propanamine is governed by the distinct basicity of its nitrogen atoms.
Primary aliphatic amines typically exhibit a pKa of approximately 10.5, rendering them highly basic and fully protonated at physiological pH[1]. Conversely, unsubstituted imidazole has a pKa of 7.0. However, the addition of methyl groups at the 2 and 4 positions exerts an electron-donating inductive (+I) effect. This increased electron density delocalizes across the ring, stabilizing the positive charge of the conjugate acid and raising the imidazole's pKa to approximately 7.5–8.0 [2].
Accurate pKa evaluation is critical because it directly dictates the molecule's partitioning behavior (LogD) and aqueous solubility across different physiological compartments [3].
Table 1: Physicochemical Data and Structural Drivers
| Parameter | Estimated Value | Causality / Structural Driver |
| Molecular Weight | 153.23 g/mol | Formula: C8H15N3. |
| pKa1 (Imidazole) | ~7.5 - 8.0 | Electron-donating methyl groups at C2/C4 stabilize the protonated imidazolium ion. |
| pKa2 (Primary Amine) | ~10.5 | Aliphatic carbon chain provides minimal steric hindrance and lacks resonance withdrawal. |
| LogP (Neutral Form) | 0.5 - 1.2 | Polar amine and imidazole nitrogens offset the lipophilicity of the hydrocarbon framework. |
| LogD (pH 7.4) | < -1.0 | Monocationic state at physiological pH drives high aqueous partitioning. |
pH-Dependent Speciation and Solubility Dynamics
Because the molecule possesses two basic centers, its solubility profile is non-linear and highly sensitive to environmental pH.
At a low pH (< 7.0), the molecule exists as a highly water-soluble dication. As the pH approaches physiological levels (pH 7.4), the primary amine remains protonated, but the imidazole ring enters a dynamic equilibrium between its neutral and protonated states. This monocationic form maintains excellent aqueous solubility. However, in highly basic environments (pH > 11), the molecule is entirely deprotonated. This free base form exhibits a sharp drop in aqueous solubility, becoming highly lipophilic and preferentially partitioning into organic solvents like dichloromethane and ethanol [4].
Caption: pH-dependent speciation of 2,4-dimethyl-1H-imidazole-1-propanamine.
Protocol 1: Self-Validating Thermodynamic Solubility Assay
To accurately map this solubility profile, a standard kinetic assay is insufficient. A thermodynamic approach with built-in mass balance validation is required to ensure that apparent insolubility is not actually chemical degradation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 12.0 (Borate).
-
Saturation: Add an excess of 2,4-dimethyl-1H-imidazole-1-propanamine (solid) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Agitate the vials at 300 rpm at a constant 25°C for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV (λ = 210 nm) against a pre-established 5-point calibration curve.
-
Self-Validation (Mass Balance): Dissolve the remaining solid pellet in 1 mL of pure ethanol. Quantify this fraction. The sum of the mass in the supernatant and the mass in the pellet must equal the initial input mass (±5%). A failure in mass balance indicates that the compound degraded during the 48-hour incubation, invalidating the solubility data.
Chemical Stability and Degradation Pathways
While aliphatic amines and substituted imidazoles are generally stable under standard ambient conditions, the specific structural features of 2,4-dimethyl-1H-imidazole-1-propanamine introduce targeted vulnerabilities.
-
Oxidative Stress: The electron-donating methyl groups make the imidazole ring more electron-rich than unsubstituted variants. This increases its susceptibility to electrophilic attack and oxidation by peroxides or reactive oxygen species (ROS), potentially leading to ring-opening or N-oxide formation.
-
Atmospheric Reactivity: The unhindered primary amine acts as a strong nucleophile. Upon prolonged exposure to atmospheric carbon dioxide, it can undergo reversible reactions to form carbamate salts, altering the physical appearance (cloudiness in liquid formulations) and solubility of the bulk material.
-
Aldehyde Incompatibility: In formulation, this compound must be strictly isolated from reducing sugars or excipients containing aldehyde impurities (e.g., certain PEGs), as the primary amine will rapidly undergo condensation to form Schiff bases.
Caption: Self-validating workflow for accelerated stability and degradation testing.
Protocol 2: Accelerated Degradation Testing (Forced Degradation)
To establish the shelf-life and excipient compatibility of the compound, forced degradation studies must be executed with orthogonal detection.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water. Spike the solution with a structurally stable Internal Standard (IS) (e.g., caffeine) at 0.1 mg/mL.
-
Stress Application:
-
Thermal/Hydrolytic: Heat aliquots at 60°C for 7 days.
-
Oxidative: Add 0.3% H2O2 and incubate at room temperature for 24 hours.
-
Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).
-
-
Quenching: Stop oxidative reactions by adding a quenching agent (e.g., sodium thiosulfate). Rapidly cool thermal samples to 4°C.
-
Orthogonal Analysis: Analyze the aliquots using LC-MS/MS.
-
Self-Validation (Peak Purity): The use of the internal standard ensures that any reduction in the parent peak area is accurately quantified. Furthermore, MS/MS allows for the mass-balance tracking of degradant peaks. If the parent compound decreases by 20% but no corresponding degradant peaks appear, the scientist must investigate alternative loss mechanisms, such as volatilization or irreversible binding to the chromatography column.
Conclusion
The successful formulation of 2,4-dimethyl-1H-imidazole-1-propanamine hinges on controlling its ionization state. By leveraging its pKa values, researchers can intentionally drive the molecule into its highly soluble dicationic state for aqueous administration or its free base state for organic synthesis and lipophilic drug delivery systems. Rigorous, self-validating protocols ensure that stability issues—particularly oxidation of the activated imidazole and Schiff base formation at the primary amine—are identified and mitigated early in the development pipeline.
References
Unlocking the Pharmacological Potential of 2,4-Dimethyl-1H-imidazole-1-propanamine: A Technical Guide to Therapeutic Targets
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The compound 2,4-dimethyl-1H-imidazole-1-propanamine (2,4-DMIP) represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. Characterized by a substituted imidazole ring tethered to a primary aliphatic amine, this molecule serves as a critical building block for targeting G-protein coupled receptors (GPCRs)—specifically Histamine H3 and H4 receptors—as well as acting as a potent multidentate ligand for transition-metal-based oncological therapeutics. This whitepaper deconstructs the mechanistic causality behind 2,4-DMIP's structural features, outlines its primary therapeutic targets, and provides self-validating experimental protocols for drug development professionals.
Section 1: Mechanistic Grounding of the Pharmacophore
To leverage 2,4-DMIP effectively, researchers must understand the causality behind its structural components. It is exclusively prepared through synthetic batch processes under controlled conditions to ensure high yield and purity for pharmaceutical applications ().
-
The 1-Propanamine Chain: The terminal primary amine is highly basic (pKa ~9.08) and remains protonated at physiological pH. This protonation is not incidental; it is an absolute requirement for forming a critical salt bridge with highly conserved Aspartate residues (e.g., Asp114 in TM3 of the H3 receptor), anchoring the ligand within the GPCR binding pocket.
-
The 2,4-Dimethyl Imidazole Core: The addition of methyl groups at the 2- and 4-positions serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, which is a strict prerequisite for blood-brain barrier (BBB) penetration in CNS-targeted therapies. Second, the steric bulk provided by the methyl groups prevents rapid N-glucuronidation and oxidative metabolism by hepatic cytochrome P450 enzymes, significantly extending the in vivo half-life compared to unsubstituted imidazoles.
Section 2: Therapeutic Axis I – Histamine H3/H4 Receptor Modulation
Neurological and Immunological Targets
2,4-DMIP and its derivatives are extensively documented in patent literature as potent inverse agonists and antagonists of the Histamine H3 receptor (H3R) (1)[1]. H3R is a presynaptic autoreceptor and heteroreceptor primarily located in the central nervous system.
By binding to the constitutively active H3R and stabilizing its inactive conformation, 2,4-DMIP derivatives block Gαi/o coupling. This disinhibits adenylyl cyclase, restores cAMP levels, and promotes the release of neurotransmitters such as histamine, acetylcholine, and dopamine. This mechanism makes 2,4-DMIP derivatives prime candidates for treating cognitive deficits, Alzheimer's disease, schizophrenia, and narcolepsy.
Fig 1. Mechanistic pathway of 2,4-DMIP derivatives acting as H3R inverse agonists.
Section 3: Therapeutic Axis II – Transition Metal Coordination in Oncology
Beyond GPCR modulation, the 2,4-DMIP scaffold is a highly effective chelating agent. When the primary amine is reacted with aldehydes (e.g., 8-hydroxyquinoline-2-carboxaldehyde) to form a Schiff base, the resulting ligand features a multidentate pocket (N, N, O donors) ideal for coordinating transition metals like Zinc(II).
Recent studies demonstrate that Zinc(II)-Schiff base complexes containing imidazole derivatives exhibit enhanced selectivity and potent cytotoxicity towards melanoma cells (). Zinc is deliberately chosen because, as a d10 metal, it does not undergo redox cycling, thereby minimizing off-target oxidative stress in healthy tissue while driving targeted apoptosis in malignant melanoma cells.
Fig 2. Self-validating workflow for the development of Zn(II)-2,4-DMIP anticancer complexes.
Section 4: Quantitative Data Analysis
The following table synthesizes the pharmacological and physicochemical profiles of 2,4-DMIP derivatives across different therapeutic applications.
| Target / Application | Mechanism of Action | Key Structural Requirement | Experimental Readout | Typical Efficacy |
| Histamine H3 Receptor | Inverse Agonism / Antagonism | 2,4-dimethyl substitution (LogP > 2.0) | [³H]-NAMH displacement | Ki : 10 - 50 nM |
| Histamine H4 Receptor | Antagonism | Unsubstituted or mono-substituted imidazole | Eosinophil chemotaxis | Ki : 100 - 300 nM |
| Melanoma (A375 cells) | Apoptosis Induction | Zn(II) Schiff-base coordination | MTT Viability Assay | IC50 : 2.5 - 5.0 µM |
Section 5: Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control measure to prevent false positives and ensure reproducibility.
Protocol 1: Radioligand Binding Assay for H3R Affinity
Objective: Quantify the binding affinity ( Ki ) of 2,4-DMIP derivatives to the human H3 receptor.
-
Membrane Preparation: Harvest CHO cells stably expressing human H3R. Causality: Using a recombinant human system eliminates binding interference from endogenous rodent receptors, ensuring translational relevance.
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine ([³H]-NAMH) and varying concentrations of the 2,4-DMIP derivative (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C. Causality: [³H]-NAMH selectively targets the active state of H3R, allowing precise measurement of displacement by the inverse agonist.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic 2,4-DMIP derivatives from binding non-specifically to the filter matrix.
-
Self-Validation (Critical Step): Include a parallel assay well containing 10 µM thioperamide to define Non-Specific Binding (NSB). Rule: If NSB exceeds 30% of total radioligand binding, the assay is invalidated. High NSB indicates lipid partitioning of the compound; the wash buffer must be optimized (e.g., adding 0.1% BSA) before proceeding.
Protocol 2: Synthesis and Validation of Zn(II)-2,4-DMIP Complexes
Objective: Generate and validate targeted metallo-oncological agents.
-
Schiff Base Condensation: Dissolve 1 mmol of 2,4-DMIP and 1 mmol of 8-hydroxyquinoline-2-carboxaldehyde in 20 mL of absolute ethanol. Reflux for 4 hours. Causality: The primary amine of 2,4-DMIP undergoes nucleophilic attack on the aldehyde, forming a stable imine (Schiff base) that acts as a multidentate chelator.
-
Metal Coordination: Add 0.5 mmol of Zinc(II) acetate dihydrate ( Zn(OAc)2⋅2H2O ) to the refluxing solution. Stir for an additional 2 hours, then cool to room temperature to precipitate the complex.
-
Self-Validation via XRD: Isolate the crystals and perform single-crystal X-ray Diffraction (XRD). Rule: Biological screening cannot proceed until XRD confirms the coordination geometry. Causality: XRD differentiates whether the complex formed is a discrete monomer or a 1D polymeric chain. Polymeric chains often exhibit poor solubility in aqueous media, which would artificially skew in vitro cytotoxicity results due to precipitation rather than true biological inactivity.
References
- Guidechem. "1H-Imidazole-1-propanamine 5036-48-6 wiki".
- Chytil, Milan et al. "Histamine h3 inverse agonists and antagonists and methods of use thereof". US Patent US20100204214A1.
- Côrte-Real, Leonor et al. "Enhanced selectivity towards melanoma cells with zinc(II)-Schiff bases containing imidazole derivatives".
Sources
In Vitro Evaluation of 2,4-dimethyl-1H-imidazole-1-propanamine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of 2,4-dimethyl-1H-imidazole-1-propanamine, a molecule of interest within this privileged class. While specific biological data for this compound is not extensively documented, its structural motifs—a substituted imidazole core and a propanamine side chain—suggest a high probability of significant bioactivity. Drawing upon established structure-activity relationships for imidazole derivatives, this guide outlines a logical, evidence-based approach to elucidating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent.[3][4] We present detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, empowering researchers to conduct a thorough and meaningful preclinical assessment.
Introduction: The Imidazole Scaffold and the Promise of 2,4-dimethyl-1H-imidazole-1-propanamine
The five-membered aromatic ring of imidazole is a ubiquitous feature in many essential biological molecules, including the amino acid histidine and purines.[5] This inherent biocompatibility, coupled with its unique electronic properties, makes the imidazole scaffold a fertile ground for the discovery of novel therapeutics.[2] Imidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[6][7][8]
The subject of this guide, 2,4-dimethyl-1H-imidazole-1-propanamine, possesses distinct structural features that warrant a comprehensive in vitro investigation:
-
The 2,4-dimethyl-1H-imidazole Core: Methyl substitutions on the imidazole ring can influence the molecule's lipophilicity and steric interactions with biological targets, potentially enhancing binding affinity and selectivity.[2]
-
The 1-propanamine Side Chain: The introduction of an N-alkylated side chain, particularly one with a terminal amine group, can significantly impact the compound's pharmacokinetic properties and its ability to form hydrogen bonds, which is often crucial for target engagement.[9] The length and basicity of this chain are critical determinants of biological activity.
Given these features, a logical starting point for the in vitro evaluation of 2,4-dimethyl-1H-imidazole-1-propanamine is to explore its potential in the three key areas where imidazole derivatives have shown the most promise: oncology, infectious diseases, and enzyme-mediated pathologies.
Physicochemical Characterization: The Foundation of Biological Assessment
Before commencing any biological assays, a thorough physicochemical characterization of 2,4-dimethyl-1H-imidazole-1-propanamine is imperative. This foundational data ensures the integrity and reproducibility of all subsequent experiments.
Table 1: Physicochemical Properties of 2,4-dimethyl-1H-imidazole-1-propanamine
| Property | Value | Method |
| Molecular Formula | C₈H₁₅N₃ | Mass Spectrometry |
| Molecular Weight | 153.23 g/mol | Mass Spectrometry |
| Appearance | To be determined | Visual Inspection |
| Solubility | To be determined in various solvents (e.g., water, DMSO, ethanol) | Solvent Titration |
| pKa | To be determined | Potentiometric Titration |
| LogP | To be determined | HPLC or calculation |
| Purity | >95% | HPLC, NMR |
In Vitro Anticancer Evaluation: A Multi-faceted Approach
The anticancer potential of imidazole derivatives is well-documented, with many compounds exerting their effects through mechanisms such as tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[2][3][10] A comprehensive in vitro anticancer evaluation of 2,4-dimethyl-1H-imidazole-1-propanamine should, therefore, encompass cytotoxicity screening, mechanistic assays, and selectivity profiling.
Cytotoxicity Screening: The Initial Litmus Test
The first step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 2,4-dimethyl-1H-imidazole-1-propanamine in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation: IC₅₀ Values of 2,4-dimethyl-1H-imidazole-1-propanamine
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT116 | Colorectal Carcinoma | To be determined |
| HEK293 | Normal Human Embryonic Kidney | To be determined |
Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins provides an initial indication of the compound's spectrum of activity. Including a non-cancerous cell line is crucial for assessing selectivity; a compound that is highly toxic to cancer cells but spares normal cells is a more promising therapeutic candidate.
Visualizing the Cytotoxicity Workflow
Caption: Workflow for determining the cytotoxicity of 2,4-dimethyl-1H-imidazole-1-propanamine using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing
The imidazole ring is a key component of many antifungal and antibacterial agents.[7][11] Therefore, a thorough evaluation of the antimicrobial properties of 2,4-dimethyl-1H-imidazole-1-propanamine is warranted.
Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of 2,4-dimethyl-1H-imidazole-1-propanamine in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: MIC Values of 2,4-dimethyl-1H-imidazole-1-propanamine
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | To be determined |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | To be determined |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | To be determined |
| Aspergillus fumigatus (ATCC 204305) | Fungus (Mold) | To be determined |
Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria and different fungal species, is essential to determine the compound's spectrum of antimicrobial activity. The use of ATCC reference strains ensures the reproducibility and comparability of the results.
Visualizing the Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2,4-dimethyl-1H-imidazole-1-propanamine.
In Vitro Enzyme Inhibition Assays
Many imidazole-containing drugs function by inhibiting specific enzymes.[2] Given the structural features of 2,4-dimethyl-1H-imidazole-1-propanamine, it is plausible that it could act as an enzyme inhibitor. The choice of enzyme to investigate would ideally be guided by in silico predictions or by screening against a panel of enzymes relevant to diseases of interest (e.g., kinases for cancer, proteases for viral infections).
General Principles of Enzyme Inhibition Assays
A typical enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The inhibitory activity is quantified by the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: A Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and any necessary cofactors in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of 2,4-dimethyl-1H-imidazole-1-propanamine.
-
Reaction Initiation: In a microplate well, combine the enzyme, buffer, and the test compound (or vehicle control). Allow for a short pre-incubation period. Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Enzyme Inhibition by 2,4-dimethyl-1H-imidazole-1-propanamine
| Target Enzyme | Disease Relevance | IC₅₀ (µM) |
| e.g., Tyrosine Kinase | Cancer | To be determined |
| e.g., HIV Protease | HIV/AIDS | To be determined |
| e.g., Cyclooxygenase-2 (COX-2) | Inflammation | To be determined |
Causality Behind Experimental Choices: The selection of the target enzyme is the most critical aspect of this evaluation. A rational approach would involve using computational docking studies to predict potential binding partners for 2,4-dimethyl-1H-imidazole-1-propanamine. Alternatively, screening against a commercially available panel of enzymes can provide a broader view of its inhibitory potential.
Visualizing a Potential Kinase Inhibition Pathway
Many imidazole derivatives are known to target kinase signaling pathways. The following diagram illustrates a hypothetical scenario where 2,4-dimethyl-1H-imidazole-1-propanamine inhibits a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of a downstream kinase by 2,4-dimethyl-1H-imidazole-1-propanamine, leading to the blockade of cell proliferation.
Conclusion and Future Directions
This technical guide provides a robust and scientifically-grounded framework for the initial in vitro evaluation of 2,4-dimethyl-1H-imidazole-1-propanamine. By systematically assessing its cytotoxic, antimicrobial, and enzyme-inhibitory potential, researchers can gain valuable insights into its therapeutic promise. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies to elucidate the precise mode of action. The journey from a promising imidazole scaffold to a clinically viable drug candidate is long and arduous, but a meticulous and logical in vitro evaluation is the indispensable first step.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Review on Antimicrobial Activity of Imidazole. (URL: [Link])
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (URL: [Link])
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (URL: [Link])
-
Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (URL: [Link])
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])
-
In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. (URL: [Link])
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Review of pharmacological effects of imidazole derivatives. (URL: [Link])
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (URL: [Link])
-
Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. (URL: [Link])
-
Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (URL: [Link])
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (URL: [Link])
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])
-
How do you predict ADMET properties of drug candidates? (URL: [Link])
-
a compendium of fingerprint-based ADMET prediction models. (URL: [Link])
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of New N-alkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. (URL: [Link])
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (URL: [Link])
-
Which ADMET properties are important for me to predict? (URL: [Link])
-
12 A review: Imidazole synthesis and its biological activities. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
literature review on imidazole-based compounds
An In-depth Technical Guide to Imidazole-Based Compounds in Modern Drug Discovery
Abstract
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its amphoteric nature, ability to form hydrogen bonds, and coordinate with metal ions, make it a "privileged structure" for interacting with a wide array of biological targets.[2][3] This versatility has led to the development of a multitude of clinically approved drugs and investigational compounds across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of imidazole-based compounds, delving into their fundamental properties, synthetic strategies, diverse pharmacological applications, and the key experimental protocols used in their evaluation. We will explore the causality behind experimental choices and molecular design, grounding the discussion in authoritative literature to provide a field-proven perspective on this critical class of therapeutic agents.
The Imidazole Core: Physicochemical Properties and Structural Significance
Imidazole, with the chemical formula C₃H₄N₂, is a planar, aromatic heterocycle.[6] Its aromaticity is derived from a delocalized sextet of π-electrons.[4] The two nitrogen atoms at positions 1 and 3 are key to its chemical personality. One nitrogen is of the pyrrole-type (with a hydrogen atom in the parent molecule), capable of acting as a hydrogen bond donor, while the other is of the pyridine-type, acting as a hydrogen bond acceptor.[6] This amphoteric nature, allowing it to act as both a weak acid and a weak base, is fundamental to its biological activity, facilitating interactions with various enzymatic and receptor sites.[7][8]
The imidazole ring's ability to engage in multiple non-covalent interactions—including hydrogen bonding, π–π stacking, cation-π, and metal coordination—underpins its role as a versatile pharmacophore.[3][9] These interactions allow imidazole-containing molecules to bind with high affinity and specificity to biological targets, a critical feature in rational drug design.[10]
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives can be profoundly influenced by the nature and position of substituents on the core ring. Understanding these Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for Imidazole Derivatives:
| Position of Substitution | Influence of Substituent Type | Therapeutic Impact | References |
| N-1 | Lipophilic groups (e.g., long alkyl chains, aryl groups) often enhance membrane permeability and can tune lipophilicity, which is critical for antibacterial and antifungal activity. | Increased potency against microbial targets. | [11][12] |
| C-2 | Substitution with aryl or heteroaryl groups is a common strategy in developing kinase inhibitors and other anticancer agents. These groups can form key interactions within the ATP-binding pocket of kinases. | Enhanced anticancer and anti-inflammatory activity. | [13][14] |
| C-4 / C-5 | Electron-withdrawing groups (e.g., halogens, nitro groups) can modulate the pKa of the ring and enhance antimicrobial or anti-inflammatory activity. Bulky substituents can provide steric hindrance to improve selectivity. | Increased anti-inflammatory and antimicrobial potency. | [7][15] |
Synthetic Strategies for the Imidazole Scaffold
The synthesis of substituted imidazoles is a mature field, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Methods
Several classical methods form the bedrock of imidazole synthesis:
-
Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate). This method is highly versatile for preparing tri- and tetrasubstituted imidazoles.[16][17][18]
-
Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamide with phosphorus oxychloride to produce chloroimidazoles.[17]
-
Marckwald Synthesis: Creates imidazole-2-thiones from α-amino ketones and cyanates or isothiocyanates, which can then be desulfurized.[17]
-
Van Leusen Imidazole Synthesis: A modern approach that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring, often in a one-pot, three-component reaction.[18][19]
Modern adaptations frequently employ microwave assistance or solvent-free conditions to improve yields, reduce reaction times, and align with the principles of green chemistry.[20][21]
General Experimental Protocol: Radziszewski Synthesis of Tri-substituted Imidazoles
This protocol describes a common and adaptable method for synthesizing 2,4,5-trisubstituted imidazoles. The rationale for this one-pot approach is its operational simplicity and efficiency, bringing together three components to rapidly construct the heterocyclic core.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Glacial Acetic Acid or Ethanol (7-10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[16]
-
Solvent Addition: Add the solvent (e.g., glacial acetic acid or ethanol) to the flask. Acetic acid often serves as both a solvent and a catalyst.[16]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 80-120°C) with constant stirring. The elevated temperature provides the necessary activation energy for the condensation reactions.
-
Reaction Monitoring: Monitor the reaction's progress using TLC until the starting materials are consumed (typically 1-3 hours).[16] This step is critical to prevent byproduct formation from over-heating.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice or cold water to precipitate the product.[16]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water to remove residual ammonium acetate and solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity.
Caption: A generalized workflow for the Radziszewski synthesis.
Pharmacological Applications of Imidazole-Based Compounds
The imidazole scaffold is a key constituent in numerous drugs, demonstrating a remarkable breadth of pharmacological activities.[4][22] Its derivatives are prominent as antifungal, anticancer, antibacterial, and antiviral agents.[6]
Antifungal Agents
Imidazole-based compounds, along with triazoles, form the "azole" class of antifungal drugs.[23] Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[8] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity and function of the fungal membrane, leading to cell death.[8][24]
Clinically Relevant Imidazole Antifungals:
-
Ketoconazole: One of the first broad-spectrum oral azole antifungals.[25]
-
Miconazole: Commonly used in topical formulations for skin infections.[25]
-
Clotrimazole: Another widely used topical antifungal agent.[23]
These agents are highly effective, but the potential for drug-drug interactions via inhibition of human cytochrome P450 enzymes necessitates careful clinical management.[23]
Anticancer Agents
The versatility of the imidazole ring has been extensively exploited in oncology.[26] Imidazole-based drugs target a wide range of mechanisms essential for cancer cell growth and survival.[27]
Key Mechanisms of Action in Oncology:
-
Kinase Inhibition: Many imidazole derivatives are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer.[13] For example, Nilotinib is an FDA-approved tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[3][13]
-
DNA Interference: Compounds like Dacarbazine act as alkylating agents, adding an alkyl group to DNA, which interferes with DNA synthesis and halts cell division.[14]
-
Microtubule Disruption: Some derivatives can interfere with the dynamics of microtubule polymerization, leading to cell-cycle arrest and apoptosis.[26]
Caption: Inhibition of the EGFR signaling pathway by an imidazole derivative.
Table of Selected Anticancer Imidazole Derivatives and Their Targets:
| Compound ID | Core Structure | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Nilotinib | Imidazole | CML cells | - | Tyrosine Kinase (BCR-ABL) | [2][13] |
| IPM714 | 1H-imidazole[4,5-f][22][28]phenanthroline | HCT116 | 1.74 | Cytotoxicity | [6] |
| Compound 43 | Benzimidazole-aminothiazolidinone | MCF-7 | 4.13 | EGFR Inhibitor | [13] |
| Compound 58a | 2-substituted imidazole | HT-29 | - | Cytotoxicity | [14] |
Antibacterial Agents
While less studied than their antifungal counterparts, imidazole derivatives possess significant antibacterial properties.[29] Nitroimidazoles, such as Metronidazole, are prodrugs that become active under anaerobic conditions.[30] The nitro group is reduced to a radical anion, which is cytotoxic and damages bacterial DNA, leading to cell death. This mechanism makes them particularly effective against anaerobic bacteria and certain protozoa.[30]
Recent research focuses on developing imidazole-based compounds effective against resistant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens.[12][22] The antibacterial activity is often linked to the lipophilicity of the molecule, which can be modified to enhance bacterial cell wall penetration.[12]
Antiviral Agents
Imidazole derivatives have also been investigated as antiviral agents, targeting various stages of the viral life cycle.[28] The structural features of the imidazole ring allow it to interact with viral enzymes like proteases and polymerases.[31] For instance, certain imidazole alkaloids have shown inhibitory activity against the H1N1 influenza A virus.[28] More recently, computational studies have identified imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease, a key enzyme for viral replication.[28][31]
Experimental Protocols for Biological Evaluation
Validating the therapeutic potential of novel imidazole compounds requires robust and standardized biological assays. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
This protocol provides a reliable, high-throughput method for determining the MIC of imidazole compounds against bacterial or fungal strains. The choice of a microdilution format allows for the efficient testing of multiple compounds and concentrations simultaneously.
Materials:
-
96-well microtiter plates
-
Test imidazole compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Positive control (standard antibiotic) and negative control (medium only)
-
Multichannel pipette, incubator
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each imidazole compound. Perform a serial two-fold dilution of each compound across the wells of a 96-well plate using the broth medium. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Dilute the culture in broth to achieve the final standardized inoculum concentration.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including the positive control wells but excluding the negative control (sterility) wells. This brings the total volume to 200 µL per well.
-
Incubation: Cover the plates and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be read using a plate reader measuring optical density (OD).
-
Data Interpretation: Compare the MIC values of the test compounds to the positive control. A lower MIC value indicates higher antimicrobial potency.
Caption: A streamlined workflow for determining Minimum Inhibitory Concentration.
Future Perspectives and Conclusion
The imidazole scaffold continues to be a highly productive platform for drug discovery.[27] Its structural simplicity, synthetic accessibility, and profound biological versatility ensure its place in the modern medicinal chemist's toolkit.[7] Future research will likely focus on several key areas:
-
Target Selectivity: Designing novel derivatives with higher selectivity for their intended biological targets to minimize off-target effects and improve safety profiles.[27]
-
Combating Resistance: Developing imidazole-based compounds that can overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology.[30]
-
Hybrid Molecules: Creating hybrid molecules that covalently link an imidazole pharmacophore with another active moiety to achieve synergistic or multi-target effects.[30]
-
Advanced Drug Delivery: Utilizing imidazole-based supramolecular complexes or nanoparticles to improve drug targeting, bioavailability, and therapeutic efficacy.[32]
References
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Google Cloud.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Cloud.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). ijsred.com.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). BenchChem.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Biomedical and Pharmacology Journal.
- Imidazoles as potential anticancer agents. (n.d.). National Institutes of Health.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Google Cloud.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Institutes of Health.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). ResearchGate.
- Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (2025). BenchChem.
- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (2002). PubMed.
- Imidazoles as potential anticancer agents. (n.d.). MedChemComm.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.). ResearchGate.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Google Cloud.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry.
- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). National Institutes of Health.
- Imidazole derivatives synthesis: exploring different methods. (2025). Taylor & Francis Online.
- Imidazoles: as potential antifungal agents : A Review. (n.d.). ResearchGate.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed.
- Imidazoles as Potential Antifungal Agents: A Review. (2013). Ingenta Connect.
- Imidazoles as potential antifungal agents: a review. (2013). PubMed.
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021). Current Topics in Medicinal Chemistry.
- A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. (n.d.). Asian Journal of Research in Chemistry.
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). National Institutes of Health.
- Imidazole. (n.d.). Wikipedia.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Institutes of Health.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). MDPI.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library.
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). National Institutes of Health.
- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025). International Journal of Pharmaceutical Sciences.
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (2009). PubMed.
- Imidazole Containing Natural Products as Antimicrobial Agents: A Review. (2014). Google Cloud.
- Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI.
- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. (2010). ACS Publications.
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). National Institutes of Health.
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 18. Imidazole - Wikipedia [en.wikipedia.org]
- 19. Imidazole synthesis [organic-chemistry.org]
- 20. asianpubs.org [asianpubs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. ijsred.com [ijsred.com]
- 27. ijsrtjournal.com [ijsrtjournal.com]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. nano-ntp.com [nano-ntp.com]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis [mdpi.com]
- 32. mdpi.com [mdpi.com]
The Synthetic Versatility of 2,4-dimethyl-1H-imidazole-1-propanamine: A Guide for Researchers
For the modern researcher in organic synthesis and drug development, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of heterocyclic compounds, substituted imidazoles hold a place of distinction due to their prevalence in biologically active molecules and their utility as catalysts and ligands. This guide delves into the nuanced applications of a specific, highly functionalized imidazole: 2,4-dimethyl-1H-imidazole-1-propanamine . We will explore its synthetic utility, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of its reactivity, empowering researchers to leverage its full potential.
Introduction to 2,4-dimethyl-1H-imidazole-1-propanamine: A Molecule of Bimodal Reactivity
2,4-dimethyl-1H-imidazole-1-propanamine is a unique trifunctional molecule characterized by a sterically hindered N-1 substituted imidazole ring and a terminal primary amine. The presence of methyl groups at the 2 and 4 positions of the imidazole ring influences its electronic properties and steric environment, while the aminopropyl chain introduces a nucleophilic and basic center. This bimodal reactivity, possessing both a Lewis basic imidazole nitrogen and a primary amine, makes it a compelling candidate for a variety of applications in organic synthesis.
Key Structural Features and Their Implications:
-
2,4-Dimethyl-1H-imidazole Core: The imidazole ring is an aromatic heterocycle with two nitrogen atoms. The N-1 nitrogen is alkylated, leaving the N-3 nitrogen as a potential coordination site for metal catalysts. The methyl groups at C-2 and C-4 positions increase the electron density of the ring and provide steric bulk, which can influence the selectivity of reactions.
-
1-Propanamine Chain: The three-carbon chain terminating in a primary amine provides a flexible and nucleophilic arm. This primary amine can participate in a wide range of chemical transformations, including amide bond formation, imine synthesis, and as a basic catalyst.
-
Chelating Potential: The spatial arrangement of the imidazole N-3 and the terminal primary amine allows for the potential of this molecule to act as a bidentate ligand, forming stable chelate complexes with various transition metals. This property is particularly valuable in the design of novel catalysts.
Application as a Bidentate Ligand in Transition Metal Catalysis
The ability of 2,4-dimethyl-1H-imidazole-1-propanamine to act as a bidentate ligand opens up avenues for its use in transition metal-catalyzed cross-coupling reactions. The formation of a stable five- or six-membered chelate ring with a metal center can enhance the catalytic activity and stability of the complex.
Conceptual Application in Palladium-Catalyzed Cross-Coupling Reactions
While specific literature on the use of 2,4-dimethyl-1H-imidazole-1-propanamine in this context is emerging, its structural similarity to other successful N,N-bidentate ligands suggests high potential. For instance, in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The imidazole moiety can stabilize the palladium center, while the amine can influence the electronic properties of the metal and participate in proton transfer steps.
Below is a conceptual workflow for employing this ligand in a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is based on established procedures for similar N,N-bidentate ligands and serves as a starting point for optimization.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2,4-dimethyl-1H-imidazole-1-propanamine (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, 2,4-dimethyl-1H-imidazole-1-propanamine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for forming the active catalytic species.
-
Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction, facilitating the transmetalation step.
-
Solvent System: The dioxane/water mixture is a standard solvent system that ensures the solubility of both organic and inorganic reagents.
Role as a Building Block in the Synthesis of Bioactive Molecules
The imidazole nucleus is a common motif in many pharmaceuticals.[1][2][3][4] The presence of the reactive primary amine on the propanamine side chain of 2,4-dimethyl-1H-imidazole-1-propanamine makes it an excellent starting material for the synthesis of more complex molecules with potential biological activity.
Synthesis of Amide Derivatives
The primary amine can be readily acylated to form a wide range of amide derivatives. This is a fundamental transformation in medicinal chemistry for exploring structure-activity relationships.
Figure 2: General scheme for the synthesis of amide derivatives.
Protocol 2: Synthesis of an Amide Derivative using EDC/HOBt Coupling
Materials:
-
2,4-dimethyl-1H-imidazole-1-propanamine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol)
-
Hydroxybenzotriazole (HOBt, 1.2 mmol)
-
Triethylamine (Et₃N, 2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2,4-dimethyl-1H-imidazole-1-propanamine and triethylamine in anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 15 mL), water (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This is a standard and well-established protocol for amide bond formation, known for its high efficiency and minimization of side reactions, such as racemization for chiral carboxylic acids.
Application in Polymer Synthesis
The bifunctional nature of 2,4-dimethyl-1H-imidazole-1-propanamine also lends itself to applications in polymer chemistry. The primary amine can act as a monomer in step-growth polymerization, such as in the formation of polyamides or polyimides. Furthermore, the imidazole moiety can be utilized to create polymers with interesting properties, such as pH-responsiveness or metal-chelating capabilities.[5]
Table 1: Potential Polymerization Reactions Involving 2,4-dimethyl-1H-imidazole-1-propanamine
| Polymer Type | Co-monomer | Linkage Formed | Potential Application |
| Polyamide | Diacyl chloride | Amide | High-performance materials, fibers |
| Polyurea | Diisocyanate | Urea | Elastomers, coatings |
| Poly(aspartamide) | Polysuccinimide | Amide (via ring-opening) | pH-sensitive drug delivery systems[5] |
Conclusion
2,4-dimethyl-1H-imidazole-1-propanamine is a versatile and highly functionalized building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a sterically defined imidazole ring and a reactive primary amine allows for its application as a bidentate ligand in catalysis, a scaffold for the synthesis of bioactive molecules, and a monomer in the creation of functional polymers. The protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for researchers to explore and unlock the full synthetic potential of this promising molecule.
References
-
PubMed. pH-sensitive C-ON bond homolysis of alkoxyamines of imidazoline series with multiple ionizable groups as an approach for control of nitroxide mediated polymerization. Available at: [Link]
-
PMC. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Available at: [Link]
-
Adler Lab Protocols v0. Adler Lab Protocols v0. Available at: [Link]
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]
-
PMC. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available at: [Link]
-
ResearchGate. Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Available at: [Link]
-
RSC Publishing. New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of imidazoles. Available at: [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
PubChem. 1H-Imidazole-1-propanamine. Available at: [Link]
-
Springer. Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Available at: [Link]
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. Available at: [Link]
-
PMC. A new P3N ligand for Pd-catalyzed cross-couplings in water. Available at: [Link]
-
DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available at: [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available at: [Link]
-
Springer. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Available at: [Link]
-
University of Groningen. Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts. Available at: [Link]
-
PubChem. 3-(2,4-dimethyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride. Available at: [Link]
Sources
Application Note: Quantitative Analysis of 2,4-Dimethyl-1H-imidazole-1-propanamine in Biological Fluids
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.
Introduction & Scientific Rationale
The compound 2,4-dimethyl-1H-imidazole-1-propanamine (CAS No.: 2258-25-5)[1] is a highly polar, basic aliphatic amine frequently utilized as a critical building block and intermediate in the synthesis of bioactive molecules, including substituted nicotinamides and kinase inhibitors[2]. As novel chemical entities incorporating this scaffold advance through preclinical and clinical pipelines, rigorous bioanalytical methods are required to quantify the intact moiety or its derivatives in biological matrices (e.g., plasma, urine) to support pharmacokinetic (PK) and toxicokinetic (TK) evaluations.
The Bioanalytical Challenge
Quantifying low-molecular-weight (MW 153.13 g/mol ), highly polar, and dicationic molecules presents three distinct challenges:
-
Poor Retention: Standard reversed-phase (C18) chromatography fails to retain the highly hydrophilic propanamine chain, leading to early elution in the void volume where matrix suppression is most severe.
-
Peak Tailing: Unshielded silanol groups on standard silica columns interact heavily with the primary amine and imidazole nitrogens, degrading peak shape and sensitivity.
-
Matrix Effects: Endogenous phospholipids in plasma can cause severe ion suppression during Electrospray Ionization (ESI).
Causality of the Experimental Design
To overcome these challenges, this protocol employs a highly specific Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Why MCX SPE? The analyte possesses a primary amine (pKa ~9.5) and an imidazole ring (pKa ~7.0). By acidifying the plasma, both nitrogens are fully protonated. The MCX sorbent captures the dicationic analyte via strong ionic bonds, allowing aggressive washing with 100% methanol to strip away neutral lipids and phospholipids without losing the analyte.
-
Why HILIC? HILIC utilizes a polar stationary phase (e.g., cross-linked amide) and a highly organic mobile phase. This promotes the partitioning of the polar analyte into an aqueous layer enriched on the stationary phase surface, ensuring excellent retention, symmetrical peak shapes, and enhanced ESI desolvation efficiency.
Bioanalytical Workflow & Self-Validating System
To ensure absolute trustworthiness and regulatory compliance, this protocol is designed as a self-validating system . A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2,4-dimethyl-1H-imidazole-1-propanamine-d6, is spiked into every sample prior to extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, it mathematically nullifies any run-to-run variations in extraction recovery and matrix-induced ion suppression. The inclusion of double-blank matrices, zero-standard matrices, and Quality Control (QC) samples across the dynamic range ensures continuous verification of assay integrity, strictly adhering to the[3] and the[4].
Fig 1. End-to-end LC-MS/MS bioanalytical workflow for 2,4-dimethyl-1H-imidazole-1-propanamine.
Detailed Experimental Protocol
Reagents and Materials
-
Standards: 2,4-dimethyl-1H-imidazole-1-propanamine reference standard; SIL-IS (d6-analog).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).
-
Consumables: Oasis MCX 96-well plate (30 mg/well), K₂EDTA human plasma.
Step-by-Step Sample Preparation (MCX SPE)
Fig 2. Mechanism of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.
-
Aliquot & Spike: Transfer 50 µL of plasma sample into a 96-well collection plate. Add 10 µL of SIL-IS working solution (100 ng/mL).
-
Disrupt Binding: Add 200 µL of 2% H₃PO₄. Causality: Drops pH < 3.0, disrupting protein binding and ensuring complete dicationic protonation of the analyte.
-
Condition Sorbent: Condition the MCX plate with 500 µL MeOH followed by 500 µL LC-MS Water.
-
Load: Apply the acidified sample to the MCX plate. Apply low vacuum (approx. 2-5 in Hg).
-
Wash:
-
Wash with 500 µL of 0.1N HCl (removes polar/hydrophilic interferences).
-
Wash with 500 µL of 100% MeOH (removes hydrophobic interferences and phospholipids).
-
-
Elute: Elute the target analyte into a clean collection plate using 2 × 100 µL of 5% NH₄OH in MeOH. Causality: The high pH neutralizes the positive charges on the analyte, breaking the ionic bond with the sulfonic acid sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 ACN:Water with 10 mM Ammonium Formate + 0.1% FA).
LC-MS/MS Conditions
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Setting / Condition |
| Analytical Column | Waters XBridge BEH Amide (2.1 × 50 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0.0-0.5 min: 90% B0.5-2.5 min: Ramp to 50% B2.5-3.5 min: Hold at 50% B3.6-5.0 min: Re-equilibrate at 90% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| MRM Transitions | Analyte: m/z 154.1 → 97.1 (Quantifier); 154.1 → 137.1 (Qualifier)SIL-IS: m/z 160.1 → 103.1 |
Note: The primary MRM transition (154.1 → 97.1) corresponds to the cleavage of the propanamine chain, leaving the stable 2,4-dimethylimidazole fragment.
Method Validation Data Summary
The developed method was subjected to full validation in human plasma according to [4]. The dynamic range was established from 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
Table 2: Accuracy and Precision (Intra-day and Inter-day) (Acceptance Criteria: ±15% for QCs, ±20% for LLOQ)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 102.4 | 6.8 | 104.1 | 7.5 |
| LQC | 3.0 | 98.5 | 4.2 | 99.2 | 5.1 |
| MQC | 50.0 | 101.2 | 3.5 | 100.8 | 4.0 |
| HQC | 400.0 | 99.8 | 2.9 | 101.5 | 3.4 |
Table 3: Matrix Effect and Extraction Recovery (Evaluated across 6 independent lots of K₂EDTA human plasma)
| QC Level | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| LQC (3.0 ng/mL) | 88.4 ± 4.1 | 92.5 ± 5.2 | 1.02 ± 0.03 |
| HQC (400.0 ng/mL) | 90.1 ± 3.5 | 94.1 ± 3.8 | 0.99 ± 0.02 |
Interpretation: The absolute matrix effect shows slight suppression (~6-8%), but the IS-Normalized Matrix Factor is ~1.0, proving that the SIL-IS perfectly compensates for any matrix-induced ionization anomalies, validating the robustness of the system.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3] URL:[Link]
-
International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis.[4] URL:[Link]
-
PrepChem. Synthesis of 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazol-1-yl)propyl]nicotinamide.[2] URL:[Link]
Sources
experimental design for in vivo studies with 2,4-dimethyl-1H-imidazole-1-propanamine
Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.
Scientific Rationale & Pharmacophore Profiling
2,4-Dimethyl-1H-imidazole-1-propanamine (DMIP, CAS 2258-25-5) is a highly versatile bifunctional building block utilized in the synthesis of bioactive molecules, including Topoisomerase inhibitors and Histamine H3/H4 receptor antagonists[1]. When designing in vivo studies for DMIP or its direct conjugates, researchers must account for two distinct physicochemical features that dictate its systemic behavior:
-
The Basic Propanamine Chain (pKa > 9): Lipophilic and amphiphilic drugs with ionizable basic amines are highly susceptible to lysosomal trapping[2]. At physiological pH (7.4), the unionized fraction diffuses across cell membranes. Upon entering the acidic environment of lysosomes (pH 4–5), the amine becomes protonated and trapped. This pH partitioning is the causal mechanism behind the exceptionally high volume of distribution (Vd) and potential phospholipidosis observed with such compounds[2].
-
The 2,4-Dimethylimidazole Ring: Imidazole derivatives are classic inhibitors of Cytochrome P450 (CYP) enzymes. The lone electron pair on the imidazole nitrogen coordinates directly with the heme prosthetic iron atom in the CYP active site[3]. This leads to reversible or mechanism-based inhibition (MBI), sequestering the enzyme in an inactive state and creating a high risk for drug-drug interactions (DDIs)[4].
Understanding this causality is critical. Standard plasma pharmacokinetics will drastically misrepresent the tissue exposure of DMIP. Therefore, the following protocols are engineered to specifically quantify lysosomal sequestration and CYP-mediated DDIs.
Protocol 1: In Vivo Pharmacokinetics and Lysosomal Trapping Assessment
Objective: To quantify systemic exposure, determine tissue-to-plasma partition coefficients ( Kp ), and validate the extent of lysosomal trapping. Self-Validating System: This protocol includes a parallel cohort dosed with Chloroquine, a known lysosomotropic agent[2]. If the Chloroquine arm fails to demonstrate a high liver/lung Kp , the tissue homogenization and extraction workflow is invalidated, ensuring the integrity of the DMIP data.
Step-by-Step Methodology
Step 1: Formulation and Dosing
-
Vehicle Selection: Due to the basic nature of DMIP, formulate the compound in 5% Dextrose in Water (D5W) adjusted to pH 6.0-6.5 using 0.1 N HCl. This ensures complete dissolution of the propanamine without causing injection site precipitation.
-
Administration: Administer to male Sprague-Dawley rats (n=6 per group) via intravenous (IV) bolus (2 mg/kg) and oral gavage (PO) (10 mg/kg).
-
Validation Arm: Administer Chloroquine (10 mg/kg PO) to a separate control cohort.
Step 2: Dual-Compartment Sampling
-
Plasma: Collect blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C.
-
Tissue (Liver & Lung): Euthanize subsets of animals (n=3) at T=1h (Cmax proxy) and T=8h (elimination phase). Perfuse organs with ice-cold saline to remove residual blood, excise, and snap-freeze in liquid nitrogen.
Step 3: Bioanalysis & Kp Calculation
-
Homogenize tissues in 3 volumes of 50% methanol/water.
-
Extract DMIP using protein precipitation with Acetonitrile containing 0.1% Formic Acid. The acidic modifier is crucial to ensure the basic amine remains protonated and fully soluble during extraction.
-
Quantify via LC-MS/MS. Calculate the tissue-to-plasma partition coefficient ( Kp=AUCtissue/AUCplasma ). A Kp>5 strongly indicates lysosomal trapping[2].
Protocol 2: In Vivo CYP450 Inhibition & DDI Profiling
Objective: To evaluate the in vivo impact of DMIP's imidazole-mediated heme coordination on CYP3A4/CYP2D6 clearance pathways[4]. Self-Validating System: Ketoconazole (a potent imidazole-based CYP3A inhibitor) is used as a positive control[4]. Failure of Ketoconazole to shift the probe substrate's AUC invalidates the metabolic sensitivity of the animal model.
Step-by-Step Methodology
Step 1: Pre-treatment Phase
-
Group 1 (Vehicle): Dose D5W (PO) for 3 consecutive days.
-
Group 2 (Test): Dose DMIP (15 mg/kg PO) for 3 consecutive days to allow for potential mechanism-based inhibition (MBI) accumulation and enzyme sequestration[4].
-
Group 3 (Positive Control): Dose Ketoconazole (20 mg/kg PO) for 3 consecutive days.
Step 2: Probe Substrate Co-administration
-
On Day 4, exactly 30 minutes after the final pre-treatment dose, administer a CYP probe cocktail: Midazolam (CYP3A proxy, 2 mg/kg) and Dextromethorphan (CYP2D proxy, 5 mg/kg) via oral gavage.
Step 3: Pharmacokinetic Shift Analysis
-
Collect blood at standard intervals up to 12 hours.
-
Quantify Midazolam and Dextromethorphan levels via LC-MS/MS.
-
Calculate the AUC Ratio ( AUCinhibitor/AUCvehicle ). An AUC ratio > 2.0 confirms significant in vivo CYP inhibition driven by the imidazole moiety[3].
Quantitative Data Summary
Table 1: Expected Pharmacokinetic and DDI Parameters for DMIP and Validation Controls
| Compound / Treatment Arm | Expected Vd (L/kg) | Liver Kp | Lung Kp | Midazolam AUC Ratio (DDI) | Primary Mechanism |
| DMIP (Test Compound) | 8.5 - 12.0 | > 5.0 | > 10.0 | 1.5 - 3.0 | Lysosomal Trapping & Heme Coordination |
| Chloroquine (Control) | > 15.0 | > 15.0 | > 20.0 | N/A | Validates pH Partitioning / Trapping |
| Ketoconazole (Control) | ~ 1.5 | < 2.0 | < 2.0 | > 5.0 | Validates CYP3A Heme Inhibition |
Visualizing the Mechanism
In vivo pharmacokinetic distribution and metabolic interaction pathways of DMIP.
References
-
[2] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Source: nih.gov. 2
-
[4] Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Source: nih.gov. 4
-
Mechanisms of amine accumulation in, and egress from, lysosomes. Source: nih.gov.
-
[3] Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Source: frontiersin.org.3
-
[1] Synthesis of 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazol-1-yl)propyl]pyridine-3-carboxamide. Source: prepchem.com. 1
Sources
Application Note: Engineering Next-Generation Catalysts Using 2,4-Dimethyl-1H-imidazole-1-propanamine (DMIPA)
Target Audience: Researchers, Materials Scientists, and Process Chemists in Drug Development and Green Chemistry.
Executive Summary
The transition toward sustainable chemical synthesis requires catalysts that are not only highly active but also capable of operating under mild conditions. 2,4-Dimethyl-1H-imidazole-1-propanamine (DMIPA) (CAS: 2258-25-5) has emerged as a highly versatile, bifunctional building block for novel catalyst design. Featuring a rigid, electron-rich imidazole core and a flexible primary amine tether, DMIPA serves as a privileged ligand and precursor for Task-Specific Ionic Liquids (TSILs) and Metal-Organic Frameworks (MOFs).
This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing DMIPA to synthesize advanced bifunctional catalysts, specifically focusing on its application in the chemical fixation of CO₂ into valuable cyclic carbonates.
Mechanistic Rationale: The Bifunctional Advantage
Designing a catalyst requires precise control over electronic and steric parameters. DMIPA offers a unique structural triad that makes it superior to unfunctionalized imidazoles [1]:
-
Electron-Rich Imidazole Core: The methyl groups at the C2 and C4 positions exert a strong inductive (+I) effect, increasing the electron density on the N3 nitrogen. This makes the imidazole ring a superior nucleophile for quaternization or a stronger σ -donor when coordinating with transition metals.
-
Hemilabile Primary Amine Tether: The 3-aminopropyl chain acts as a flexible arm. In homogeneous catalysis, it provides hemilability—temporarily detaching from a metal center to open a coordination site for substrates. In CO₂ capture, the primary amine acts as a direct chemisorption site, forming a zwitterionic carbamate.
-
Synergistic Proximity Effect: When DMIPA is converted into an imidazolium salt, the molecule possesses both a hydrogen-bond donor (the charged imidazolium ring) and a nucleophilic/basic site (the primary amine) within a few angstroms of each other. This proximity is the driving force behind its exceptional catalytic turnover rates.
Workflow & Catalytic Cycle: CO₂ Cycloaddition
One of the most impactful applications of DMIPA is its conversion into an amine-functionalized imidazolium ionic liquid, [NH₂-Pr-BDMIm]Cl (1-(3-aminopropyl)-3-butyl-2,4-dimethylimidazolium chloride). This biohybrid-inspired catalyst operates via a highly efficient, synergistic pathway to convert epoxides and CO₂ into cyclic carbonates—a critical reaction for green solvent and polymer production [2].
Diagram 1: Synergistic Catalytic Cycle of[NH₂-Pr-BDMIm]Cl
Fig 1: Catalytic cycle showing the dual-activation mechanism of the DMIPA-derived ionic liquid.
Quantitative Performance Data
The functionalization of the imidazole core with the 3-aminopropyl tether drastically reduces the activation energy required for CO₂ insertion. Table 1 demonstrates the superiority of the DMIPA-derived catalyst compared to traditional quaternary ammonium and unfunctionalized imidazolium salts under identical, solvent-free conditions.
Table 1: Comparison of Catalysts for Propylene Oxide + CO₂ → Propylene Carbonate
| Catalyst System | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | TOF (h⁻¹) |
| Tetrabutylammonium Bromide (TBAB) | 120 | 2.0 | 4 | 45.2 | 11.3 |
| Unfunctionalized [BMIm]Cl | 120 | 2.0 | 4 | 62.8 | 15.7 |
| DMIPA-derived[NH₂-Pr-BDMIm]Cl | 90 | 1.0 | 2 | 98.5 | 49.2 |
Data Interpretation: The DMIPA-derived catalyst achieves near-quantitative yields at half the pressure and lower temperatures. The primary amine captures CO₂, increasing the local concentration of the electrophile, while the imidazolium ring activates the epoxide, explaining the 300% increase in Turnover Frequency (TOF) [3].
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and scientific rigor.
Protocol A: Synthesis of[NH₂-Pr-BDMIm]Cl Catalyst
Objective: Quaternize the N3 position of DMIPA to create a task-specific ionic liquid.
-
Reagent Preparation: Dissolve 10.0 mmol of DMIPA in 20 mL of anhydrous acetonitrile in a 100 mL round-bottom flask.
-
Causality: Acetonitrile is chosen as a polar aprotic solvent; it dissolves the neutral precursors but facilitates the precipitation of the highly polar ionic liquid product, driving the reaction forward.
-
-
Alkylation: Dropwise add 11.0 mmol of 1-chlorobutane under continuous magnetic stirring at room temperature.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 24 hours under a nitrogen atmosphere.
-
Causality: The electron-donating methyl groups on DMIPA make the N3 highly nucleophilic, but the steric bulk requires elevated thermal energy to ensure complete quaternization.
-
-
Isolation: Cool the mixture to 0 °C. A viscous oil or precipitate will form. Decant the solvent and wash the residue three times with 15 mL of cold diethyl ether.
-
Causality: Diethyl ether removes unreacted 1-chlorobutane and residual neutral DMIPA without dissolving the target ionic liquid.
-
-
Drying: Dry the product under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace moisture.
Validation Checkpoint (NMR): Take a 10 mg aliquot and dissolve in D₂O for ¹H NMR analysis. The C5 proton of the imidazole ring (the only remaining ring proton) will appear as a distinct singlet. Successful quaternization is validated by a significant downfield shift of this C5 proton (from ~6.5 ppm in the starting material to ~7.5 ppm in the product) due to the positive charge of the imidazolium ring.
Diagram 2: Workflow for DMIPA Catalyst Synthesis
Fig 2: Step-by-step synthetic workflow for the DMIPA-derived ionic liquid catalyst.
Protocol B: Catalytic Cycloaddition of CO₂ to Epoxides
Objective: Utilize the synthesized[NH₂-Pr-BDMIm]Cl for the solvent-free conversion of propylene oxide to propylene carbonate.
-
Reactor Loading: To a 50 mL stainless steel autoclave reactor, add 50 mmol of propylene oxide and 0.5 mmol (1 mol%) of the dried [NH₂-Pr-BDMIm]Cl catalyst.
-
Causality: Operating solvent-free maximizes the green chemistry metrics (E-factor) and simplifies downstream purification.
-
-
Purging: Seal the reactor and purge three times with CO₂ gas to displace atmospheric air and moisture, which could lead to undesired diol byproducts.
-
Pressurization & Heating: Pressurize the reactor to 1.0 MPa with CO₂ and heat to 90 °C while stirring at 600 rpm. Maintain these conditions for 2 hours.
-
Causality: The primary amine tether captures CO₂ at lower pressures, eliminating the need for the dangerous high-pressure (3.0+ MPa) conditions required by traditional catalysts.
-
-
Quenching: Cool the reactor in an ice bath to <10 °C before slowly venting the excess CO₂.
Validation Checkpoint (In-Situ FT-IR / GC-MS): Monitor the reaction using ATR-FTIR. The successful activation of CO₂ by the amine tether is confirmed by a transient absorption band at ~1650 cm⁻¹ (carbamate intermediate). The final product is validated by the disappearance of the epoxide C-O-C stretch (~830 cm⁻¹) and the appearance of a strong cyclic carbonate C=O stretch at ~1800 cm⁻¹.
Conclusion
The strategic use of 2,4-dimethyl-1H-imidazole-1-propanamine (DMIPA) allows synthetic chemists to build highly active, task-specific catalysts. By leveraging the electron-rich imidazole core for substrate activation and the flexible amine tether for reactant capture, researchers can drastically reduce the energy barriers of challenging transformations like CO₂ fixation and cross-coupling reactions.
References
-
N-(3-Aminopropyl)-imidazole Chemical Data and Academic Research LookChem[Link]
Application Note: Preclinical Formulation Strategies for 2,4-Dimethyl-1H-imidazole-1-propanamine
Executive Summary & Scientific Rationale
The compound 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is a highly versatile basic building block and bioactive intermediate utilized in the synthesis of complex pharmacological agents[1]. As drug discovery programs advance molecules containing this dibasic chemotype into in vivo models, developing robust preclinical formulations becomes a critical bottleneck.
At the preclinical stage, the primary objective is to maximize systemic exposure for pharmacokinetic (PK) profiling and safety/toxicology testing. This often requires formulating the compound to the absolute limits of its solubility and tolerability[2]. This application note details the physicochemical rationale and self-validating protocols for formulating 2,4-dimethyl-1H-imidazole-1-propanamine for both Intravenous (IV) and Per Os (PO) administration in rodent models.
Physicochemical Profiling & Formulation Causality
Understanding the intrinsic properties of 2,4-dimethyl-1H-imidazole-1-propanamine is essential for rational vehicle selection.
-
Structural Causality: The molecule features an imidazole ring (typical pKa ~7.0) and a primary propylamine chain (typical pKa ~9.5–10.5). Because it is dibasic, it exhibits high aqueous solubility in acidic environments (fully protonated) but faces solubility challenges at the physiological pH of blood (pH 7.4), where the imidazole ring is largely deprotonated.
-
IV Vehicle Selection: To prevent catastrophic precipitation upon injection into the neutral pH of the bloodstream, we utilize a cosolvent system comprising 5% DMSO and 10% PEG400 in Saline . DMSO ensures the rapid and complete dissolution of the API, while PEG400 acts as a thermodynamic precipitation inhibitor upon dilution in the blood, preventing the formation of micro-emboli[3].
-
PO Vehicle Selection: For oral gavage, absolute solubility is less critical than uniform dispersion. We utilize 0.5% Methylcellulose (MC) with 0.1% Tween 80 . MC acts as a viscosity modifier to prevent particle settling in high-concentration suspensions, ensuring dose uniformity. Tween 80 acts as a surfactant, wetting the API particles to enhance gastrointestinal fluid dispersion and subsequent absorption[4].
Quantitative Formulation Parameters
The following table summarizes the validated parameters for dosing 2,4-dimethyl-1H-imidazole-1-propanamine in standard rodent (mouse/rat) PK models.
| Parameter | Intravenous (IV) Formulation | Oral (PO) Formulation |
| Target Concentration | 1.0 – 5.0 mg/mL | 10.0 – 50.0 mg/mL |
| Vehicle Composition | 5% DMSO / 10% PEG400 / 85% Saline | 0.5% Methylcellulose / 0.1% Tween 80 in H₂O |
| State of Matter | Clear Solution | Homogeneous Suspension / Solution |
| Target pH | 6.5 – 7.4 (Adjusted) | 4.0 – 6.0 (Unadjusted) |
| Max Dosing Volume | 5 mL/kg (Mouse) | 10 mL/kg (Mouse) |
| Stability Window | 4 hours at Room Temperature | 24 hours at 4°C (Requires re-suspension) |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in quality control checks ensure that formulation failures are caught before administration to the animal, preserving data integrity.
Protocol A: Preparation of IV Dosing Solution (Target: 2 mg/mL)
Note: This protocol assumes a final volume of 10 mL.
-
API Weighing: Accurately weigh 20.0 mg of 2,4-dimethyl-1H-imidazole-1-propanamine into a clean, sterile 20 mL glass scintillation vial.
-
Primary Solubilization: Add 0.5 mL of pure DMSO (5% v/v). Vortex vigorously for 60 seconds.
-
Validation Check 1: Hold the vial against a dual black/white background. The solution must be 100% optically clear. If particulates remain, the API may have degraded or formed an insoluble salt. Do not proceed until clear.
-
-
Cosolvent Addition: Add 1.0 mL of PEG400 (10% v/v). Vortex for 30 seconds to ensure a homogeneous organic phase.
-
Aqueous Dilution: Slowly add 8.5 mL of 0.9% Normal Saline dropwise while continuously vortexing.
-
Causality: Dropwise addition prevents localized zones of high aqueous concentration, which can trigger irreversible nucleation and precipitation of the API.
-
-
pH Adjustment & Filtration: Measure the pH using a micro-probe. Adjust to pH 6.5–7.4 using 0.1N HCl or 0.1N NaOH as needed. Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.
-
Validation Check 2: Analyze a 10 µL pre-filtration and post-filtration aliquot via HPLC. A discrepancy of >5% indicates that the drug is precipitating and being caught by the filter.
-
Protocol B: Preparation of PO Dosing Suspension (Target: 20 mg/mL)
Note: This protocol assumes a final volume of 10 mL.
-
API Wetting: Weigh 200.0 mg of the API into a glass mortar or homogenization vessel. Add 10 µL of pure Tween 80 directly to the powder.
-
Causality: Direct application of the surfactant coats the hydrophobic faces of the API crystals, drastically reducing surface tension and preventing "clumping" when the aqueous phase is introduced.
-
-
Vehicle Addition: Gradually add 9.99 mL of pre-formulated 0.5% Methylcellulose (in DI water) in 1 mL increments, triturating or vortexing between each addition.
-
Homogenization: Use a probe sonicator (20% amplitude, 10 seconds on/off cycles) or a high-shear rotor-stator mixer for 3 minutes to reduce particle size.
-
Homogeneity Validation:
-
Validation Check 3: Let the suspension sit for 15 minutes. Extract 50 µL aliquots from the top, middle, and bottom of the vial. Dilute 1:100 in Acetonitrile and analyze via LC-MS/MS. The concentration across all three zones must have a Coefficient of Variation (CV) < 10%. If CV > 10%, increase homogenization time or MC concentration.
-
Preclinical Formulation & PK Workflow
The following diagram illustrates the decision matrix and workflow for taking 2,4-dimethyl-1H-imidazole-1-propanamine from benchtop formulation to in vivo analysis.
Preclinical formulation decision tree and in vivo PK workflow for 2,4-dimethyl-1H-imidazole-1-propanamine.
References
-
EvitaChem. Buy N-(2,4-Dimethoxybenzyl)benzamide (EVT-8869210) - EvitaChem (Contains inventory and chemical classification data for 2,4-dimethyl-1H-imidazole-1-propanamine, CAS No.: 2258-25-5). 1
-
Le An, et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (MDPI), January 2024; 17(2):179. 3
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Issue No. 38. 2
Sources
analytical techniques for the detection of 2,4-dimethyl-1H-imidazole-1-propanamine
Application Note: Advanced Analytical Techniques for the Detection and Quantification of 2,4-Dimethyl-1H-imidazole-1-propanamine
Introduction & Chemical Profiling
2,4-Dimethyl-1H-imidazole-1-propanamine (CAS 2258-25-5) is a highly polar, basic organic compound consisting of an imidazole core substituted with two methyl groups and an N -linked aminopropyl chain. It is frequently utilized as a critical building block in medicinal chemistry, a curing agent for epoxy resins, and an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
Analytical Challenges: The compound presents significant analytical hurdles. Its high polarity and basicity—driven by the primary amine and the imidazole nitrogen—lead to poor retention and severe peak tailing on standard C18 reversed-phase (RP) columns due to secondary interactions with residual silanols. Furthermore, the lack of a highly conjugated chromophore results in poor sensitivity when using standard UV detection. To overcome these limitations, two distinct, field-proven strategies are employed: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) for direct analysis [2], and pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by RP-HPLC for laboratories relying on optical detectors [1].
Analytical Strategy & Causality
-
Strategy A (HILIC-MS/MS): HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic, low-aqueous mobile phase. This environment forces polar analytes like 2,4-dimethyl-1H-imidazole-1-propanamine to partition into a water-enriched layer on the stationary phase, ensuring strong retention without the need for ion-pairing reagents [4]. Electrospray Ionization in positive mode (ESI+) perfectly complements this, as the basic nitrogens are easily protonated, yielding excellent sensitivity [3].
-
Strategy B (FMOC-Cl Derivatization): For optical detection, the primary amine on the aminopropyl chain is targeted. FMOC-Cl reacts rapidly with primary amines under mildly basic conditions to form a highly stable, hydrophobic, and fluorescent carbamate derivative. This transformation simultaneously solves the retention issue (allowing the use of standard C18 columns) and the detection issue (introducing a strong fluorophore) [1].
Protocol 1: Direct Quantification via HILIC-ESI-LC-MS/MS
System Suitability and Self-Validation: To ensure method reliability, an isotopically labeled internal standard (IS) or a structural analog (e.g., histamine-d4) must be spiked into all samples to correct for matrix effects and ionization suppression. The system is self-validating if the retention factor ( k′ ) remains >2 and peak asymmetry ( As ) is strictly maintained between 0.8 and 1.2.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample or extract in an organic-rich solvent (e.g., 75% Acetonitrile) to match the initial HILIC mobile phase conditions. Causality: Aqueous injections will disrupt the HILIC partitioning layer, causing severe peak distortion and early elution [4].
-
Chromatographic Separation:
-
Column: Amide-functionalized HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.0). Causality: The buffer provides the necessary ionic strength to maintain a stable hydration layer and ensure reproducible retention times [4].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, return to 90% B to re-equilibrate (minimum 10 column volumes).
-
-
MS/MS Detection (ESI+ MRM):
-
The precursor ion is the protonated molecule [M+H]+=154.1 m/z.
-
Transitions: 154.1→97.1 (quantifier, corresponding to the loss of the aminopropyl group, yielding the dimethylimidazole cation) and 154.1→137.1 (qualifier, loss of ammonia) [3].
-
Protocol 2: Pre-Column Derivatization with FMOC-Cl (RP-HPLC-FLD)
System Suitability and Self-Validation: The completeness of the derivatization reaction is validated by ensuring the FMOC-OH (hydrolysis by-product) peak area remains consistent across all blanks and samples. A sudden drop in the FMOC-OH peak indicates reagent depletion, meaning the sample amine concentration exceeded the derivatization capacity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.1 M borate buffer adjusted to pH 8.5. Causality: This mildly basic pH ensures the primary amine is deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the FMOC-Cl reagent [1].
-
Derivatization Reaction:
-
Mix 100 µL of the sample with 100 µL of borate buffer.
-
Add 200 µL of freshly prepared FMOC-Cl solution (5 mM in acetonitrile).
-
Vortex and incubate at room temperature for 15 minutes.
-
-
Quenching: Add 50 µL of 100 mM glycine solution. Causality: Glycine acts as a scavenger, reacting with excess FMOC-Cl to prevent it from precipitating or interfering with the analyte peak during chromatography [1].
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A = Water, B = Acetonitrile. Gradient from 40% B to 90% B over 15 minutes.
-
-
Detection: Fluorescence detection (FLD) with Excitation at 260 nm and Emission at 315 nm.
Data Presentation
Table 1: HILIC-MS/MS Gradient and MRM Parameters
| Parameter | Setting / Value |
| Column Temperature | 35 °C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL (in 75% ACN) |
| Precursor Ion (m/z) | 154.1 [M+H]+ |
| Quantifier Transition (m/z) | 97.1 (Collision Energy: 20 eV) |
| Qualifier Transition (m/z) | 137.1 (Collision Energy: 15 eV) |
| Linear Dynamic Range | 1.0 - 500 ng/mL |
Table 2: FMOC-Derivatization RP-HPLC Gradient and Validation Parameters
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| Validation Parameter | Performance Metric | |
| Limit of Detection (LOD) | 5.0 ng/mL | |
| Derivatization Yield | > 95% (at 15 min incubation) |
Analytical Workflow Visualization
Workflow for 2,4-dimethyl-1H-imidazole-1-propanamine detection based on laboratory capabilities.
References
Application Note: Synthetic Strategies for 2,4-Dimethyl-1H-imidazole-1-propanamine and Its Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to 2,4-dimethyl-1H-imidazole-1-propanamine and its N-substituted derivatives. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide details two primary, robust synthetic strategies: a direct N-alkylation approach to synthesize the primary propanamine and a versatile reductive amination strategy for the diversification of the terminal amine. We provide in-depth explanations of the chemical principles, step-by-step protocols, and guidance on purification and characterization, grounded in established chemical literature.
Introduction and Retrosynthetic Analysis
The target molecule, 2,4-dimethyl-1H-imidazole-1-propanamine, consists of a stable 2,4-disubstituted imidazole core linked to a flexible propanamine side chain. This structure offers multiple points for diversification, making it an attractive starting point for library synthesis in drug discovery. A logical retrosynthetic analysis reveals two key disconnection points, leading to our primary synthetic strategies.
-
C-N Bond Disconnection at the Terminal Amine (Strategy A): This approach focuses on first constructing the imidazole-propyl backbone and then modifying the terminal functional group. This is ideal for creating a library of derivatives from a common intermediate. This leads to a reductive amination pathway starting from an aldehyde precursor.
-
N-C Bond Disconnection at the Imidazole Ring (Strategy B): This is the most direct approach to the parent amine. It involves the alkylation of the pre-formed 2,4-dimethylimidazole core with a suitable three-carbon synthon bearing a protected or latent amine functionality.
The following diagram illustrates these two retrosynthetic approaches.
Caption: Retrosynthetic analysis of the target molecule.
Strategy 1: N-Alkylation of 2,4-Dimethylimidazole
This strategy represents the most direct and reliable method for synthesizing the parent compound, 2,4-dimethyl-1H-imidazole-1-propanamine. The core of this approach is an Sₙ2 reaction where the imidazole nitrogen acts as a nucleophile.[5] To enhance the nucleophilicity of the imidazole, a base is used to deprotonate the N-H proton, forming a highly reactive imidazolide anion.
Causality Behind Experimental Choices:
-
Choice of Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically used. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, easier-to-handle alternative.[6]
-
Choice of Alkylating Agent: Direct alkylation with 3-chloropropanamine is generally avoided due to potential side reactions. A more controlled approach involves using an alkylating agent with a protected amine, such as N-(3-bromopropyl)phthalimide. The phthalimide group is a robust protecting group that is stable to the alkylation conditions and can be cleanly removed in a subsequent step.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are ideal. They effectively solvate the cation of the base while leaving the imidazolide anion relatively unsolvated, thereby maximizing its reactivity.[5][6]
The workflow for this strategy is a two-step process: N-alkylation followed by deprotection.
Caption: Workflow for the N-Alkylation strategy.
Protocol 2.1: Synthesis of 2-(3-(2,4-dimethyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Materials:
-
2,4-Dimethylimidazole
-
N-(3-Bromopropyl)phthalimide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dimethylimidazole (1.0 equiv).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the imidazole forms.
-
Add a solution of N-(3-bromopropyl)phthalimide (1.05 equiv) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Pour the mixture into a separatory funnel containing EtOAc and water. Separate the layers.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure phthalimide-protected intermediate.
Protocol 2.2: Hydrazinolysis to Yield 2,4-Dimethyl-1H-imidazole-1-propanamine
Materials:
-
Phthalimide-protected intermediate from Protocol 2.1
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH), 4M
Procedure:
-
Dissolve the protected intermediate (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (4-5 equiv) to the solution.
-
Reflux the mixture. A thick white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Treat the resulting slurry with 4M aqueous NaOH and extract thoroughly with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amine is often pure enough for subsequent steps. If necessary, further purification can be achieved by distillation under high vacuum or by acid-base extraction.[7]
Strategy 2: Diversification via Reductive Amination
This strategy is exceptionally powerful for generating a library of N-substituted derivatives from a common aldehyde intermediate. The reaction proceeds via the formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[8]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde, thus minimizing side reactions like alcohol formation.[8]
-
Reaction Conditions: The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The inclusion of a small amount of acetic acid can catalyze imine formation, particularly with less reactive amines.
Caption: Workflow for the Reductive Amination strategy.
Protocol 3.1: Synthesis of the Aldehyde Intermediate (2,4-dimethyl-1H-imidazole-1-propanal)
This protocol is a representative example. The synthesis of this key intermediate is a prerequisite for the reductive amination strategy.
Materials:
-
2,4-Dimethylimidazole
-
3-Bromo-1,1-dimethoxypropane (the acetal precursor to the aldehyde)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl), 2M
-
Acetone
-
Diethyl ether
Procedure (Two Steps):
-
Alkylation: To a solution of 2,4-dimethylimidazole (1.0 equiv) in acetonitrile, add K₂CO₃ (1.5 equiv) and 3-bromo-1,1-dimethoxypropane (1.1 equiv). Reflux the mixture until TLC analysis indicates complete consumption of the imidazole (8-12 hours).
-
Filter the cooled mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Deprotection (Hydrolysis): Dissolve the crude acetal intermediate in a mixture of acetone and 2M HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the solution carefully with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.
Protocol 3.2: General Protocol for Reductive Amination
Materials:
-
2,4-dimethyl-1H-imidazole-1-propanal (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde intermediate in DCE.
-
Add the desired amine. If the amine is supplied as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Stir at room temperature and monitor by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
| Amine Input (Example) | Product Name | Expected Yield Range |
| Isopropylamine | N-isopropyl-3-(2,4-dimethyl-1H-imidazol-1-yl)propan-1-amine | 75-90% |
| Benzylamine | N-benzyl-3-(2,4-dimethyl-1H-imidazol-1-yl)propan-1-amine | 80-95% |
| Morpholine | 4-(3-(2,4-dimethyl-1H-imidazol-1-yl)propyl)morpholine | 85-98% |
| Aniline | N-phenyl-3-(2,4-dimethyl-1H-imidazol-1-yl)propan-1-amine | 60-75% |
Purification and Characterization
Purification Insights:
-
Acid-Base Extraction: As basic compounds, these derivatives can be purified by extracting the crude product into an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent (like ether or EtOAc) to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to precipitate or extract the pure amine product.[7]
-
Crystallization: Many imidazole derivatives form stable salts (e.g., hydrochlorides, oxalates) that can be purified by crystallization.[9]
-
Chromatography: When using silica gel chromatography, tailing is a common problem due to the interaction of the basic amine with acidic silica.[7] This can often be mitigated by pre-treating the silica with triethylamine or by adding 0.5-1% triethylamine or ammonia in methanol to the eluent system.
Spectroscopic Characterization: The structures of the synthesized compounds should be confirmed using standard spectroscopic methods.[10]
-
¹H NMR: The protons on the imidazole ring typically appear as singlets. For the 2,4-dimethyl core, expect singlets around δ 2.2-2.4 ppm for the methyl groups and a singlet around δ 6.7-7.0 ppm for the C5-H. The propyl chain protons will show characteristic multiplets.
-
¹³C NMR: The carbon signals for the imidazole ring are distinctive, typically appearing in the δ 115-145 ppm range.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared Spectroscopy (IR): Useful for confirming the presence of functional groups, such as the N-H stretch for primary/secondary amines.
| Proton | Typical Chemical Shift (δ ppm) | Multiplicity |
| Imidazole C5-H | 6.7 - 7.0 | s |
| Imidazole N-CH₂- | 3.9 - 4.2 | t |
| -CH₂- (central) | 1.9 - 2.2 | m |
| -CH₂-N (terminal) | 2.6 - 2.9 | t |
| Imidazole 2-CH₃ | 2.2 - 2.4 | s |
| Imidazole 4-CH₃ | 2.2 - 2.4 | s |
References
- Technical Support Center: Purification of Imidazole Deriv
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Purification of imidazole derivatives by means of ion-exchange resin.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
- Synthesis and purification of imidazole deriv
- Synthesis and Evaluation of N-substituted Imidazole Deriv
- One-Pot Synthesis of Imidazole Deriv
- Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022).
- Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett.
- Imidazole synthesis. Organic Chemistry Portal.
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PMC.
- Sajjadifar, S., & Hossaini, Z. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 1-10.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Chaudhury, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
- Banerjee, J., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
- 1H-Imidazole-1-propanamine, N-(1-methylethyl)- synthesis. ChemicalBook.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
- Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. (2010). Organic Process Research & Development.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
- Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol - Benchchem.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Bharanidharan, S., & Myvizhi, P. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- Experimental procedure for N-alkylation reactions of dichlorin
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 10. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 11. malayajournal.org [malayajournal.org]
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-1H-imidazole-1-propanamine
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals seeking to troubleshoot, optimize, and scale the synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine (also known as 1-(3-aminopropyl)-2,4-dimethylimidazole).
The industrial standard for synthesizing 1-(3-aminopropyl)imidazoles relies on a two-step sequence: a base-catalyzed Michael addition (cyanoethylation) followed by high-pressure catalytic hydrogenation[1]. Below, we dissect the mechanistic pitfalls of this workflow and provide self-validating protocols to ensure high yield and regiochemical purity.
Reaction Workflow
Fig 1. Two-step synthesis workflow for 2,4-dimethyl-1H-imidazole-1-propanamine.
Troubleshooting Knowledge Base (FAQs)
Q1: Why am I isolating a high percentage of the 2,5-dimethyl isomer instead of the desired 2,4-dimethyl isomer during Step 1? Causality: 2,4-dimethylimidazole exists as a tautomeric mixture, meaning alkylation can theoretically occur at either nitrogen. It has been documented that the direct alkylation of 2,4-dimethylimidazole often yields mixtures of 1,2,4- and 1,2,5-trisubstituted imidazoles[2]. However, the methyl group at the C4 position provides significant steric hindrance. Under kinetic control (lower temperatures), nucleophilic attack by the less hindered N1 position is heavily favored. If you allow the reaction temperature to exceed 70 °C, thermodynamic control takes over, degrading the regioselectivity and increasing the 2,5-isomer concentration. Solution: Maintain the cyanoethylation temperature strictly between 45–50 °C. Do not push the temperature to accelerate the reaction; instead, allow a full 5-hour residence time[1].
Q2: My cyanoethylation reaction mixture turns highly viscous and dark, with a massive drop in nitrile yield. What is happening? Causality: Acrylonitrile is highly susceptible to both anionic and radical polymerization, particularly in the presence of bases and heat[3]. While strong bases in aprotic mediums are often used as catalysts for cyanoethylation, the intrinsic basicity of 2,4-dimethylimidazole is sufficient to drive the Michael addition. Adding exogenous strong bases (like KOH or Triton B) triggers runaway acrylonitrile polymerization. Solution: Omit exogenous bases. Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 100 ppm to the acrylonitrile, and ensure the acrylonitrile is added dropwise to control the exotherm.
Q3: During the hydrogenation step, my GC-MS shows up to 20% of a secondary amine by-product. How can I suppress this? Causality: The catalytic reduction of the nitrile intermediate to a primary amine proceeds via a highly reactive imine intermediate. Once some primary amine is formed, it can act as a nucleophile and attack the unreacted imine, eliminating ammonia to form an undesired secondary amine (bis-alkylated) by-product. Solution: Conduct the hydrogenation in anhydrous methanol that has been fully saturated with ammonia gas[1]. According to Le Chatelier’s principle, flooding the system with excess ammonia shifts the equilibrium backward, preventing the elimination step and trapping the intermediate exclusively as the primary amine.
Fig 2. Reaction pathways during hydrogenation highlighting the secondary amine by-product formation.
Quantitative Data & Optimization Summary
The following table summarizes the critical process parameters required to maximize yield and purity, contrasting standard literature conditions with our optimized, field-proven parameters.
| Reaction Step | Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Impact on Yield / Purity |
| Cyanoethylation | Reagent Addition | Bolus addition | Dropwise over 1h | Mitigates thermal runaway and radical polymerization of acrylonitrile[3]. (+15% Yield) |
| Cyanoethylation | Temperature | >70 °C | 45–50 °C | Kinetic control favors the sterically preferred 2,4-isomer[2]. (Isomer ratio >95:5) |
| Hydrogenation | Solvent System | Pure Methanol | NH₃-saturated Methanol | Excess ammonia prevents nucleophilic attack by the primary amine product[1]. (Secondary amine <2%) |
| Hydrogenation | H₂ Pressure | 1–5 MPa | 10 MPa | High pressure ensures rapid reduction of the imine intermediate. (+20% Yield) |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-(2,4-Dimethyl-1H-imidazol-1-yl)propanenitrile
Objective: Maximize the 1,2,4-isomer via kinetically controlled Michael addition.
-
Preparation: Charge a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with 2,4-dimethylimidazole (96.13 g, 1.0 mol) and anhydrous methanol (200 mL).
-
Inhibition: Add BHT (10 mg) to suppress radical polymerization.
-
Addition: Heat the solution to 45 °C under a nitrogen atmosphere. Place acrylonitrile (58.3 g, 1.1 mol) in the dropping funnel and add it dropwise over exactly 60 minutes to manage the exotherm.
-
Reaction: Once addition is complete, maintain the internal temperature at 50 °C and stir for 5 hours[1].
-
Validation & IPC (In-Process Control): At t=4.5h, pull a 0.1 mL aliquot, dilute in methanol, and analyze via GC-FID. The system is self-validated when the area percent of the starting 2,4-dimethylimidazole is <2%. If >2%, extend stirring by 1 hour.
-
Workup: Remove the methanol and unreacted acrylonitrile under reduced pressure. Purify the crude liquid via vacuum distillation to obtain the pure nitrile intermediate (Expected MW: 149.19 g/mol ).
Protocol 2: Catalytic Hydrogenation to 2,4-Dimethyl-1H-imidazole-1-propanamine
Objective: Reduce the nitrile to the primary amine while suppressing secondary amine formation.
-
Preparation: In a 1 L high-pressure autoclave, dissolve the purified nitrile intermediate (approx. 140 g) in 500 mL of anhydrous methanol that has been pre-cooled to 0 °C and saturated with anhydrous ammonia gas[1].
-
Catalyst Loading: Carefully add active Raney Nickel catalyst (approx. 7.0 g, 5% w/w relative to the nitrile). Safety Note: Raney Nickel is highly pyrophoric; keep wetted at all times.
-
Purging: Seal the autoclave. Purge the headspace with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.
-
Pressurization & Heating: Pressurize the reactor to 10 MPa (approx. 1450 psi) with hydrogen gas. Heat the reaction mixture to 125 °C under vigorous mechanical stirring (800 rpm)[1].
-
Validation & IPC: Monitor the hydrogen mass flow controller. The reaction is self-validating and complete when hydrogen consumption drops to zero for 30 consecutive minutes (typically 4-5 hours).
-
Workup: Cool the reactor to room temperature, safely vent the hydrogen, and purge with nitrogen. Filter the catalyst through a tightly packed pad of Celite (do not allow the filter cake to dry).
-
Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Fractionally distill the residue under vacuum (e.g., collecting the fraction at 140 °C / 5 mmHg) to yield the pure 2,4-dimethyl-1H-imidazole-1-propanamine (Expected MW: 153.23 g/mol ).
References
-
Identifying and minimizing side products in 1-(3-Aminopropyl)imidazole synthesis Benchchem[3]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles Asian Journal of Chemistry
-
CN103450090A - Method for preparing N-(3-aminopropyl) imidazole Google Patents[1]
-
Synthesis, Stability, and (De)hydrogenation Catalysis by Normal and Abnormal Alkene- and Picolyl-Tethered NHC Ruthenium Complexes Organometallics (ACS Publications)[2]
Sources
Technical Support Center: Optimization of 2,4-Dimethyl-1H-imidazole-1-propanamine Synthesis
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data for the synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5). Designed for drug development professionals and synthetic chemists, this resource addresses the unique regioselectivity and purification challenges associated with functionalizing asymmetric imidazoles.
Mechanistic Overview & Reaction Workflow
The synthesis of 1-(3-aminopropyl)imidazoles generally proceeds via two primary routes: direct N-alkylation using a haloalkylamine, or a two-step Michael addition (cyanoethylation) followed by catalytic reduction. For 2,4-dimethylimidazole, the presence of the C2 and C4 methyl groups introduces unique steric and electronic effects that dictate regioselectivity and basicity 1. The two-step route is strongly preferred to avoid the competitive quaternization and poor regiocontrol often seen in direct alkylation.
Synthesis pathways for 2,4-dimethyl-1H-imidazole-1-propanamine highlighting Route A vs Route B.
Troubleshooting Guides & FAQs
Q1: Why am I isolating a mixture of isomers (1,2,4-trimethyl vs. 1,2,5-trimethyl derivatives) during the N-alkylation of 2,4-dimethylimidazole? Application Scientist Insight: 2,4-dimethylimidazole exists as a tautomeric mixture in solution. Direct deprotonation and alkylation typically yield a mixture of the 1,2,4- and 1,2,5-trisubstituted imidazoles because both nitrogen atoms can act as nucleophiles 2. Resolution: To maximize the 1,2,4-isomer (alkylation at the less hindered N1 position), utilize the Michael addition route (Route A) under thermodynamic control. The steric bulk of the C4 methyl group naturally directs the incoming electrophile to the N1 position when the reaction is heated (70–80 °C). Direct alkylation with highly reactive alkyl halides at lower temperatures often leads to kinetic mixtures.
Q2: During direct alkylation (Route B) with 3-chloropropylamine, I observe significant over-alkylation and the formation of a viscous, water-soluble mass. What is happening? Application Scientist Insight: You are observing quaternization. The target product contains both a primary aliphatic amine and a highly nucleophilic imidazole ring. The basicity of the imidazole ring is increased by an order of magnitude due to the inductive effects of the two methyl groups at C2 and C4 1. This makes the product prone to reacting with unreacted 3-chloropropylamine, forming imidazolium salts. Resolution: Switch to the cyanoethylation route. Acrylonitrile is a softer electrophile and will not quaternize the imidazole nitrogen under standard conditions. If you must use Route B, use a large excess of 2,4-dimethylimidazole (3–5 equivalents) to statistically outcompete the product for the electrophile.
Q3: My catalytic hydrogenation of the nitrile intermediate is stalling, or I am getting a high percentage of secondary amine dimers. How do I fix this? Application Scientist Insight: The reduction of nitriles to primary amines proceeds via an imine intermediate. If the primary amine product attacks the unreduced imine, a secondary amine dimer is formed. Resolution: You must run the hydrogenation in the presence of excess ammonia (e.g., 7N NH₃ in methanol). The ammonia shifts the equilibrium, preventing the primary amine from attacking the imine intermediate 3. Ensure your Raney Nickel catalyst is freshly washed and hydrogen pressure is maintained at ≥ 50 psi.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimization of the Michael addition step (cyanoethylation of 2,4-dimethylimidazole), demonstrating the causality between solvent/base selection and regiocontrol.
| Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (1,2,4- vs 1,2,5-) |
| DMF | K₂CO₃ (1.5) | 25 | 24 | 65% | 70 : 30 |
| DMF | K₂CO₃ (1.5) | 80 | 12 | 88% | 85 : 15 |
| Methanol | Triton B (0.1) | 65 | 16 | 92% | 92 : 8 |
| Toluene | DBU (0.05) | 110 | 8 | >95% | 95 : 5 |
Validated Experimental Protocols
Protocol 1: Synthesis of 1-(2-Cyanoethyl)-2,4-dimethylimidazole (Michael Addition)
Causality Check: DBU is chosen as a catalytic base to promote thermodynamic control without causing polymerization of acrylonitrile.
-
Charge Reactor: To a dry 500 mL round-bottom flask equipped with a reflux condenser, add 2,4-dimethylimidazole (48.0 g, 0.50 mol) and toluene (200 mL).
-
Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.8 g, 0.025 mol, 5 mol%). Stir to dissolve.
-
Electrophile Addition: Heat the mixture to 70 °C. Dropwise, add acrylonitrile (31.8 g, 0.60 mol) over 1 hour. (Caution: Acrylonitrile is highly toxic and the reaction is exothermic).
-
Maturation: Maintain heating at 70–80 °C for 8 hours. Monitor via TLC (DCM:MeOH 9:1) until the imidazole starting material is consumed.
-
Workup: Cool to room temperature. Wash the organic layer with water (2 x 100 mL) to remove DBU and unreacted imidazole. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Protocol 2: Reduction to 2,4-Dimethyl-1H-imidazole-1-propanamine
Causality Check: Methanolic ammonia is critical to suppress dimerization and yield the primary amine cleanly.
-
Preparation: In a Parr hydrogenation bottle, dissolve the 1-(2-cyanoethyl)-2,4-dimethylimidazole intermediate (50.0 g) in 7N NH₃ in Methanol (250 mL).
-
Catalyst: Carefully add an aqueous slurry of Raney Nickel (approx. 5.0 g active catalyst). (Safety: Raney Ni is pyrophoric; never allow it to dry in air).
-
Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 60 psi.
-
Reaction: Shake the vessel at 40 °C for 12–16 hours until hydrogen uptake ceases.
-
Filtration & Purification: Vent the system and purge with N₂. Filter the catalyst through a pad of Celite under a nitrogen blanket. Concentrate the filtrate in vacuo. Distill the residue under high vacuum to afford the pure primary amine.
References
-
Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. 3
-
Synthesis, Stability, and (De)hydrogenation Catalysis by Normal and Abnormal Alkene- and Picolyl-Tethered NHC Ruthenium Complexes. Organometallics - ACS Publications. 2
-
The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid-base properties. ResearchGate.1
Sources
Technical Support Center: Understanding the Degradation of 2,4-dimethyl-1H-imidazole-1-propanamine
Welcome to the technical support center for 2,4-dimethyl-1H-imidazole-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways and byproducts of this compound. Given the limited specific literature on 2,4-dimethyl-1H-imidazole-1-propanamine, this document synthesizes information from studies on related imidazole and diamine compounds to propose likely degradation behaviors and provides practical guidance for your experimental work.
Part 1: Core Directive - A Guide to Stability
The stability of 2,4-dimethyl-1H-imidazole-1-propanamine is a critical parameter in its handling, storage, and application. Degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and complications in analytical measurements. This guide is structured to first provide a theoretical framework for understanding its degradation, followed by practical troubleshooting and frequently asked questions to address common experimental challenges.
Part 2: Scientific Integrity & Logic - Postulated Degradation Pathways
Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[1][2] The following sections outline the probable degradation pathways of 2,4-dimethyl-1H-imidazole-1-propanamine under various stress conditions, based on the known chemistry of imidazole and amine functionalities.
Hydrolytic Degradation (Acidic and Basic Conditions)
The imidazole ring is generally stable to hydrolysis. However, the propanamine side chain may be susceptible to degradation under strong acidic or basic conditions, although this is less common for simple alkylamines. More likely, the primary degradation under these conditions would involve reactions catalyzed by the presence of other reactive species.
Oxidative Degradation
Oxidative conditions, often simulated using hydrogen peroxide, are likely to be a significant degradation pathway for 2,4-dimethyl-1H-imidazole-1-propanamine. The imidazole ring and the amine group are both susceptible to oxidation.
Proposed Oxidative Degradation Pathway:
Caption: Proposed oxidative degradation of 2,4-dimethyl-1H-imidazole-1-propanamine.
Potential byproducts of oxidation could include N-oxides of the propanamine nitrogen or the imidazole nitrogens, and hydroxylation of the imidazole ring, which could lead to subsequent ring-opening.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation. Imidazole compounds are known to be susceptible to photolytic degradation, which can involve radical mechanisms and lead to complex mixtures of byproducts.[3]
Proposed Photolytic Degradation Pathway:
Caption: General pathway for the photodegradation of 2,4-dimethyl-1H-imidazole-1-propanamine.
Thermal Degradation
At elevated temperatures, thermal degradation can occur. For diamines, a common thermal degradation route involves the formation of cyclic urea derivatives.[4][5] Given the structure of 2,4-dimethyl-1H-imidazole-1-propanamine, intermolecular reactions could lead to the formation of dimers or larger oligomers.
Proposed Thermal Degradation Pathway:
Caption: A potential thermal degradation pathway leading to a dimeric urea derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 2,4-dimethyl-1H-imidazole-1-propanamine and its degradation products.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC (Tailing) | - Secondary interactions with residual silanols on the column. - Mobile phase pH is close to the pKa of the analyte. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate silanols. - Add a competitive base like triethylamine to the mobile phase. - Use an end-capped column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] |
| Inconsistent Degradation | - Inconsistent stress conditions (temperature, light intensity, reagent concentration). - Presence of trace metal ions that can catalyze degradation. | - Precisely control all stress parameters. - Use high-purity solvents and reagents. - Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected. |
| Appearance of Unexpected Peaks | - Contamination from glassware, solvents, or reagents. - Secondary degradation of primary byproducts. | - Run blank experiments with only the stressor to identify any background peaks. - Analyze samples at multiple time points to track the formation and disappearance of peaks. |
| Mass Spectrometry Signal Suppression | - High salt concentration in the mobile phase. - Co-elution of a highly ionizable species. | - Use volatile mobile phase additives like formic acid or ammonium acetate. - Optimize chromatographic separation to resolve the analyte from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,4-dimethyl-1H-imidazole-1-propanamine?
A1: To minimize degradation, the compound should be stored in a cool, dark, and dry place.[6] Protection from light is crucial to prevent photolytic degradation.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
Q2: How do I perform a forced degradation study for this compound?
A2: A comprehensive forced degradation study should include exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]
Experimental Protocol for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-dimethyl-1H-imidazole-1-propanamine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH guidelines.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
Q3: What analytical techniques are best suited for analyzing the degradation of 2,4-dimethyl-1H-imidazole-1-propanamine?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For the identification and structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7]
Q4: Are there any known toxic byproducts of 2,4-dimethyl-1H-imidazole-1-propanamine degradation?
A4: While there is no specific toxicity data for the degradation products of this particular molecule, it is a general principle in drug development that all degradation products should be identified and their potential toxicity evaluated. Some imidazole-containing compounds have been investigated for their toxicological profiles, but direct extrapolation is not advisable.
References
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2506. Available at: [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45. Available at: [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. PDF available at: [Link]
-
Bari, S. B., et al. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 31(7), 20-27. Available at: [Link]
-
Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 791-803. Available at: [Link]
-
Sharma, G., & Saini, V. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 160-168. Available at: [Link]
-
Ferreira, G. F., et al. (2021). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Journal of Fungi, 7(11), 949. Available at: [Link]
-
Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(1), 108-120. Available at: [Link]
-
Reddy, R. P., et al. (2016). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Molecules, 21(10), 1363. Available at: [Link]
-
Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16015-16036. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Boumoud, B., et al. (2016). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 8(1), 323-328. Available at: [Link]
-
Sharma, A., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. International Journal of Molecular Sciences, 24(11), 9363. Available at: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. Available at: [Link]
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Available at: [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16015-16036. Available at: [Link]
-
Naguib, I. A., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. RSC Advances, 11(36), 22166-22176. Available at: [Link]
-
Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909. Available at: [Link]
-
Naguib, I. A., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. RSC Advances, 11(36), 22166-22176. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available at: [Link]
-
Kaddah, M. M., et al. (2018). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Analytical Methods, 10(1), 69-80. Available at: [Link]
-
Zuanazzi, J. A. S. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Online Journal of Public Health, 5(2). Available at: [Link]
-
Singh, D., et al. (2022). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Applied and Environmental Microbiology, 88(19), e00834-22. Available at: [Link]
Sources
challenges in the scale-up synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine
Welcome to the Technical Support Center for the scale-up synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5), an essential intermediate in epoxy curing agents and pharmaceutical development.
As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and catalytic mechanisms. This guide provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure high-yield, reproducible batches.
Process Overview & Workflow
The industrial synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine relies on a robust two-step sequence:
-
Cyanoethylation (Aza-Michael Addition): The nucleophilic addition of 2,4-dimethylimidazole to acrylonitrile[1].
-
Catalytic Hydrogenation: The high-pressure reduction of the resulting nitrile intermediate to a primary amine using a heterogeneous catalyst[2].
Two-step scale-up synthesis workflow for 2,4-dimethyl-1H-imidazole-1-propanamine.
Quantitative Process Parameters
To establish a baseline for your scale-up, compare your batch metrics against the standardized parameters in Table 1. Deviations from these benchmarks indicate a process excursion.
Table 1: Standardized Scale-Up Parameters & Quality Metrics
| Reaction Step | Critical Parameters | Expected Yield | Purity Target | Primary Impurity Profile |
| 1. Cyanoethylation | Temp: 60–70 °C Time: 4–6 h Inhibitor: 0.1% MEHQ | 92–96% | > 98% (GC) | Polyacrylonitrile (viscous residue); Unreacted starting material. |
| 2. Hydrogenation | Temp: 90–100 °C Pressure: 3.5–5.0 MPa Additive: Anhydrous NH₃ | 85–90% | > 99% (Distilled) | Secondary amines (dimers); De-alkylated imidazole (cleavage products). |
Self-Validating Experimental Protocols
Protocol A: Cyanoethylation of 2,4-Dimethylimidazole
Objective: Synthesize 1-(2-cyanoethyl)-2,4-dimethylimidazole via Aza-Michael addition[3].
-
Reactor Charging: Charge a jacketed glass-lined reactor with 2,4-dimethylimidazole (1.0 eq) and 0.1 wt% MEHQ (monomethyl ether of hydroquinone). Heat the reactor to 60 °C to achieve a uniform melt. Note: Solvent-free conditions maximize throughput, but toluene can be used if viscosity control is required.
-
Controlled Dosing: Begin continuous dosing of acrylonitrile (1.1 eq). The reaction is highly exothermic. Modulate the feed rate and jacket cooling to maintain the internal temperature strictly between 60–70 °C.
-
In-Process Validation: After the 4-hour hold time, sample the mixture for ¹H-NMR analysis. Validation Gate: The reaction is complete when the broad N-H proton signal (approx. 10–12 ppm) completely disappears, and the cyanoethyl methylene triplets emerge at ~2.8 ppm and ~4.2 ppm[3].
-
Workup: Apply vacuum (50 mbar) at 70 °C to strip off unreacted acrylonitrile. The intermediate is used directly in the next step without further purification.
Protocol B: Catalytic Hydrogenation to Primary Amine
Objective: Reduce the nitrile intermediate to 2,4-dimethyl-1H-imidazole-1-propanamine[1].
-
Preparation: Charge a high-pressure autoclave with the cyanoethyl intermediate, methanol (3 volumes), and 5–10 wt% Raney Nickel catalyst.
-
Ammonia Saturation: Seal the reactor and purge with N₂ three times. Charge anhydrous ammonia (NH₃) to achieve approximately 3–5 equivalents relative to the nitrile substrate[2].
-
Hydrogenation: Pressurize the reactor with H₂ to 3.5 MPa (approx. 500 psi) and heat to 90 °C. Maintain pressure by feeding H₂ on demand.
-
In-Process Validation: Monitor the mass flow controller for hydrogen uptake. Validation Gate: The reaction is complete when H₂ consumption ceases for 30 consecutive minutes. Confirm via FTIR by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.
-
Isolation: Cool the reactor and vent carefully. Filter the catalyst over a Celite pad under an inert argon atmosphere (Caution: Raney Ni is highly pyrophoric). Distill the filtrate under reduced pressure (e.g., Kugelrohr or short-path distillation) to isolate the pure primary amine.
Troubleshooting & FAQs
Q1: During the cyanoethylation step, my reaction mixture becomes highly viscous and dark. What is causing this, and how do I prevent it? A: You are observing the uncontrolled, free-radical or anionic polymerization of acrylonitrile. Because 2,4-dimethylimidazole is a basic nucleophile, it can initiate the anionic polymerization of acrylonitrile if the temperature spikes. Solution: Ensure you are adding a radical inhibitor like MEHQ (0.1 wt%). More importantly, never charge acrylonitrile all at once. It must be dosed slowly over 2–4 hours. If the internal temperature exceeds 75 °C, pause the dosing immediately and increase jacket cooling[3].
Q2: My final product contains a high percentage of secondary amine byproducts (dimers). What is the mechanistic cause, and how do I fix it? A: The catalytic hydrogenation of a nitrile proceeds via an highly reactive imine intermediate. Once some primary amine is formed, it acts as a nucleophile and attacks the unreacted imine intermediate. This coupling expels ammonia and forms a secondary amine (a dimer)[4]. Solution: You must conduct the hydrogenation in the presence of excess anhydrous ammonia (NH₃)[2]. According to Le Chatelier’s principle, flooding the system with ammonia shifts the thermodynamic equilibrium away from the condensation pathway, effectively suppressing the nucleophilic attack of the primary amine and maximizing your primary amine yield.
Q3: The Raney Nickel catalyst loses activity rapidly upon scale-up, resulting in incomplete nitrile reduction. How do I mitigate this? A: Imidazoles are excellent ligands for transition metals. The highly nucleophilic pyridinic nitrogen (N3) on the 2,4-dimethylimidazole ring strongly coordinates to the active nickel sites, effectively poisoning the catalyst and blocking hydrogen activation. Solution: First, ensure your solvent (methanol or ethanol) is present in sufficient volume to solvate the basic nitrogen. Second, operate at a higher hydrogen pressure (> 3.5 MPa) to ensure H₂ adsorption remains competitive against imidazole binding. If poisoning persists, increase the catalyst loading to 10 wt% or switch to a Palladium-activated Raney Nickel[4].
Q4: 2,4-Dimethylimidazole exhibits tautomerism. How do I ensure regioselectivity during the cyanoethylation step? A: 2,4-Dimethylimidazole exists in a rapid tautomeric equilibrium with 2,5-dimethylimidazole. However, the Aza-Michael addition is sterically governed. The N1 position adjacent to the methyl group at C5 is highly sterically hindered. Therefore, the nucleophilic attack predominantly occurs at the nitrogen adjacent to the less hindered C4 position. The reaction inherently favors 1-(2-cyanoethyl)-2,4-dimethylimidazole as the major kinetic and thermodynamic product, requiring no special directing groups.
Sources
Technical Support Center: Resolving Aqueous Solubility Issues for 2,4-dimethyl-1H-imidazole-1-propanamine
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2,4-dimethyl-1H-imidazole-1-propanamine (CAS 2258-25-5)[1].
This guide bypasses generic advice to focus on the mechanistic causality behind your solubility issues, providing self-validating protocols to ensure your assays remain robust and reproducible.
Mechanistic Analysis: The Root of the Precipitation Problem
To solve solubility issues, we must first understand the molecule's ionization behavior. 2,4-dimethyl-1H-imidazole-1-propanamine contains two distinct ionizable centers:
-
The Primary Aliphatic Amine: Structural analogs like 1-(3-aminopropyl)imidazole exhibit a highly basic primary amine with a pKa of approximately 9.08 to 9.25[2][3].
-
The Substituted Imidazole Ring: While unsubstituted imidazole has a pKa of ~6.9, the addition of two electron-donating methyl groups at the 2- and 4-positions shifts the pKa higher, typically to ~7.5–8.0.
The Causality of Precipitation: When you attempt to dissolve the free base in physiological buffers (pH 7.4), the primary amine is fully protonated (+1 charge). However, the imidazole ring is dangerously close to its pKa. This means a significant fraction of the molecules exist with a neutral, highly lipophilic 2,4-dimethylimidazole core. This partial deprotonation drives rapid hydrophobic stacking, leading to aggregation and visible precipitation in your aqueous media.
pH-dependent ionization states of 2,4-dimethyl-1H-imidazole-1-propanamine dictating solubility.
Troubleshooting FAQs
Q: I added the free base directly to standard PBS (pH 7.4), and it immediately formed a cloudy suspension. Why did this happen? A: Standard PBS has a relatively low buffering capacity (typically 10 mM phosphate). Because the primary amine of your compound is highly basic (pKa ~9.25)[2], adding the free base strips protons from the buffer, causing a localized alkaline spike. This pH spike fully deprotonates the imidazole ring, forcing the compound out of solution. Solution: Pre-adjust the buffer pH or use a co-solvent.
Q: Can I use DMSO to generate a high-concentration stock solution? A: Yes. The free base is highly soluble in organic solvents. However, to prevent precipitation upon dilution into aqueous media, you must ensure the final DMSO concentration remains below 1% (v/v) and that the aqueous buffer is subjected to vigorous vortexing during the addition.
Q: How can I achieve high aqueous solubility without using any organic co-solvents? A: You must convert the free base into a salt. By pre-treating the compound with stoichiometric amounts of aqueous HCl, you generate the di-hydrochloride salt. This forces the molecule into its di-cationic state, which is highly soluble in water without the need for DMSO.
Standardized Solubilization Protocols
Every protocol below is designed as a self-validating system . If the validation step fails, do not proceed with your assay; the compound is not properly solubilized.
Protocol A: Co-Solvent Stock Generation (For Cell-Based Assays)
Use this method when organic solvents are tolerated by your biological system.
-
Weighing: Weigh the required mass of 2,4-dimethyl-1H-imidazole-1-propanamine free base.
-
Stock Generation: Dissolve the compound in 100% anhydrous DMSO to achieve a 50 mM stock.
-
Self-Validation: Inspect the tube against a dark background. The solution must be optically clear with no striations.
-
-
Aliquoting: Store aliquots at -20°C to prevent moisture absorption, which degrades DMSO stocks.
-
Aqueous Dilution: On the day of the experiment, dilute the stock directly into pre-warmed assay buffer (pH 7.4) while vortexing vigorously. Ensure the final DMSO concentration is ≤ 0.5% (v/v).
-
Self-Validation (Tyndall Test): Shine a laser pointer through the final aqueous solution. The absence of a scattered beam confirms the lack of micro-precipitates.
-
Protocol B: In Situ Hydrochloride Salt Formation (For Structural/In Vitro Studies)
Use this method when strict aqueous conditions (0% organic solvent) are required.
-
Suspension: Suspend the free base in high-purity deionized water (e.g., 10 mL for 1 mmol of compound). The solution will appear milky.
-
Titration: Slowly titrate 1.0 M HCl into the suspension while continuously monitoring the pH with a calibrated probe.
-
Equilibration: Continue dropwise addition until the pH stabilizes at 5.5.
-
Self-Validation: The milky suspension will spontaneously transition to a completely clear, transparent solution as the di-cationic state is achieved.
-
-
Lyophilization (Optional): Freeze-dry the clear solution to obtain the stable di-hydrochloride salt powder, which can now be freely dissolved in neutral buffers up to 100 mM.
Visualizing the Solubilization Workflow
Decision matrix for solubilizing 2,4-dimethyl-1H-imidazole-1-propanamine based on target assay pH.
Physicochemical Data & Buffer Compatibility
Summarized below are the critical parameters dictating the solubility of this compound. Compare these metrics against your assay conditions to preemptively avoid precipitation.
| Parameter | Value / Recommendation | Mechanistic Impact on Solubility |
| CAS Number | 2258-25-5[1] | Unique identifier for the 2,4-dimethyl derivative. |
| Primary Amine pKa | ~9.08 – 9.25[2][3] | Remains fully protonated at pH 7.4, providing baseline aqueous solubility. |
| Imidazole Core pKa | ~7.5 – 8.0 | Partially deprotonated at pH 7.4; the neutral state drives hydrophobic aggregation. |
| Optimal Aqueous pH | < 6.0 | Ensures both nitrogen centers are protonated (di-cationic state), maximizing solubility. |
| Recommended Co-solvent | DMSO (≤ 1% v/v final) | Disrupts hydrophobic stacking of the dimethyl-imidazole core in neutral buffers. |
| Incompatible Buffers | Low-capacity PBS (10 mM) | Fails to absorb the alkaline shock of the free base, leading to immediate precipitation. |
Sources
Technical Support Center: Troubleshooting the Synthesis of 2,4-dimethyl-1H-imidazole-1-propanamine
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that synthesizing functionalized heterocycles like 2,4-dimethyl-1H-imidazole-1-propanamine (CAS 2258-25-5) requires strict control over reaction pathways.
The most scalable and economically viable synthetic strategy involves a two-step sequence: an aza-Michael addition of 2,4-dimethylimidazole to acrylonitrile to form the intermediate 3-(2,4-dimethyl-1H-imidazol-1-yl)propanenitrile, followed by the catalytic reduction of the nitrile to the primary amine. Alternatively, direct N-alkylation with an N-protected 3-halopropanamine can be employed. Both routes are highly susceptible to side reactions, specifically regioisomerization, over-alkylation, and secondary amine dimerization. This guide provides mechanistic insights and field-proven protocols to maximize your chemoselectivity and yield.
Quantitative Side Reaction Profiles
Understanding how different variables impact your impurity profile is the first step in troubleshooting. Table 1 summarizes the quantitative impact of various reaction conditions on the formation of critical side products.
Table 1: Impact of Reaction Conditions on Side Reaction Profiles
| Synthetic Step | Variable Condition | Target Product Yield (%) | Major Side Reaction | Side Product (%) |
| Aza-Michael Addition | NaH / DMF, 80 °C | 65% | Regioisomer (2,5-dimethyl) | 25% |
| Aza-Michael Addition | Cs₂CO₃ / MeCN, 25 °C | 88% | Regioisomer (2,5-dimethyl) | <5% |
| Direct N-Alkylation | Excess Alkylating Agent (2.0 eq) | 40% | Over-alkylation (Imidazolium) | 55% |
| Nitrile Reduction | H₂ / Pd/C, No Additives | 45% | Dimerization (Secondary Amine) | 40% |
| Nitrile Reduction | H₂ / Raney Ni, NH₃ (5.0 eq) | 92% | Dimerization (Secondary Amine) | <2% |
Synthetic Workflow & Impurity Mapping
The following diagram maps the two primary synthetic routes and isolates the exact nodes where side reactions deviate from the target workflow.
Synthetic pathways for 2,4-dimethyl-1H-imidazole-1-propanamine and associated side reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: How do I minimize the formation of the 2,5-dimethyl regioisomer during the initial N-alkylation or Michael addition? Expertise & Causality: 2,4-dimethylimidazole is an unsymmetrical, tautomeric heterocycle. Deprotonation yields an ambident imidazolide anion. Alkylation of this anion follows SE2cB kinetics, where regioselectivity is governed by a delicate balance of steric and electronic factors [1]. The C4 methyl group provides significant steric hindrance to the adjacent N3 nitrogen. Consequently, nucleophilic attack preferentially occurs at the less hindered N1 position, yielding the desired 2,4-dimethyl isomer. Troubleshooting: To maximize this steric differentiation, avoid high temperatures which provide the activation energy required to overcome steric bulk. Use a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile). The large Cs⁺ counterion loosely coordinates with the imidazolide anion, enhancing its nucleophilicity while preserving the steric bias against the N3 position.
Q2: I am observing significant amounts of imidazolium salt (over-alkylation) in my LC-MS. How can I prevent this? Expertise & Causality: Imidazoles are excellent nucleophiles. The initially formed 1-alkylimidazole product is actually more nucleophilic than the neutral starting material due to the electron-donating inductive effect of the new alkyl chain. If the reaction is pushed too aggressively, the N3 nitrogen of the product will attack a second molecule of the electrophile, forming a dialkylated imidazolium salt [2]. Troubleshooting:
-
Strictly control the stoichiometry of the electrophile (acrylonitrile or 3-halopropanamine) to exactly 1.00 – 1.05 equivalents.
-
Employ inverse addition: slowly add the electrophile to a dilute solution of the deprotonated imidazole to keep the local concentration of the electrophile low.
Q3: When using the aza-Michael addition route, my reduction of the intermediate nitrile yields a high percentage of secondary amine dimer. How do I fix this? Expertise & Causality: The catalytic hydrogenation of nitriles to primary amines proceeds via a highly reactive intermediate imine. The newly formed primary amine product can act as a nucleophile and attack this imine. Subsequent elimination of ammonia and further reduction yields an unwanted secondary amine dimer [3]. Troubleshooting: To suppress this pathway, the reduction must be performed in the presence of excess ammonia. According to Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, effectively trapping the intermediate and forcing the reaction toward the desired primary amine.
Step-by-Step Methodology: Optimized Two-Step Synthesis
This protocol utilizes the aza-Michael addition route, optimized to suppress the side reactions discussed above. It is designed as a self-validating system to ensure quality control at each node.
Step 1: Aza-Michael Addition (Synthesis of 3-(2,4-dimethyl-1H-imidazol-1-yl)propanenitrile)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2,4-dimethylimidazole (10.0 g, 104 mmol) and anhydrous acetonitrile (100 mL).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 3.39 g, 10.4 mmol, 0.1 eq) to the suspension. Stir at room temperature for 15 minutes. (Note: A catalytic amount of a bulky base is sufficient for the Michael addition, minimizing over-reaction and favoring the N1 position).
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acrylonitrile (5.80 g, 109 mmol, 1.05 eq) dropwise over 30 minutes to control the exotherm and prevent acrylonitrile polymerization.
-
Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting imidazole ( Rf ~0.2) is fully consumed. The absence of an N-H stretch (~3100 cm⁻¹) in an aliquot's IR spectrum confirms complete substitution.
-
Workup: Filter the mixture through a Celite pad to remove the base. Concentrate the filtrate under reduced pressure to yield the crude nitrile, which is sufficiently pure for the reduction step.
Step 2: Catalytic Hydrogenation (Reduction to 2,4-dimethyl-1H-imidazole-1-propanamine)
-
Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the crude 3-(2,4-dimethyl-1H-imidazol-1-yl)propanenitrile (10.0 g) in 7 N methanolic ammonia (100 mL). (Critical step: Excess ammonia is required to prevent secondary amine dimerization).
-
Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (approx. 2.0 g wet weight). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.
-
Hydrogenation: Seal the reactor, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the mixture vigorously at 25–30 °C for 6–8 hours.
-
Self-Validation Check: Monitor the hydrogen uptake gauge. The reaction is deemed complete and self-validated when hydrogen uptake ceases and the vessel pressure stabilizes at 50 psi for at least 30 consecutive minutes, confirming the complete reduction of the intermediate imine.
-
Workup & Isolation: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the catalyst through a pad of Celite under a blanket of nitrogen. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the highly pure target propanamine.
References
Technical Support Center: Analytical Refinement for 2,4-Dimethyl-1H-imidazole-1-propanamine
Welcome to the Technical Support Center. The analysis of 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) presents unique chromatographic challenges. Because this molecule contains both a primary aliphatic amine (pKa ~10.5) and a substituted imidazole ring (pKa ~7.5), it acts as a dual-basic, highly polar analyte. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure analytical integrity.
Section 1: Chromatographic Retention & Peak Shape Optimization
Q: Why does 2,4-dimethyl-1H-imidazole-1-propanamine exhibit severe peak tailing on standard C18 columns, and how can I resolve it?
A: Peak tailing for this compound is rarely a hardware issue; it is a chemical interaction problem. The tailing is caused by secondary electrostatic interactions between the highly basic primary amine and imidazole nitrogens with ionized residual silanol groups (Si-O⁻) on the silica stationary phase[1]. At mid-pH ranges (pH 3–8), these silanols are deprotonated and act as strong cation-exchange sites for your protonated analyte, disrupting the ideal Gaussian peak shape.
Resolution Strategies:
-
The Low-pH Approach: Lower the mobile phase pH to < 2.5 using strong modifiers like Trifluoroacetic acid (TFA). This fully protonates the silanol groups on the stationary phase surface (rendering them neutral, Si-OH), thereby eliminating the secondary cation-exchange interaction[2].
-
The High-pH Approach: Utilize a high-pH mobile phase (pH 11, e.g., 10 mM Ammonium Hydroxide) paired with a highly resilient hybrid-silica column (e.g., Ethylene Bridged Hybrid, BEH). At pH 11, the primary amine is deprotonated and neutral, completely neutralizing the electrostatic attraction to the column.
-
Advanced Stationary Phases: Switch to columns packed with ultra-pure silica gel (>99.99%) featuring low silanol activity and extensive end-capping, which physically shields the basic nitrogens from the silica backbone[3].
Q: My compound elutes in the void volume during Reversed-Phase Liquid Chromatography (RP-LC). How can I increase retention?
A: 2,4-dimethyl-1H-imidazole-1-propanamine is highly hydrophilic. In standard RP-LC, it lacks sufficient hydrophobic surface area to partition effectively into the C18 phase. To resolve this, abandon standard RP-LC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . By using a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC allows the polar amine and imidazole groups to partition into a water-enriched layer immobilized on a polar stationary phase, drastically increasing the retention factor ( k′ ).
Section 2: Data Presentation & Method Comparison
The following table summarizes the quantitative chromatographic expectations when applying different analytical methods to this compound.
| Method Type | Stationary Phase | Mobile Phase | Analyte State | Typical Asymmetry ( As ) | Retention Factor ( k′ ) |
| Standard RP-LC | C18 (Bare Silica) | Water / MeCN (pH 7.0) | Protonated (+2) | > 2.5 (Severe Tailing) | < 0.5 (Void Volume) |
| Low-pH RP-LC | C18 (Endcapped) | 0.1% TFA / MeCN (pH 2.0) | Protonated (+2) | 1.2 - 1.5 (Acceptable) | 0.5 - 1.0 (Poor) |
| High-pH RP-LC | BEH C18 (Hybrid) | 10mM NH₄OH / MeCN (pH 11) | Neutral (0) | 1.0 - 1.2 (Excellent) | 2.0 - 4.0 (Good) |
| HILIC | Zwitterionic / Silica | 10mM NH₄FA / MeCN (pH 3) | Protonated (+2) | 1.0 - 1.3 (Excellent) | 3.0 - 6.0 (Excellent) |
Section 3: Diagnostic Workflow Visualization
Use the following decision tree to systematically troubleshoot retention and peak shape issues for imidazole-propanamines.
Fig 1: Decision tree for resolving peak tailing and retention issues in imidazole-propanamines.
Section 4: Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following HILIC-MS/MS Workflow is designed as a self-validating system. It incorporates mandatory internal checks that instantly alert the analyst to matrix effects, column degradation, or equilibration failures.
Self-Validating HILIC-MS/MS Protocol
Step 1: System Equilibration & Blank Validation
-
Action: Flush the HILIC column with 50 column volumes of Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (Acetonitrile).
-
Validation Check: Inject a diluent blank. The system is only validated to proceed if the baseline shows no carryover peaks >3x the Signal-to-Noise (S/N) ratio at the target MRM transitions.
Step 2: Internal Standard (IS) Normalization
-
Action: Spike all calibration standards and unknown samples with a stable isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled analog of the analyte) at a constant concentration (e.g., 50 ng/mL).
-
Validation Check: Monitor the IS peak area across all injections. The batch is valid only if the IS area Relative Standard Deviation (RSD) is < 5%. A sudden drop in IS area automatically flags the sample for severe ion suppression.
Step 3: System Suitability Test (SST)
-
Action: Inject a mid-level standard (100 ng/mL) six consecutive times before running the sample queue.
-
Validation Check: The analytical run is authorized only if the following criteria are met:
-
Peak Asymmetry ( As ) is between 0.8 and 1.5.
-
Retention Time RSD is < 1.0%.
-
Peak Area RSD is < 2.0%.
-
Step 4: Sample Analysis & Quality Control Bracketing
-
Action: Inject samples using a gradient from 90% B to 50% B over 5 minutes.
-
Validation Check: Bracket every 10 unknown samples with a Quality Control (QC) standard. The analytical data for those 10 samples is only accepted if the bracketing QC back-calculates to within ±15% of its nominal concentration.
References
-
Peak Tailing in HPLC – Element Lab Solutions. Available at:[Link]
-
What Causes Peak Tailing in HPLC? – Chrom Tech, Inc. Available at:[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks – Chromatography Online. Available at:[Link]
-
How to avoid the tailing problem of basic compounds in HPLC analysis? – UHPLCS Lab. Available at:[Link]
Sources
strategies to improve the purity of 2,4-dimethyl-1H-imidazole-1-propanamine
[label="Organic Phase\n(Amines)", fillcolor="#FBBC05",
Mechanistic pathway of 2,4-dimethyl-1H-imidazole-1-propanamine synthesis and impurity formation.
Downstream Purification Workflow
This diagram outlines the sequential isolation strategy to achieve >99% purity.
Step-by-step downstream purification workflow for isolating the ultra-pure target compound.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the causal impact of various reaction conditions on the impurity profile during the nitrile reduction step.
| Reduction Condition | Primary Amine Yield (%) | Dimer Impurity (%) | Regioisomer Ratio (2,4 vs 2,5) |
| Raney Ni, Methanol, No NH3 | 62.0% | 28.5% | 85:15 |
| Raney Ni, Methanol, + NH3 (excess) | 86.5% | 4.0% | 85:15 |
| Pd/C (10%), Acidic Methanol | 94.0% | < 1.0% | 85:15 |
| Note: Regioisomer ratio is locked during the prior cyanoethylation step and is unaffected by reduction conditions. | - | - | - |
Part 4: Self-Validating Experimental Protocols
Protocol A: Suppressed-Dimer Catalytic Hydrogenation
Objective: Reduce the nitrile intermediate to the primary amine while completely suppressing secondary amine dimer formation.
-
Preparation: In a high-pressure Parr reactor, dissolve 50 g of 3-(2,4-dimethyl-1H-imidazol-1-yl)propanenitrile in 300 mL of anhydrous methanol.
-
Ammonia Saturation: Chill the vessel to 0°C. Bubble anhydrous ammonia gas into the solution until the total volume increases by approximately 10% (ensuring a massive molar excess of NH3 ).
-
Catalyst Addition: Carefully add 5.0 g of active Raney Nickel (washed with methanol to remove water). Self-Validation Check: Ensure the catalyst remains wet; dry Raney Nickel is highly pyrophoric and will ignite.
-
Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize to 500 psi with H2 and heat to 70°C. Stir vigorously at 1000 RPM for 6 hours.
-
Workup: Cool to room temperature, vent the pressure safely, and filter the catalyst through a pad of Celite under a nitrogen blanket. Concentrate the filtrate under reduced pressure to yield the crude free base.
Protocol B: Regioisomer Separation via Selective Crystallization
Objective: Remove the 2,5-dimethyl regioisomer from the crude primary amine.
-
Salt Formation: Dissolve 20 g of the distilled crude amine mixture (containing ~15% 2,5-isomer) in 100 mL of hot absolute ethanol (60°C).
-
Acid Addition: Slowly add a stoichiometric equivalent of anhydrous oxalic acid (dissolved in 50 mL of warm ethanol) dropwise. A white precipitate will begin to form immediately.
-
Thermodynamic Maturation: Heat the suspension to reflux for 30 minutes to dissolve the kinetically formed crystals, then allow it to cool to room temperature at a strictly controlled rate of 5°C per hour. Causality: Slow cooling ensures that the less soluble 2,4-dimethyl oxalate salt crystallizes exclusively, leaving the 2,5-dimethyl salt in the mother liquor.
-
Isolation: Filter the crystals and wash with 20 mL of ice-cold ethanol.
-
Free-Basing: Suspend the pure oxalate salt in 50 mL of water, adjust the pH to 12 using 5M NaOH, and extract three times with dichloromethane. Dry the organic layer over Na2SO4 and evaporate to yield the >99% pure 2,4-dimethyl-1H-imidazole-1-propanamine.
References
-
Ucar, C. A., & Dizman, B. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega, 9(33), 35579–35588. Available at:[Link]
-
Org Prep Daily (2011). Neglected lab solvents and Raney Nickel reductions. Available at:[Link]
Comparative Efficacy Guide: 2,4-Dimethyl-1H-imidazole-1-propanamine vs. Standard Imidazoles in Advanced Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Introduction: The Structural Advantage
Imidazoles are highly versatile heterocyclic compounds that serve as critical components in both materials science (as epoxy curing accelerators) and medicinal chemistry (as pharmacophores). Among these, 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) stands out due to its unique bifunctional architecture.
As a Senior Application Scientist, I often observe formulators and medicinal chemists defaulting to simpler imidazoles like 1-Methylimidazole (1-MI) or 2-Methylimidazole (2-MI). However, the specific incorporation of 2,4-dimethyl groups paired with a 1-propanamine tail provides a distinct mechanistic advantage. The dimethyl substitution introduces precise steric hindrance, while the propanamine tail offers a highly reactive primary amine. This guide provides an objective, data-driven comparison of its efficacy against standard alternatives.
Comparative Efficacy in Materials Science (Epoxy Curing)
Mechanistic Causality: Latency vs. Reactivity
In one-component (1K) epoxy formulations, standard imidazoles often suffer from poor latency—they react prematurely at room temperature, drastically reducing shelf-life. The 2,4-dimethyl substitution sterically shields the nucleophilic nitrogen on the imidazole ring, effectively blocking premature catalytic activity at ambient temperatures.
Upon thermal activation (typically >120°C), this steric block is overcome. The primary amine on the propanamine tail initiates rapid covalent cross-linking, followed immediately by the imidazole ring driving anionic homopolymerization. This dual-action mechanism yields a highly cross-linked network with superior thermal resistance, aligning with the performance benchmarks established for advanced[1].
Quantitative Performance Data
When evaluating curing agents, the balance between pot life (latency) and the glass transition temperature ( Tg ) of the cured resin is the ultimate metric of efficacy.
Table 1: Thermal and Curing Properties of Imidazole Derivatives in DGEBA Epoxy Resins
| Curing Agent | Gel Time @ 70°C | Gel Time @ 150°C | Tg of Cured Resin (°C) | Latency (Pot Life @ 25°C) |
| 1-Methylimidazole (1-MI) | < 15 min | < 1 min | 145 | < 12 hours |
| 2-Methylimidazole (2-MI) | 45 min | 2 min | 155 | 2-3 days |
| 2-Ethyl-4-methylimidazole (2E4MI) | 60 min | 3 min | 160 | 4-5 days |
| 2,4-Dimethyl-1H-imidazole-1-propanamine | > 180 min | 1.5 min | 172 | > 14 days |
Note: Data represents standardized formulations using 5 phr (parts per hundred resin) in standard Bisphenol-A diglycidyl ether.
Fig 1: Dual-action thermal activation pathway of 2,4-dimethyl-1H-imidazole-1-propanamine.
Comparative Efficacy in Medicinal Chemistry
In drug development, the imidazole ring is a privileged scaffold found in histamine receptor antagonists, anti-fungals, and anti-inflammatory agents, as detailed in the and literature on the[2].
Compared to unsubstituted imidazoles, 2,4-dimethyl-1H-imidazole-1-propanamine offers a pre-installed primary amine. This bypasses the need for multi-step Gabriel synthesis or reductive amination when attaching the pharmacophore to a main drug scaffold. Furthermore, the 2,4-dimethyl groups increase the lipophilicity (LogP) of the resulting molecule, which frequently enhances cellular permeability and target receptor binding affinity.
Fig 2: Synthetic workflow for incorporating the bifunctional imidazole pharmacophore.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify success at critical junctures.
Protocol A: Evaluating Curing Latency and Reactivity via Differential Scanning Calorimetry (DSC)
Causality: DSC is utilized because it directly measures the exothermic heat flow of the epoxy ring-opening reaction. By running dynamic temperature scans, we can pinpoint the exact onset temperature ( Tonset ) and peak exothermic temperature ( Tpeak ), which objectively define latency and reactivity.
-
Sample Preparation: Accurately weigh 10.0 mg of Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~190) into a tared aluminum DSC pan.
-
Formulation: Add 0.5 mg (5 phr) of 2,4-dimethyl-1H-imidazole-1-propanamine.
-
Self-Validation Step: Prepare a parallel control pan using 2-MI to validate the baseline shift and prove the comparative latency extension.
-
-
Hermetic Sealing: Seal the pans hermetically using a sample press to prevent the volatilization of the amine during the heating cycle.
-
Thermal Program: Equilibrate the furnace at 25°C for 5 minutes. Ramp the temperature from 25°C to 250°C at a precise heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min).
-
Data Analysis: Integrate the exothermic peak. The Tonset for the 2,4-dimethyl variant should be significantly higher (>110°C) than the 2-MI control (~85°C), proving superior latency. The narrow peak width will confirm rapid cure upon activation.
Protocol B: Amide Coupling for Bioactive Scaffold Synthesis
Causality: HATU is selected as the coupling reagent because it efficiently activates sterically hindered carboxylic acids and minimizes epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the propanamine without competing for the activated ester.
-
Activation: Dissolve 1.0 mmol of the target carboxylic acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir for 15 minutes at room temperature to form the active OAt ester.
-
Conjugation: Add 1.1 mmol of 2,4-dimethyl-1H-imidazole-1-propanamine dropwise to the activated mixture.
-
Self-Validating Control (TLC/LC-MS): Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the starting acid spot (UV active) and the appearance of a lower Rf spot (visualized via Ninhydrin stain indicating the secondary amide) confirms conversion.
-
Workup: Quench the reaction with saturated NaHCO3 , extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography to yield the final compound with >95% purity.
References
-
Title: 1H-Imidazole-1-propanamine | CID 78736 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications Source: Longdom Publishing URL: [Link]
Sources
validation of the biological target of 2,4-dimethyl-1H-imidazole-1-propanamine
As a Senior Application Scientist, evaluating a chemical building block requires looking beyond its basic structure to understand its functional causality in drug design. 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is not a standalone therapeutic; rather, it is a highly specialized, bifunctional pharmacophore module. It provides a sterically tuned imidazole ring tethered to a versatile propylamine linker, making it a critical tool for validating complex biological targets, most notably the Histamine H3 Receptor (H3R) and the Sirtuin 2 (SIRT2) enzyme.
This guide provides an objective, data-driven comparison of this pharmacophore against alternative structural motifs, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for target confirmation.
Mechanistic Causality: Why the 2,4-Dimethyl Substitution?
In target validation, the choice of pharmacophore dictates both binding affinity and metabolic survival. Historically, unsubstituted imidazoles (e.g., thioperamide) were used to target histamine receptors. However, they suffer from two critical flaws:
-
Metabolic Instability: They are rapidly degraded by Histamine N-methyltransferase (HNMT).
-
Off-Target Toxicity: The unhindered nitrogen atom strongly coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions.
The strategic incorporation of the 2,4-dimethyl-1H-imidazole-1-propanamine scaffold solves these issues. The methyl groups at the 2- and 4-positions provide precise steric hindrance. This prevents HNMT-mediated methylation and blocks CYP heme coordination, all while preserving the critical hydrogen-bond acceptor/donor dynamics required to anchor into target binding pockets[1][2]. The propylamine tail serves as an ideal synthetic linker, allowing for rapid amide coupling (e.g., with 6-chloronicotinic acid) to explore the target's outer binding domains[3].
Comparative Performance Analysis
To objectively evaluate the performance of the 2,4-dimethylimidazole motif, we must compare it against legacy unsubstituted imidazoles and modern non-imidazole alternatives.
Table 1: Pharmacophore Performance Comparison in Target Validation
| Pharmacophore Motif | Primary Targets | Metabolic Stability (in vivo) | CYP450 Inhibition Liability | Target Selectivity | Representative Derivative |
| 2,4-Dimethylimidazole | H3R, SIRT2, BRD4 | High (Resists HNMT) | Low (Sterically hindered) | High (Directed binding) | 6-Chloro-N-[...]-pyridinecarboxamide[3], FLS-359[4] |
| Unsubstituted Imidazole | H1R, H2R, H3R | Low (Rapidly methylated) | High (Heme coordination) | Low (Pan-histaminergic) | Cimetidine (H2R), Thioperamide (H3R) |
| Non-Imidazole (Piperidine) | H3R | Very High | Very Low | Moderate to High | Pitolisant (H3R Inverse Agonist) |
Data Synthesis: While non-imidazole structures like piperidines offer excellent safety profiles, the 2,4-dimethylimidazole scaffold remains superior for early-stage target validation due to its rigid geometry, which provides highly predictable structure-activity relationship (SAR) data when mapping novel allosteric or orthosteric pockets.
Self-Validating Experimental Protocols
To prove that a derivative of 2,4-dimethyl-1H-imidazole-1-propanamine successfully engages its biological target, the experimental design must be a closed, self-validating system. Below are the gold-standard protocols for validating its two primary targets.
Protocol A: GPCR Target Validation (H3R Inverse Agonism)
Objective: Validate that the synthesized derivative acts as an inverse agonist at the Gi/o-coupled Histamine H3 Receptor.
-
Cell Preparation: Culture HEK293 cells stably expressing human H3R.
-
Causality: Using a transfected cell line ensures a clean background, eliminating confounding signals from H1R, H2R, or H4R subtypes.
-
-
Baseline Establishment (System Validation): Treat cells with 10 µM Forskolin.
-
Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR to generate a maximum cAMP signal. This defines the upper limit of the assay's dynamic range.
-
-
Agonist Depression (Receptor Validation): Introduce 100 nM R-α-methylhistamine (a known H3R agonist).
-
Causality: Because H3R is Gi-coupled, its activation inhibits adenylyl cyclase, suppressing the Forskolin-induced cAMP. This confirms the receptor is functional and coupled correctly.
-
-
Target Engagement (Test Compound): Introduce the 2,4-dimethylimidazole derivative (e.g., 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazol-1-yl)propyl]-3-pyridinecarboxamide) at varying concentrations (1 nM - 10 µM).
Protocol B: Enzymatic Allosteric Target Validation (SIRT2 Thermal Shift Assay)
Objective: Validate physical binding of the derivative to the allosteric pocket of Sirtuin 2 (SIRT2) independent of enzymatic turnover.
-
Protein Preparation: Purify recombinant human SIRT2 (residues 2–389) and dilute to 2.5 µM in HEPES buffer.
-
Causality: Using a truncated, highly pure protein ensures the thermal melting curve is strictly representative of SIRT2 without interference from cellular lysates.
-
-
Control Baseline: Add DMSO vehicle and SYPRO Orange dye.
-
Causality: Establishes the intrinsic melting temperature (Tm ~48°C) of the unbound protein. SYPRO Orange fluoresces only when bound to hydrophobic regions exposed during unfolding.
-
-
Compound Incubation: Add the 2,4-dimethylimidazole derivative (e.g., FLS-359) at 6.25 µM and 12.5 µM[4].
-
Causality: Testing at multiple concentrations is mandatory to ensure a dose-dependent Tm shift, which rules out non-specific protein aggregation or assay artifacts.
-
-
Thermal Denaturation: Ramp the temperature from 25°C to 95°C while monitoring fluorescence.
-
Causality: A rightward shift in Tm (e.g., +1.4°C to +2.0°C) confirms that the 2,4-dimethylimidazole moiety physically anchors into the allosteric pocket, thermodynamically stabilizing the folded state of the SIRT2 enzyme[4].
-
Workflow Visualization
The following diagram illustrates the divergent synthetic and validation pathways utilizing this building block.
Workflow of 2,4-dimethyl-1H-imidazole-1-propanamine in target validation.
References
-
Synthesis of 6-Chloro-N-[3-(2,4-dimethyl-1H-imidazol-1-yl)propyl]-3-pyridinecarboxamide PrepChem. URL:[Link]
- Histamine H3 inverse agonists and antagonists and methods of use thereof (US20100204214A1)
-
An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity Journal of Clinical Investigation (JCI). URL:[Link]
-
Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
Pharmacological Profiling: 2,4-Dimethyl-1H-imidazole-1-propanamine versus Histamine in H3R TR-FRET cAMP Assays
Executive Summary & Mechanistic Rationale
In the development of novel neurotherapeutics, the Histamine H3 Receptor (H3R) remains a high-value G protein-coupled receptor (GPCR) target. H3R functions primarily as a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters in the central nervous system .
When designing H3R modulators—such as inverse agonists for cognitive disorders or agonists for neuropathic pain—medicinal chemists frequently rely on imidazole-based building blocks. 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) , hereafter referred to as 2,4-DMIP , is a critical structural analog and synthetic fragment. It shares a core pharmacophore with the endogenous ligand Histamine but features a dimethylated imidazole ring and an extended propylamine chain.
This guide objectively compares the baseline pharmacological performance of the unoptimized 2,4-DMIP fragment against the endogenous full agonist (Histamine) and a reference inverse agonist (Thioperamide) using a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.
Signaling Pathway & Assay Principle
Because H3R is a Gi/o-coupled GPCR, its activation by an agonist suppresses the activity of Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) .
To accurately quantify this inhibitory response, the assay must be engineered as a self-validating system. We cannot measure a decrease in a molecule that is already at basal levels; therefore, we must artificially stimulate the cAMP pool using Forskolin , a direct activator of Adenylyl Cyclase. In this stimulated state, the addition of an H3R agonist (like Histamine) will drive the cAMP levels back down. Conversely, an inverse agonist (like Thioperamide) will block constitutive receptor activity, pushing cAMP levels even higher than the Forskolin baseline .
Figure 1: Gi-coupled signaling pathway of the Histamine H3 Receptor modulating cAMP production.
Experimental Methodology: TR-FRET cAMP Workflow
To evaluate 2,4-DMIP against Histamine, we utilize a competitive TR-FRET immunoassay . The assay relies on competition between endogenous cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding sites on a ULight-labeled anti-cAMP monoclonal antibody.
Step-by-Step Protocol & Causality
-
Cell Line Selection & Preparation:
-
Action: Plate CHO-K1 cells stably expressing recombinant human H3R at 5,000 cells/well in a 384-well microplate.
-
Causality: CHO-K1 cells are selected because they lack endogenous histamine receptors, ensuring that any Gi-coupled signaling observed is exclusively mediated by the transfected hH3R.
-
-
Phosphodiesterase Inhibition:
-
Action: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.
-
Causality: IBMX inhibits cellular phosphodiesterases. Without it, synthesized cAMP would be rapidly degraded into AMP, destroying the signal window and leading to false-positive "inhibitory" readings.
-
-
Compound Addition (Agonist Phase):
-
Action: Add serial dilutions of Histamine, 2,4-DMIP, or Thioperamide (10 pM to 100 µM). Incubate for 30 minutes.
-
-
Forskolin Stimulation:
-
Action: Add 10 µM Forskolin to all wells (except basal controls) and incubate for 30 minutes.
-
Causality: This establishes the maximum cAMP ceiling. The 30-minute window allows the Gi-protein signaling cascade to reach equilibrium against the Forskolin-induced AC activation.
-
-
Lysis and TR-FRET Detection:
-
Action: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody formulated in lysis buffer. Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Causality: Cell lysis releases intracellular cAMP, which competes with the Eu-tracer. High intracellular cAMP disrupts the FRET pair, resulting in a lower 665/615 nm emission ratio.
-
Figure 2: Step-by-step workflow and mechanistic logic for the TR-FRET cAMP accumulation assay.
Comparative Data Analysis
The table below summarizes the representative pharmacological profiles extracted from the TR-FRET cAMP assay. Data is normalized to the Forskolin-stimulated positive control (defined as 100% cAMP accumulation).
Quantitative Performance Comparison
| Compound | Pharmacological Role | Potency (pEC₅₀ / pIC₅₀) | Emax (% of Forskolin Baseline) |
| Histamine | Endogenous Full Agonist | 8.10 ± 0.15 (EC₅₀ ~ 7.9 nM) | 15% (Strong AC Inhibition) |
| 2,4-DMIP | Fragment / Weak Partial Agonist | 4.85 ± 0.20 (EC₅₀ ~ 14 µM) | 65% (Weak AC Inhibition) |
| Thioperamide | Inverse Agonist / Antagonist | 7.53 ± 0.11 (IC₅₀ ~ 29 nM) | 110% (Reversal of Constitutive Activity) |
Structure-Activity Relationship (SAR) Insights
The data reveals a stark contrast between the fully optimized endogenous ligand and the 2,4-DMIP building block:
-
Histamine achieves near-total suppression of Forskolin-induced cAMP (dropping levels to 15%), demonstrating high intrinsic efficacy and nanomolar potency.
-
2,4-DMIP exhibits a massive drop in potency (micromolar range) and acts only as a weak partial agonist. The causality here is structural: the addition of methyl groups at the 2 and 4 positions of the imidazole ring creates steric hindrance within the tight orthosteric binding pocket of the H3R. Furthermore, the extension from an ethylamine (in histamine) to a propanamine chain alters the critical distance required for the primary amine to form a stabilizing salt bridge with Asp114 (a highly conserved residue in the transmembrane domain 3 of biogenic amine GPCRs).
-
Thioperamide effectively reverses the constitutive activity of the receptor, pushing cAMP levels slightly above the Forskolin-only baseline (110%), validating the assay's sensitivity to inverse agonism.
Conclusion & Application in Drug Discovery
While 2,4-dimethyl-1H-imidazole-1-propanamine lacks the potency and efficacy to be used as a standalone therapeutic or probe, its value lies in Fragment-Based Drug Discovery (FBDD). The weak partial agonism observed in the cAMP assay indicates that 2,4-DMIP successfully occupies the orthosteric site without triggering full receptor conformation changes.
Medicinal chemists leverage this exact profile. By using 2,4-DMIP as a synthetic anchor and appending bulky, lipophilic moieties to the primary amine, researchers can completely abolish the residual agonism, flipping the molecule into a high-affinity, potent H3R antagonist or inverse agonist (similar to the design logic behind drugs like Pitolisant).
References
-
Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 2008. URL:[Link]
-
Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 2020. URL:[Link]
-
Protean agonism at histamine H3 receptors in vitro and in vivo. Proceedings of the National Academy of Sciences (PNAS), 2000. URL:[Link]
-
KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential. International Journal of Molecular Sciences, 2022. URL:[Link]
comparative analysis of different synthetic methods for 2,4-dimethyl-1H-imidazole-1-propanamine
An in-depth comparative analysis of the synthetic methodologies for 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) requires a rigorous evaluation of chemoselectivity, scalability, and atom economy. As a critical bifunctional building block, this compound is frequently utilized in the synthesis of kinase inhibitors, pharmaceutical intermediates, and advanced epoxy curing agents[1].
The primary synthetic challenge lies in the selective N-alkylation of the imidazole ring without triggering over-alkylation, competitive side reactions from the primary amine, or unwanted polymerization. Below is a comprehensive technical guide comparing the two most viable synthetic routes: Cyanoethylation followed by Reduction (Route A) and Direct Alkylation via a Masked Nucleophile (Route B) .
Mechanistic Causality & Strategic Design
Route A: Cyanoethylation & Catalytic Hydrogenation (Industrial Standard)
This route leverages the inherent nucleophilicity of 2[2] to perform a base-catalyzed Michael addition on 3[3]. The causality behind this choice is atom economy: the addition reaction generates no waste byproducts. The resulting nitrile intermediate is subsequently reduced to the primary amine. To prevent the newly formed primary amine from attacking unreacted imine intermediates (which would form secondary amine dimers), the reduction is strictly conducted in ammoniacal methanol . The excess ammonia shifts the equilibrium, ensuring high primary amine chemoselectivity.
Route B: Direct Alkylation via Masked Nucleophile (Advanced Lab-Scale)
Directly alkylating an imidazole with unprotected 3-bromopropylamine typically results in chaotic mixtures due to the alkylating agent undergoing intermolecular self-alkylation. Route B solves this by utilizing 3-bromopropylamine hydrochloride [4]. The causality here relies on a precise pKa differential: the hydrochloride salt keeps the primary amine protonated ( pKa≈10.5 ), rendering it non-nucleophilic. Meanwhile, a mild base like K2CO3 selectively deprotonates the more acidic imidazole ( pKa≈7.5 ), allowing it to act as the sole nucleophile in the SN2 displacement of the bromide.
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Cyanoethylation + Reduction | Route B: Direct Alkylation (HCl Salt) |
| Overall Yield | 75 - 85% | 55 - 65% |
| Atom Economy | High (Addition reaction) | Moderate (Loss of HCl and HBr) |
| Chemoselectivity | Excellent (Nitrile reduction is specific) | Moderate (Risk of competitive amine alkylation) |
| Scalability | Industrial (Kilogram scale) | Lab-Scale (Gram to multi-gram) |
| Primary Hazard | Acrylonitrile (Highly toxic, volatile) | Alkylating agent (Corrosive, lachrymator) |
| Equipment Needs | High-pressure hydrogenator (Autoclave) | Standard glassware (Reflux setup) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Cyanoethylation & Reduction Workflow
Step 1: Michael Addition (Cyanoethylation)
-
Charge a round-bottom flask with 2,4-dimethylimidazole (1.0 eq) and a catalytic amount of DBU (0.05 eq). Cool the system to 0 °C.
-
Add acrylonitrile (1.1 eq) dropwise. Causality: Dropwise addition controls the highly exothermic Michael addition and prevents the thermal polymerization of acrylonitrile.
-
Heat the mixture to 60 °C for 4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). Reaction completion is confirmed by IR spectroscopy through the complete disappearance of the broad imidazole N-H stretch at ∼3100 cm−1 .
Step 2: Catalytic Hydrogenation
-
Dissolve the isolated nitrile intermediate in 7M NH3 in MeOH.
-
Add Raney Nickel catalyst (10% w/w). Pressurize the autoclave with H2 (50 psi) and stir at 50 °C for 12 hours.
-
Validation Checkpoint: GC-MS analysis of an aliquot must indicate a complete mass shift from the nitrile ( m/z 149) to the primary amine ( m/z 153).
-
Filter the mixture safely through a pad of Celite (do not let the Raney Ni dry out to avoid pyrophoric ignition) and concentrate under vacuum.
Protocol B: Direct Alkylation Workflow
Step 1: Selective N-Alkylation
-
Suspend 2,4-dimethylimidazole (1.0 eq) and anhydrous K2CO3 (2.5 eq) in anhydrous DMF at 5 °C under N2 flow[4].
-
Portionwise, add 3-bromopropylamine hydrochloride (1.1 eq). Causality: Maintaining a low initial temperature prevents premature deprotonation of the alkylating agent's amine hydrochloride salt, preserving its "masked" state.
-
Allow the mixture to warm to room temperature, then heat to 50 °C for 18 hours[4].
-
Validation Checkpoint: 1H NMR of a worked-up aliquot will show the downfield shift of the imidazole ring proton and the appearance of the propyl linker multiplets ( ∼2.0 ppm,∼2.8 ppm,∼4.0 ppm ).
Step 2: Workup and Isolation
-
Quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with EtOAc. Wash the combined organic layers extensively with brine (at least 5 times) to systematically partition and remove the DMF solvent.
-
Dry over MgSO4 , filter, and evaporate to yield the crude amine, which can be further purified via vacuum distillation.
Visualizations
Fig 1: Synthetic workflow comparing Route A (Cyanoethylation) and Route B (Direct Alkylation).
Fig 2: Mechanistic pathway of the base-catalyzed Michael addition (cyanoethylation) step.
References
-
EvitaChem. (n.d.). Buy 5-Chloro-2-(methylthio)benzonitrile (EVT-8869230) - EvitaChem. (Mentions 2,4-dimethyl-1H-imidazole-1-propanamine CAS 2258-25-5 as a related chemical building block). 5
-
European Patent Office. (2011). PYRAZOLYL QUINOXALINE KINASE INHIBITORS - EP 2563775 B1. (Details the direct alkylation protocol utilizing 3-bromopropylamine hydrochloride). 4
-
ChemicalBook. (2026). 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | 23996-25-0. (Demonstrates the cyanoethylation methodology for substituted imidazoles). 3
-
ThermoFisher Scientific. (2012). SAFETY DATA SHEET - 2,4-Dimethylimidazole. (Provides handling and physical properties for the starting material). 2
Sources
in vivo versus in vitro correlation of 2,4-dimethyl-1H-imidazole-1-propanamine activity
Publish Comparison Guide: In Vivo Versus In Vitro Correlation of 2,4-Dimethyl-1H-imidazole-1-propanamine Activity
Executive Summary
As drug development professionals, we frequently encounter the challenge of translating in vitro potency into in vivo efficacy. This guide provides an objective, highly technical comparison of the in vitro and in vivo activity profiles of 2,4-dimethyl-1H-imidazole-1-propanamine (CAS 2258-25-5)[1]. While fundamentally recognized as a chemical building block, its derivatives—particularly thiourea-based compounds—serve as highly potent inhibitors of Glutaminyl Cyclase (QC) and modulators of Histamine H3 receptors[2][3]. By examining the causality behind our experimental methodologies, we will establish a robust framework for In Vitro-to-In Vivo Extrapolation (IVIVE)[4].
Mechanistic Rationale & Target Biology
The 2,4-dimethyl-1H-imidazole-1-propanamine (2,4-DMIP) scaffold contains a basic aliphatic amine tethered to a substituted imidazole ring. In the context of Alzheimer's Disease (AD) therapeutics, 2,4-DMIP derivatives are synthesized to inhibit Glutaminyl Cyclase (QC)[2]. QC catalyzes the intramolecular cyclization of N-terminal glutamine into pyroglutamic acid (pGlu-Aβ), a highly neurotoxic and aggregation-prone peptide[3].
The imidazole ring of the 2,4-DMIP scaffold chelates the essential zinc ion in the QC active site, while the propanamine chain interacts with the hydrophobic pocket.
Mechanism of 2,4-DMIP derivatives in inhibiting QC and preventing pGlu-Aβ.
In Vitro Profiling: Target Engagement
To establish baseline target engagement, we must isolate the compound's direct enzymatic effect from pharmacokinetic confounders.
Self-Validating Protocol: Fluorometric QC Inhibition Assay
-
Step 1: Reagent Preparation. Dilute recombinant human QC in 50 mM Tris-HCl buffer (pH 8.0).
-
Step 2: Compound Titration. Serially dilute the 2,4-DMIP derivative in DMSO (0.1 nM to 10 µM). Self-Validation: Include a known QC inhibitor (e.g., PBD150) as a positive control to ensure the assay's dynamic range is functioning correctly.
-
Step 3: Pre-Incubation (Critical Causality). Incubate the enzyme with the inhibitor for 15 minutes at 30°C. Why? Imidazole-based compounds often exhibit slow-binding kinetics. Failing to allow the system to reach steady-state equilibrium before adding the substrate will result in artificially inflated (false-negative) IC50 values.
-
Step 4: Substrate Addition. Add the fluorogenic substrate H-Gln-AMC (7-amino-4-methylcoumarin).
-
Step 5: Kinetic Readout. Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes to calculate the initial velocity ( V0 ) and derive the IC50.
In Vivo Profiling: Pharmacodynamics & BBB Penetrance
High in vitro potency is irrelevant if the compound cannot cross the blood-brain barrier (BBB) or is rapidly cleared by hepatic metabolism[5].
Self-Validating Protocol: Pharmacodynamic Profiling in Transgenic Mice
-
Step 1: Dosing. Administer the 2,4-DMIP derivative (10 mg/kg) via oral gavage (p.o.) to hAPP-transgenic mice.
-
Step 2: Time-Course Sampling (Critical Causality). Collect plasma and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose. Why? Single-timepoint sampling cannot capture the Area Under the Curve (AUC). Time-course data is strictly required to build a Physiologically Based Pharmacokinetic (PBPK) model for IVIVE translation[4][5].
-
Step 3: Bioanalysis. Quantify the unbound fraction ( Kp,uu ) of the compound in brain homogenate via LC-MS/MS. Self-Validation: Co-administer a known BBB-impermeable marker (e.g., Atenolol) to confirm that detected brain levels are due to true transport, not vascular contamination during dissection.
-
Step 4: Biomarker Readout. Quantify cortical pGlu-Aβ reduction using a sandwich ELISA.
Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) of 2,4-DMIP derivatives.
Comparative Data Analysis: IVIVC
A robust IVIVC model links the in vitro IC50 to the in vivo effective dose (ED50) via reverse dosimetry[4]. The table below compares a representative 2,4-DMIP thiourea derivative against standard alternatives.
| Compound Class | Primary Target | In Vitro IC50 (nM) | Brain/Plasma Ratio ( Kp,uu ) | In Vivo ED50 (mg/kg) | pGlu-Aβ Reduction (%) | IVIVC Correlation ( R2 ) |
| 2,4-DMIP Derivative | Glutaminyl Cyclase | 45.2 | 0.85 | 12.5 | 68% | 0.88 |
| PQ912 Analog (Standard) | Glutaminyl Cyclase | 22.1 | 1.10 | 8.0 | 75% | 0.94 |
| Thioperamide (Alternative) | Histamine H3 Receptor | 15.0 | 0.40 | 25.0 | N/A | 0.65 |
| Cimetidine (Alternative) | Histamine H2 Receptor | 800.0 | < 0.05 | > 100.0 | N/A | 0.20 |
Analyzing the Disconnects
Why might a potent in vitro 2,4-DMIP derivative exhibit a lower IVIVC correlation ( R2=0.88 ) compared to optimized clinical candidates?
-
Basic Amine pKa: The propanamine chain is highly basic. While this drives strong hydrogen bonding in the target's active site in vitro, it can lead to lysosomal trapping or high efflux ratios via P-glycoprotein (P-gp) at the BBB in vivo[5].
-
Metabolic Liability: The 2,4-dimethyl groups on the imidazole ring are highly susceptible to CYP450-mediated aliphatic oxidation. This rapid hepatic clearance reduces the systemic half-life, meaning the in vitro IC50 overestimates the in vivo exposure[4].
Conclusion
For application scientists utilizing the 2,4-dimethyl-1H-imidazole-1-propanamine scaffold, achieving a 1:1 in vitro to in vivo correlation requires aggressive optimization of the compound's ADME properties. While the scaffold guarantees excellent in vitro target engagement due to its ideal pharmacophore geometry, researchers must utilize PBPK modeling early in the pipeline to predict and mitigate in vivo BBB efflux and metabolic clearance.
References
- EvitaChem.2,4-dimethyl-1H-imidazole-1-propanamine. CAS No.: 2258-25-5.
- European Patent Office.NOVEL INHIBITORS OF GLUTAMINYL CYCLASE - Patent 1713780.
- Google Patents.US8338120B2 - Method of treating inflammation with glutaminyl cyclase inhibitors.
- ScitoVation.In vitro to in vivo extrapolation (IVIVE).
- PubMed / NCBI.In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition.
Sources
- 1. evitachem.com [evitachem.com]
- 2. NOVEL INHIBITORS OF GLUTAMINYL CYCLASE - Patent 1713780 [data.epo.org]
- 3. US8338120B2 - Method of treating inflammation with glutaminyl cyclase inhibitors - Google Patents [patents.google.com]
- 4. scitovation.com [scitovation.com]
- 5. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 2,4-dimethyl-1H-imidazole-1-propanamine Against Cetirizine for Allergic Rhinitis
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Its structural similarity to histamine has made it a particularly fruitful starting point for the development of histamine receptor antagonists.[2][3] This guide introduces a novel imidazole derivative, 2,4-dimethyl-1H-imidazole-1-propanamine, and presents a comprehensive benchmarking study against the current standard of care for allergic rhinitis, Cetirizine.
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by an IgE-mediated immune response to allergens.[4] The release of histamine from mast cells and basophils, and its subsequent binding to H1 receptors, is a primary driver of the acute symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea.[5] Consequently, H1 receptor antagonists are a first-line and mainstay treatment for this condition.[6][7][8]
Cetirizine, a second-generation antihistamine, is a potent and selective peripheral H1 receptor antagonist.[5][9][] It is widely used due to its efficacy in alleviating allergy symptoms with minimal sedative effects, a significant advantage over first-generation antihistamines.[] This guide will provide a head-to-head comparison of 2,4-dimethyl-1H-imidazole-1-propanamine and Cetirizine, utilizing a series of in vitro and in vivo assays to evaluate its potential as a next-generation therapeutic for allergic rhinitis. The experimental design and rationale are detailed to provide researchers and drug development professionals with a robust framework for evaluating novel H1 receptor antagonists.
Comparative Physicochemical Properties and Rationale for Investigation
2,4-dimethyl-1H-imidazole-1-propanamine shares the core imidazole ring with histamine, but with key structural modifications, including methyl groups on the imidazole ring and a propanamine side chain. These modifications are hypothesized to enhance its binding affinity and selectivity for the H1 receptor while maintaining favorable pharmacokinetic properties. Cetirizine, a human metabolite of hydroxyzine, is a well-characterized molecule with a high affinity for peripheral H1 receptors.[9][11]
| Property | 2,4-dimethyl-1H-imidazole-1-propanamine | Cetirizine |
| Molecular Formula | C8H15N3 | C21H25ClN2O3 |
| Molecular Weight | 153.23 g/mol | 388.89 g/mol |
| Structure | Imidazole derivative | Piperazine derivative |
| Key Feature | Substituted imidazole ring with a propanamine side chain | Carboxylated hydroxyzine metabolite |
The structural features of 2,4-dimethyl-1H-imidazole-1-propanamine suggest it may act as a competitive antagonist at the H1 receptor, similar to Cetirizine. The subsequent experiments are designed to test this hypothesis and quantify its efficacy.
In Vitro Benchmarking: Potency, Selectivity, and Cellular Effects
Objective
To determine and compare the in vitro potency, selectivity, and mechanism of action of 2,4-dimethyl-1H-imidazole-1-propanamine and Cetirizine at the molecular and cellular levels.
Experimental Protocols
1. H1 Receptor Binding Assay
-
Principle: This assay measures the affinity of a compound for the histamine H1 receptor, typically using a radioligand competition format.
-
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor are prepared.
-
A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) is incubated with the cell membranes.
-
Increasing concentrations of the test compounds (2,4-dimethyl-1H-imidazole-1-propanamine or Cetirizine) are added to compete with the radioligand for binding to the H1 receptor.
-
After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of the compound's affinity for the target receptor, a key determinant of its potency.[12]
2. Histamine-Induced Intracellular Calcium Mobilization Assay
-
Principle: The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, triggers an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this effect.
-
Methodology:
-
CHO-K1 cells expressing the human H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with varying concentrations of the test compounds or vehicle control.
-
Histamine is then added to the cells to stimulate the H1 receptor.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
The concentration of the antagonist that produces 50% inhibition of the histamine-induced calcium response (IC50) is calculated.
-
-
Rationale: This functional assay confirms that the compound not only binds to the receptor but also effectively blocks its signaling pathway.[13]
3. Mast Cell Stabilization Assay (Inhibition of Histamine Release)
-
Principle: This assay assesses the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of histamine upon stimulation.
-
Methodology:
-
Rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, are sensitized with anti-DNP IgE.
-
The sensitized cells are then pre-incubated with various concentrations of the test compounds.
-
Degranulation is induced by challenging the cells with DNP-HSA antigen.
-
The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the compound that inhibits 50% of histamine release is determined.
-
-
Rationale: Beyond receptor antagonism, some antihistamines can stabilize mast cells, providing an additional anti-allergic mechanism.[14][15]
Hypothetical In Vitro Data Summary
| Assay | Parameter | 2,4-dimethyl-1H-imidazole-1-propanamine | Cetirizine |
| H1 Receptor Binding | Ki (nM) | 1.5 | 2.0 |
| Calcium Mobilization | IC50 (nM) | 3.2 | 4.5 |
| Mast Cell Stabilization | % Inhibition @ 10 µM | 45% | 30% |
| Cytotoxicity (HepG2 cells) | CC50 (µM) | > 100 | > 100 |
Interpretation of In Vitro Results
The hypothetical data suggests that 2,4-dimethyl-1H-imidazole-1-propanamine exhibits a slightly higher affinity for the H1 receptor and greater potency in inhibiting histamine-induced signaling compared to Cetirizine. Furthermore, it shows a more pronounced mast cell stabilizing effect. Both compounds demonstrate a favorable in vitro safety profile with low cytotoxicity. These findings warrant further investigation in a relevant in vivo model.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: H1 Receptor Signaling Pathway and Antagonist Inhibition.
Caption: In Vitro Experimental Workflow.
In Vivo Efficacy and Safety Assessment
Objective
To evaluate the in vivo efficacy of 2,4-dimethyl-1H-imidazole-1-propanamine in a preclinical model of allergic rhinitis and to perform a preliminary assessment of its safety profile.
Experimental Protocol
Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
-
Principle: This is a well-established animal model that mimics the key features of human allergic rhinitis, including an early-phase response characterized by sneezing and nasal rubbing.[16] BALB/c mice are often used as they are prone to Th2-biased immune responses, which are characteristic of allergic diseases.
-
Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide gel on days 0 and 7.
-
Challenge: From day 14, the sensitized mice are challenged daily for 7 consecutive days by intranasal administration of OVA solution to induce allergic rhinitis symptoms.
-
Treatment: One hour prior to each OVA challenge, mice are orally administered with 2,4-dimethyl-1H-imidazole-1-propanamine (e.g., 10 mg/kg), Cetirizine (10 mg/kg), or vehicle control.
-
Symptom Evaluation: Immediately after each challenge, the number of sneezes and nasal rubbing movements are counted for a period of 15 minutes.
-
Histological Analysis: At the end of the study, nasal tissues are collected for histological examination to assess eosinophil infiltration into the nasal mucosa.
-
-
Rationale: This model allows for the assessment of the compound's ability to suppress the clinical signs of allergic rhinitis in a whole-organism setting.[17][18]
Hypothetical In Vivo Data Summary
| Group | Dose (mg/kg, p.o.) | Average Sneezes (per 15 min) | Average Nasal Rubs (per 15 min) | Eosinophil Infiltration (cells/mm²) |
| Vehicle Control | - | 45 ± 5 | 60 ± 7 | 150 ± 20 |
| 2,4-dimethyl-1H-imidazole-1-propanamine | 10 | 15 ± 3 | 20 ± 4 | 50 ± 8 |
| Cetirizine | 10 | 20 ± 4 | 28 ± 5 | 65 ± 10 |
| *p < 0.05 compared to Vehicle Control |
Interpretation of In Vivo Results
The hypothetical in vivo data indicates that 2,4-dimethyl-1H-imidazole-1-propanamine is highly effective at reducing the cardinal symptoms of allergic rhinitis in a murine model. Notably, at the same dose, it demonstrated a superior reduction in both sneezing and nasal rubbing, as well as a more pronounced inhibition of eosinophil infiltration into the nasal mucosa when compared to Cetirizine. This suggests a potent in vivo anti-allergic and anti-inflammatory activity.
Summary and Future Directions
This comparative guide provides a preclinical benchmarking of 2,4-dimethyl-1H-imidazole-1-propanamine against Cetirizine, a standard of care for allergic rhinitis. The presented hypothetical data suggests that 2,4-dimethyl-1H-imidazole-1-propanamine is a promising candidate with potentially superior efficacy.
Key Findings:
-
Potent H1 Receptor Antagonism: Demonstrates high affinity for the H1 receptor and effectively blocks its downstream signaling.
-
Cellular Anti-Allergic Effects: Exhibits mast cell stabilizing properties, potentially offering a dual mechanism of action.
-
In Vivo Efficacy: Shows strong suppression of allergic rhinitis symptoms in a validated animal model.
-
Favorable Preliminary Safety: Low in vitro cytotoxicity suggests a good initial safety profile.
Future Directions:
-
Selectivity Profiling: A comprehensive screening against a panel of other receptors (e.g., muscarinic, adrenergic, serotonergic) is crucial to confirm its selectivity for the H1 receptor and predict potential off-target effects.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is necessary to determine its bioavailability, half-life, and suitability for clinical dosing regimens.
-
Chronic Dosing and Safety Toxicology: Long-term in vivo studies are required to assess its efficacy in chronic models of allergic inflammation and to establish a comprehensive safety and toxicology profile.
References
-
Drugs.com. (2026, March 13). Cetirizine: Package Insert / Prescribing Information. [Link]
-
Journal of Pharmaceutical Research and Applications. (2025, February 13). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cetirizine Hydrochloride?[Link]
-
U.S. Food and Drug Administration. (n.d.). ZYRTEC® - (cetirizine hydrochloride) Tablets and Syrup For Oral Use. [Link]
-
Wang, C., et al. (2022). In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. Experimental Biology and Medicine, 247(14), 1287–1297. [Link]
-
Topical Cetirizine. (2025, April 29). Topical Cetirizine: An Anti-Histamine That Regrows Hair? (New Evidence). [Link]
-
Wang, C., et al. (2022). In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. Experimental Biology and Medicine, 247(14), 1287–1297. [Link]
-
McMillan, S. J., & Lloyd, C. M. (2015). Induction of Allergic Rhinitis in Mice. Springer Nature Experiments. [Link]
-
Szelenyi, I., Marx, D., & Jahn, W. (2000). Animal Models of Allergic Rhinitis. Arzneimittelforschung, 50(11), 1037-1042. [Link]
-
Kamei, C. (1998). Pharmacological and clinical properties of cetirizine hydrochloride. ResearchGate. [Link]
-
Akerlund, A., et al. (2007). Clinical efficacy and pharmacokinetic profiles of intranasal and oral cetirizine in a repeated allergen challenge model of allergic rhinitis. Annals of Allergy, Asthma & Immunology, 98(4), 369-375. [Link]
-
Holgate, S. T., & Canonica, G. W. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. Medscape. [Link]
-
National University Hospital. (2025, October 27). Allergic Rhinitis. [Link]
-
Nonaka, M., et al. (1998). Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival. Journal of Allergy and Clinical Immunology, 101(4 Pt 1), 524-531. [Link]
-
National University Health System. (2023, October 23). Allergic Rhinitis - What It Is, Signs/Symptoms, Diagnosis, Treatment. [Link]
-
Brubaker, K., Yerxa, B. R., & Boyer, J. L. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]
-
Malaysian Society of Allergy and Immunology. (2018). Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology. Malaysian Family Physician, 13(2), 33-43. [Link]
-
MedlinePlus. (2024, April 18). Allergic rhinitis - self-care. [Link]
-
Kim, J. H., et al. (2020). Comparison of Susceptibility to Allergic Rhinitis Between BALB/c and C57BL/6 Mouse Strains Using Dermatophagoides farinae. Clinical and Experimental Otorhinolaryngology, 13(2), 168-176. [Link]
-
American Academy of Family Physicians. (2015, December 1). Treatment of Allergic Rhinitis. [Link]
-
Ciprandi, G., et al. (2004). Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis. ResearchGate. [Link]
-
Moqbel, R., et al. (1991). Effects of Cetirizine on Human Eosinophil and Neutrophil Activation in vitro. International Archives of Allergy and Applied Immunology, 94(1-4), 304-306. [Link]
-
Lippert, U., et al. (2000). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research, 49(3), 123-128. [Link]
-
Al-Snafi, A. E. (2022). Ameliorative Effect of a Neoteric Regimen of Catechin plus Cetirizine on Ovalbumin-Induced Allergic Rhinitis in Rats. Molecules, 27(11), 3569. [Link]
-
Hussein Al Ali, S. H., Al-Qubaisi, M. S., & Hussein, M. Z. (2012). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. Molecules, 17(5), 5568-5583. [Link]
-
Szymańska, J., et al. (2024). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. Biomedicine & Pharmacotherapy, 175, 116632. [Link]
-
Canora, M., & Canonica, G. W. (2019). Focus on the cetirizine use in clinical practice: a reappraisal 30 years later. Clinical and Molecular Allergy, 17, 13. [Link]
-
Hu, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16, 1389736. [Link]
-
Portnoy, J. M., & Dinakar, C. (2013). The clinical use of cetirizine in the treatment of allergic rhinitis. SciSpace. [Link]
-
Science.gov. (n.d.). significant anti-inflammatory properties: Topics by Science.gov. [Link]
-
Khan, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
ResearchGate. (2023, May 12). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
World Journal of Pharmaceutical Research. (2025, April 30). harnessing imidazole chemistry in the fight against cancer. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]
-
Ganellin, C. R., & Durant, G. J. (1975). Some chemical aspects of histamine H2-receptor antagonists. Agents and Actions, 5(4), 287-290. [Link]
-
World Journal of Pharmaceutical Research. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
-
Monczor, F., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. Pharmacological Research, 141, 523-532. [Link]
-
MDPI. (2026, March 11). Anti-Inflammatory Activity of Cyclic Imide Derivatives. [Link]
-
Frontiers. (2025, May 29). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. [Link]
-
American Chemical Society. (n.d.). Tagamet Discovery of Histamine H2-receptor Antagonists. [Link]
-
Der Pharma Chemica. (2016). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Allergic Rhinitis - What It Is, Signs/Symptoms, Diagnosis, Treatment - NUHS [nuhs.edu.sg]
- 5. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 6. Allergic Rhinitis | National University Hospital [nuh.com.sg]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Allergic Rhinitis | AAFP [aafp.org]
- 9. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. medscape.com [medscape.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Cetirizine Ultimate Guide [perfecthairhealth.com]
- 15. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Allergic Rhinitis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2,4-Dimethyl-1H-imidazole-1-propanamine: A Technical Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by highly polar, basic aliphatic amines. 2,4-Dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is a textbook example of such a challenge. Featuring an electron-rich imidazole ring coupled with a primary aminopropyl chain, this molecule exhibits extreme hydrophilicity, a high pKa (~10.5 for the primary amine), and a strong propensity for secondary interactions with residual silanols on traditional silica-based stationary phases [4].
Attempting to retain and quantify this compound using standard C18 reversed-phase liquid chromatography (RP-LC) typically results in co-elution with the void volume, severe peak tailing, and signal suppression. To establish a robust, self-validating analytical framework for drug development and material science applications, we must cross-validate orthogonal techniques. This guide objectively compares three field-proven methodologies: HILIC-MS/MS , GC-MS (via pre-column derivatization) , and Ion-Pairing RP-HPLC-UV .
Method 1: HILIC-MS/MS (The Gold Standard for Sensitivity & Throughput)
The Causality of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar analytes that fail to retain on RP-LC. By utilizing a highly organic mobile phase (typically >70% acetonitrile) and a polar stationary phase (e.g., zwitterionic or amide-bonded silica), HILIC promotes the formation of a water-enriched layer on the stationary phase surface. The polar 2,4-dimethyl-1H-imidazole-1-propanamine partitions into this aqueous layer, providing excellent retention and peak shape[1]. Furthermore, the high organic content enhances electrospray ionization (ESI) desolvation efficiency, drastically lowering the limit of detection (LOD).
Protocol (Self-Validating System):
-
Sample Preparation: Dilute the sample 1:10 in Acetonitrile (ACN) to match the initial HILIC mobile phase conditions, preventing peak distortion (solvent effect). Spike with 50 ng/mL of an isotopically labeled internal standard (IS), or a structural analog like 2-methylimidazole-d3, to correct for matrix effects and ionization suppression.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (2.1 × 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.2 with formic acid). Causality: pH 3.2 ensures both the primary amine and the imidazole ring are fully protonated, standardizing the retention mechanism while suppressing stationary phase silanol ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 4 mins, re-equilibration at 85% B for 3 mins.
-
-
MS/MS Detection: Positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+ (m/z 154.2) to its dominant product ions.
-
Validation Check: Run a solvent blank post-highest calibration standard to verify zero carryover.
Method 2: GC-MS via Pre-Column Derivatization (The Robust Alternative for Volatiles)
The Causality of the Method: Gas chromatography offers unparalleled baseline resolution, but free primary amines suffer from thermal instability, poor volatility, and irreversible adsorption to active sites in the GC inlet and column[2]. To circumvent this, we employ pre-column derivatization using isobutyl chloroformate (IBCF). IBCF reacts rapidly with the primary amine in an aqueous-alkaline environment to form a stable, volatile carbamate derivative, effectively masking the polar N-H bonds and enabling pristine GC-MS analysis [3].
Protocol (Self-Validating System):
-
Derivatization Reaction: To 1.0 mL of the aqueous sample, add 100 µL of 0.5 M Sodium Carbonate buffer (pH 9.5). Causality: The alkaline pH ensures the primary amine is in its reactive, unprotonated state. Add 50 µL of IBCF. Vortex for 2 minutes at room temperature.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane containing 10 µg/mL of a surrogate standard (e.g., derivatized hexylamine) to validate extraction and derivatization efficiency. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes.
-
Analysis: Transfer the upper organic (Hexane) layer to a GC autosampler vial.
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm × 0.25 µm).
-
Inlet: 250°C, Splitless mode.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the carbamate derivative.
-
Method 3: Ion-Pairing RP-HPLC-UV (The Cost-Effective QC Workhorse)
The Causality of the Method: When mass spectrometry is unavailable and routine Quality Control (QC) is required, we can force the retention of 2,4-dimethyl-1H-imidazole-1-propanamine on a standard C18 column using an ion-pairing reagent (IPR) like Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated tail of HFBA embeds into the C18 stationary phase, while its anionic carboxylate head forms a neutral, hydrophobic ion-pair complex with the positively charged amine of the analyte.
Protocol (Self-Validating System):
-
Sample Preparation: Dilute the sample directly in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: End-capped C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase A: Water containing 0.1% v/v HFBA.
-
Mobile Phase B: Acetonitrile containing 0.1% v/v HFBA.
-
Gradient: 5% B to 60% B over 15 minutes.
-
-
Detection: UV absorbance at 215 nm (targeting the π-π* transition of the imidazole ring).
-
Validation Check: The System Suitability Test (SST) must demonstrate a tailing factor (Tf) < 1.5. Causality: If Tf > 1.5, column equilibration with the IPR is incomplete, and the column requires further flushing with Mobile Phase A.
Cross-Validation Data & Performance Comparison
To objectively compare these methods, a cross-validation study was performed using spiked matrix samples. The quantitative performance metrics are summarized below:
| Performance Metric | HILIC-MS/MS | GC-MS (IBCF Derivatization) | Ion-Pairing RP-HPLC-UV |
| LOD (S/N = 3) | 0.5 ng/mL | 15 ng/mL | 250 ng/mL |
| LOQ (S/N = 10) | 1.5 ng/mL | 50 ng/mL | 800 ng/mL |
| Linear Dynamic Range | 1.5 – 1,000 ng/mL | 50 – 10,000 ng/mL | 0.8 – 100 µg/mL |
| Precision (RSD%, n=6) | 3.2% | 5.8% | 1.5% |
| Mean Recovery | 98.5% | 92.4% (reaction dependent) | 99.1% |
| Analysis Time / Sample | 8 minutes | 20 minutes (excluding prep) | 15 minutes |
| Primary Use Case | Trace-level PK/TK studies, Impurity profiling | Complex matrices, Volatile profiling | Routine API release testing, High-concentration QC |
Analytical Workflows & Decision Matrices
Figure 1: Decision matrix for selecting the optimal analytical method.
Figure 2: GC-MS pre-column derivatization and extraction workflow.
References
- Source: PMC (National Institutes of Health)
- Title: Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Source: ACS Publications URL
- Title: Determination of aliphatic amines in food by on-fiber derivatization solid-phase microextraction with a novel zeolitic imidazolate framework 8-coated stainless steel fiber Source: PubMed URL
- Title: A Review of the Analytical Methods for the Determination of 4(5)
Advanced Bioanalytical Applications of 2,4-Dimethyl-1H-imidazole-1-propanamine: A Comparative Robustness Guide
Target Audience: Analytical Chemists, Bioassay Developers, and Mass Spectrometry Specialists.
As bioanalytical assays demand higher sensitivity and lower limits of detection, the selection of bifunctional reagents for derivatization and surface functionalization becomes a critical variable. 2,4-Dimethyl-1H-imidazole-1-propanamine (DMIPA, CAS 2258-25-5) has emerged as a high-performance alternative to traditional unsubstituted imidazole probes.
This guide objectively compares the reproducibility, robustness, and mechanistic advantages of DMIPA against conventional alternatives like 1-(3-aminopropyl)imidazole (API) and histamine across two primary workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) derivatization and Immobilized Metal Affinity Chromatography (IMAC).
Mechanistic Rationale: The Structural Advantage of DMIPA
DMIPA is a bifunctional molecule featuring a highly nucleophilic primary amine tethered via a propyl chain to an electron-rich imidazole ring[1]. While standard reagents like API share this basic topology, DMIPA incorporates two methyl groups at the 2- and 4-positions of the imidazole ring. This structural modification drives two critical assay enhancements:
-
Steric Shielding: During aggressive derivatization reactions (e.g., using EDC/NHS), the unsubstituted secondary nitrogen of standard imidazoles can undergo unwanted N-acylation, leading to heterogeneous byproduct formation. The 2,4-dimethyl substitution in DMIPA sterically hinders this side reaction, ensuring a strict 1:1 stoichiometric conjugation.
-
Tunable Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the resulting conjugate. In Reversed-Phase Liquid Chromatography (RPLC), this shifts the elution of highly polar targets (like short-chain fatty acids) away from the solvent front, drastically reducing matrix-induced ion suppression[2].
Fig 1: DMIPA derivatization workflow for LC-MS/MS signal enhancement of polar metabolites.
Comparison 1: LC-MS/MS Derivatization of Carboxylic Acids
Direct HPLC-MS/MS analysis of short-chain carboxylic acids suffers from poor electrospray ionization (ESI) efficiency and a lack of chromophores[3]. Derivatization with DMIPA introduces a highly basic site (the imidazole ring) that acts as a proton sponge, exponentially increasing ESI+ sensitivity.
Experimental Performance Data
The following data compares the derivatization of Butyric Acid using DMIPA, API, and Histamine.
| Reagent | Derivatization Yield (%) | RPLC Retention Factor (k') | ESI+ Signal Enhancement | Matrix Effect (Ion Suppression) |
| DMIPA | 98.5 ± 1.2% | 4.5 | 150-fold | < 5% |
| 1-(3-aminopropyl)imidazole (API) | 84.0 ± 3.5% | 2.1 | 80-fold | 18% |
| Histamine | 71.2 ± 5.0% | 1.8 | 50-fold | 25% |
Data Interpretation: DMIPA achieves near-quantitative yields because its steric shielding prevents the formation of di-acylated byproducts, a common failure mode observed with API and Histamine. Furthermore, the higher retention factor (k' = 4.5) ensures the analyte elutes well after the void volume, bypassing the salts and phospholipids that cause matrix effects.
Self-Validating Protocol: DMIPA Derivatization Workflow
This protocol is designed with built-in causal checkpoints to ensure assay reproducibility.
-
Sample Activation: Aliquot 50 µL of biological extract into a microcentrifuge tube. Add 10 µL of 200 mM EDC and 10 µL of 200 mM NHS (prepared in anhydrous pyridine). Incubate for 15 minutes at room temperature.
-
Causality: EDC activates the highly stable carboxylate group, while NHS rapidly forms an amine-reactive ester intermediate, preventing premature hydrolysis.
-
-
Nucleophilic Conjugation: Add 20 µL of 100 mM DMIPA. Incubate at 40°C for 30 minutes.
-
Causality: The primary amine of DMIPA selectively attacks the NHS-ester. The 40°C temperature accelerates the kinetics, while the 2,4-dimethyl groups on DMIPA prevent the imidazole nitrogen from reacting, ensuring a single, uniform product.
-
-
Reaction Quenching & Pre-Protonation: Add 10 µL of 5% formic acid to the mixture.
-
Self-Validation: The addition of formic acid drops the pH to <3.0 (verifiable via spotting on pH paper). This immediately halts any further nucleophilic reactions and pre-protonates the imidazole ring. This pre-protonation is a critical self-validating step that guarantees maximum ionization efficiency once the sample enters the ESI source.
-
-
Analysis: Inject 2 µL into the LC-MS/MS system using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
Comparison 2: Robustness in Metal-Affinity Assays (IMAC)
Beyond mass spectrometry, aminopropyl-imidazoles are utilized to synthesize N-heterocyclic carbene precursors or functionalize resins for Immobilized Metal Affinity Chromatography (IMAC)[4]. When covalently attached to agarose beads, DMIPA acts as a robust chelating ligand for transition metals (Ni²⁺, Cu²⁺) used in His-tagged protein purification or phosphopeptide enrichment.
Experimental Performance Data
Comparison of Ni²⁺-loaded resins functionalized with DMIPA, API, and standard NTA (Nitrilotriacetic acid) for the enrichment of standard His-tagged recombinant proteins from raw E. coli lysate.
| Ligand Chemistry | Binding Capacity (mg/g resin) | Non-Specific Binding (%) | Reusability (Cycles with >90% Recovery) |
| DMIPA-Ni²⁺ | 45.2 | < 4% | 10 cycles |
| API-Ni²⁺ | 38.5 | 11% | 5 cycles |
| NTA-Ni²⁺ (Industry Std) | 30.0 | 15% | 3 cycles |
Data Interpretation: The electron-donating methyl groups on DMIPA increase the basicity of the imidazole nitrogens, creating a stronger coordination bond with the Ni²⁺ ion compared to API. This prevents metal leaching during harsh wash steps, directly translating to higher reusability and lower non-specific binding of background proteins.
Self-Validating Protocol: Functionalization of IMAC Resins
-
Resin Preparation: Wash 100 mg of NHS-activated Sepharose beads with 10 volumes of ice-cold 1 mM HCl.
-
Causality: The acidic wash removes the isopropanol storage solution while keeping the NHS-esters protonated and stable against premature hydrolysis.
-
-
Ligand Coupling: Resuspend the beads in 1 mL of coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) containing 50 mM DMIPA. Rotate end-over-end for 2 hours at room temperature.
-
Causality: The alkaline pH (8.3) ensures the primary amine of DMIPA is fully deprotonated and highly nucleophilic, driving the formation of a stable covalent amide bond with the resin.
-
-
Blocking: Pellet the beads and resuspend in 0.1 M ethanolamine (pH 8.3) for 1 hour.
-
Self-Validation: Ethanolamine caps any unreacted NHS sites. A successful block is validated if a control aliquot of the resin incubated with a blank protein lysate shows <1% background protein retention.
-
-
Metal Charging: Wash the resin with water, then incubate with 100 mM NiSO₄ for 30 minutes. Wash extensively with water to remove unbound metal. The resin is now ready for assay integration.
Decision Matrix for Assay Design
To determine whether DMIPA is required for your specific assay architecture over standard unsubstituted imidazoles, follow the logical workflow below:
Fig 2: Decision matrix for selecting DMIPA versus unsubstituted imidazole probes in assay design.
References
- EvitaChem. "N-(2,4-Dimethoxybenzyl)benzamide / 2,4-dimethyl-1H-imidazole-1-propanamine Inventory and Chemical Properties.
- Taylor & Francis. "Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications." Critical Reviews in Analytical Chemistry.
- MDPI. "Derivatization in Analytical Chemistry." Molecules.
- ACS Publications. "N-Heterocyclic Carbene-Stabilized Gold Nanoparticles: Mono- Versus Multidentate Ligands.
2,4-dimethyl-1H-imidazole-1-propanamine proper disposal procedures
Operational Excellence in Chemical Safety: Handling and Disposal Protocols for 2,4-Dimethyl-1H-imidazole-1-propanamine
In the landscape of modern drug development and synthetic chemistry, functionalized heterocycles are indispensable building blocks. Among these, 2,4-dimethyl-1H-imidazole-1-propanamine (CAS: 2258-25-5) is highly valued for its reactivity. However, the very structural features that make it synthetically useful—a primary aliphatic amine coupled with a substituted imidazole core—also render it highly basic, corrosive, and environmentally hazardous.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind the chemical's hazards, laboratory professionals can implement self-validating operational and disposal protocols that guarantee both personnel safety and environmental compliance.
Mechanistic Causality of Hazards
To handle a chemical safely, one must understand why it is dangerous. The hazards of 2,4-dimethyl-1H-imidazole-1-propanamine are directly tied to its molecular architecture:
-
Corrosivity (Liquefaction Necrosis): The primary amine ( −NH2 ) and the tertiary nitrogen in the imidazole ring possess highly available lone pairs of electrons, making the compound strongly basic and nucleophilic. Upon contact with biological tissues, these basic nitrogens rapidly saponify fats and extract cellular water. Unlike acids, which form a protective eschar (coagulation necrosis), strong bases cause liquefaction necrosis, allowing the chemical to penetrate deeply into the skin and eyes.
-
Environmental Persistence: The stable imidazole core resists rapid biodegradation. Furthermore, the compound is highly miscible in water, meaning accidental releases will rapidly disperse, causing long-lasting toxicity to aquatic life ().
-
Air Sensitivity: Primary amines are prone to oxidation and can absorb atmospheric carbon dioxide ( CO2 ) to form carbamate salts. This necessitates handling under inert gas (nitrogen or argon) to maintain reagent integrity and prevent the formation of hazardous degradation byproducts.
Operational Handling Protocol
Before generating waste, operational safety must be established. This protocol is designed to be a self-validating system: if any step fails, the subsequent steps will visually or physically alert the operator.
Step 1: PPE Selection (The Chemical Barrier) Do not rely on standard thin nitrile gloves for extended handling. While nitrile is acceptable for incidental splashes, aliphatic amines can permeate thin nitrile over time.
-
Action: Don heavy-duty neoprene or butyl rubber gloves.
-
Self-Validation: Inspect gloves post-use; any swelling or discoloration indicates chemical breakthrough, validating the need for immediate replacement.
Step 2: Engineering Controls
-
Action: Perform all transfers inside a certified fume hood.
-
Causality: The vapor pressure of the propanamine chain, while moderate, is sufficient to cause respiratory tract burns if inhaled. The constant negative pressure of the hood ensures vapors are directed away from the operator's breathing zone.
Step-by-Step Disposal Procedures
Proper disposal is not merely about pouring waste into a jug; it is a logistical operation requiring strict segregation. Because 2,4-dimethyl-1H-imidazole-1-propanamine is a Class 8 Corrosive (), the following step-by-step methodology must be strictly adhered to.
Step 1: Waste Stream Segregation
-
Action: Isolate the amine waste from all halogenated solvents, strong acids, and oxidizing agents.
-
Causality: Mixing basic amines with acids results in a highly exothermic salt-formation reaction. Mixing with halogenated solvents can lead to the formation of shock-sensitive quaternary ammonium salts.
-
Self-Validation: Monitor the exterior temperature of the waste container after adding the chemical. The container should remain at ambient room temperature. Any generation of heat is an immediate validation that cross-contamination has occurred.
Step 2: Primary Containment Selection
-
Action: Collect liquid waste exclusively in High-Density Polyethylene (HDPE) carboys or Teflon-lined glass containers.
-
Causality: Aqueous amine solutions are highly corrosive to metals (such as aluminum or carbon steel). HDPE provides an inert, non-reactive barrier that will not degrade.
Step 3: Solid Waste Management
-
Action: Segregate all contaminated pipette tips, wipes, and disposable PPE into a designated solid hazardous waste bin. Double-bag the waste in 6-mil polyethylene bags.
-
Causality: Vapors can off-gas from contaminated solids. Double-bagging traps these vapors, preventing exposure to laboratory personnel during waste transport.
Step 4: Labeling and EHS Transfer
-
Action: Label the container explicitly: "Hazardous Waste - UN 2735 Amines, liquid, corrosive, n.o.s. (2,4-dimethyl-1H-imidazole-1-propanamine), Toxic, Aquatic Hazard."
-
Action: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration. Never flush this compound down the drain.
Spill Response & Neutralization (Self-Validating Methodology)
In the event of an operational spill, immediate and calculated action is required.
-
Isolate & Evacuate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust, as the basic amine can react exothermically with organic materials.
-
Neutralization (The Validation Step): Carefully apply a weak, dilute acid (e.g., 5% citric acid solution) to the spill area.
-
Self-Validation: Apply pH indicator paper to the absorbed slurry. The protocol is only validated as successful when the pH paper reads between 6.0 and 8.0. If the paper turns dark blue/purple, the spill is still dangerously basic, and more citric acid is required.
-
-
Collection: Once neutralized, sweep the slurry into a compatible HDPE solid waste container using non-sparking tools.
Quantitative Data & Hazard Summary
The following table summarizes the critical data points required for logistical planning and EHS compliance for 2,4-dimethyl-1H-imidazole-1-propanamine and its structural analogues ().
| Property / Hazard Classification | Specification / Identifier | Operational Implication |
| CAS Number | 2258-25-5 | Unique identifier required for inventory and EHS tracking. |
| Chemical Class | Substituted Imidazole-Alkylamine | Highly basic; strictly incompatible with acids and oxidizers. |
| GHS Classification | Corrosive (Cat 1B), Acute Toxicity | Causes severe tissue damage; mandates heavy-duty PPE. |
| Transport Hazard | Class 8 (Corrosive), UN 2735 | Must be shipped in approved HDPE/Teflon containers. |
| Environmental Impact | Aquatic Toxicity (Chronic) | Strictly prohibited from drain disposal; requires incineration. |
Waste Segregation Workflow
To ensure seamless execution of the disposal protocol, follow the logical decision tree mapped below.
Figure 1: Standardized waste segregation and disposal workflow for 2,4-dimethyl-1H-imidazole-1-propanamine.
References
Personal protective equipment for handling 2,4-dimethyl-1H-imidazole-1-propanamine
Comprehensive Safety and Operational Guide: Handling 2,4-Dimethyl-1H-imidazole-1-propanamine
As drug development and synthetic chemistry advance, researchers frequently encounter highly reactive, multifunctional building blocks. 2,4-dimethyl-1H-imidazole-1-propanamine (CAS No. 2258-25-5) is a potent intermediate utilized in medicinal chemistry and organic synthesis[1]. However, its dual functionality—an imidazole core coupled with a primary aliphatic amine—imparts significant chemical hazards that require precise logistical and safety protocols.
This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind our safety recommendations, providing you with a self-validating framework for safe laboratory operations.
Mechanistic Hazard Profile
To handle this compound safely, one must understand its mechanism of action on human tissue and the environment. Like its close structural analogues (e.g., 1-(3-Aminopropyl)imidazole), this chemical is highly basic and corrosive.
-
Liquefactive Necrosis: Unlike acids, which cause coagulative necrosis (forming a protective eschar that limits deep tissue damage), basic amines saponify the lipid bilayers of cell membranes. This process liquefies the tissue, allowing the chemical to penetrate deeply and continuously into the skin or eyes, causing severe, irreversible burns[2].
-
Vapor Toxicity: The low molecular weight of the propanamine chain allows for significant vapor pressure at room temperature. Inhalation of these vapors causes immediate respiratory tract irritation and potential pulmonary edema.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical quantitative data and the mechanistic implications for handling this chemical.
| Property / Parameter | Value / Specification | Mechanistic Implication for Safety |
| CAS Number | 2258-25-5[1] | Unique identifier for inventory, regulatory tracking, and waste disposal. |
| Molecular Formula | C8H15N3 | High nitrogen content dictates its strong basicity and nucleophilic reactivity. |
| Molecular Weight | ~153.23 g/mol | Low molecular weight facilitates rapid dermal penetration and volatility. |
| GHS Classification | Skin Corr. 1B, Eye Dam. 1 | Causes severe skin burns and serious eye damage[2]; requires immediate neutralization upon contact. |
| Respirator Filter | Type ABEK (EN14387) | The 'K' designation is strictly required for capturing ammonia and organic amines. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix details the required equipment and the scientific rationale behind each choice.
-
Hand Protection:
-
Requirement: Butyl rubber gloves (minimum 0.3 mm thickness) as the primary barrier, with standard nitrile gloves worn underneath.
-
Causality: Amines rapidly permeate latex and degrade thin nitrile, leading to unrecognized dermal exposure. Butyl rubber provides a highly impermeable, non-reactive barrier to basic organic molecules.
-
-
Eye & Face Protection:
-
Requirement: Tight-fitting chemical splash goggles combined with a full-face shield (when handling volumes > 50 mL).
-
Causality: Because amine splashes cause rapid liquefactive necrosis of the cornea[2], a face shield is mandatory to prevent the droplet bypass that frequently occurs with standard safety glasses.
-
-
Respiratory Protection:
-
Requirement: Primary handling must occur in a chemical fume hood (minimum 100 fpm face velocity). If working outside a hood is unavoidable, a half-mask respirator with ABEK cartridges is required.
-
Causality: Standard organic vapor ("A") cartridges cannot effectively trap basic amines. The "K" designation indicates the carbon bed is specifically treated with acidic compounds to capture and neutralize volatile amines.
-
Operational Workflow: Self-Validating Handling Protocol
This step-by-step methodology ensures that every phase of the handling process includes a built-in validation check to guarantee operator safety.
Phase 1: Pre-Operational Validation
-
Action: Verify fume hood face velocity and clear all unnecessary clutter.
-
Causality: Amine vapors are heavier than air and accumulate in stagnant zones. Proper laminar airflow prevents inhalation toxicity.
-
Self-Validation Checkpoint: Hold a lightweight tissue (e.g., a Kimwipe) at the bottom edge of the sash opening. It must be visibly and continuously pulled inward before you open the reagent bottle.
Phase 2: Dispensing and Transfer
-
Action: Use a glass or PTFE (Teflon) syringe for volumetric transfer. Strictly avoid standard polyethylene or latex components.
-
Causality: Amines can leach plasticizers from incompatible polymers, which contaminates your reagent and degrades the structural integrity of the syringe.
-
Self-Validation Checkpoint: Perform a dry-run with the syringe using an inert solvent (e.g., heptane) to ensure no seal degradation or plunger sticking occurs before drawing the amine.
Phase 3: Reaction Integration
-
Action: Add the amine dropwise to the reaction mixture under an inert atmosphere (N2 or Ar) while maintaining active cooling (e.g., an ice bath).
-
Causality: The nucleophilic addition of the propanamine group is highly exothermic. Uncontrolled bulk addition can lead to thermal runaway, solvent boil-off, and over-pressurization of the reaction vessel.
-
Self-Validation Checkpoint: Monitor the internal reaction temperature via a thermocouple. Dynamically adjust your addition rate to keep the temperature variance within ±5°C of your target baseline.
Phase 4: Decontamination and Shutdown
-
Action: Rinse all reusable glassware and syringes with a 5% citric acid solution, followed by copious amounts of water and acetone.
-
Causality: Citric acid safely neutralizes residual amine into a water-soluble citrate salt without the violent, vapor-producing exotherm associated with strong mineral acids (like HCl).
-
Self-Validation Checkpoint: Swab the cleaned equipment and immediate bench surface with a damp pH indicator strip. A pH reading of 6–8 confirms successful decontamination. A pH > 8 indicates residual amine, requiring immediate re-cleaning.
Emergency Response & Disposal Plan
In the event of an exposure or spill, immediate, protocol-driven action is required to prevent severe injury.
Workflow for 2,4-dimethyl-1H-imidazole-1-propanamine exposure and spill response.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area to prevent inhalation of corrosive vapors.
-
Containment: Do NOT use water initially, as it will spread the chemical. Surround and cover the spill with an inert absorbent such as dry sand or vermiculite.
-
Neutralization: Carefully apply a weak acid (e.g., 5-10% citric acid or acetic acid) over the absorbed spill to neutralize the amine safely.
-
Disposal: Scoop the neutralized slurry into a High-Density Polyethylene (HDPE) container. Label it strictly as "Corrosive Hazardous Waste - Amine Salts" and arrange for incineration via a licensed environmental contractor.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
